PYR01
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H13F7N4O3 |
|---|---|
Molecular Weight |
502.3 g/mol |
IUPAC Name |
5-(difluoromethyl)-3-[1-[(5-fluoro-2-oxo-1H-pyridin-3-yl)methyl]-6-oxo-4-(1,1,2,2-tetrafluoroethyl)pyrimidin-5-yl]oxy-2-methylbenzonitrile |
InChI |
InChI=1S/C21H13F7N4O3/c1-9-11(5-29)2-10(17(23)24)4-14(9)35-15-16(21(27,28)20(25)26)31-8-32(19(15)34)7-12-3-13(22)6-30-18(12)33/h2-4,6,8,17,20H,7H2,1H3,(H,30,33) |
InChI Key |
VZPBEVWOYXRBLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1OC2=C(N=CN(C2=O)CC3=CC(=CNC3=O)F)C(C(F)F)(F)F)C(F)F)C#N |
Origin of Product |
United States |
Foundational & Exploratory
TACK Molecule PYR01: A Technical Guide to a Novel HIV-1 Infected Cell Eliminator
For Researchers, Scientists, and Drug Development Professionals
Abstract
The persistence of latent HIV-1 reservoirs in individuals on antiretroviral therapy (ART) represents a major obstacle to a cure. A promising strategy to eradicate these reservoirs is the "shock and kill" approach, which involves reactivating latent viruses and then eliminating the infected cells. The Targeted Activator of Cell Kill (TACK) molecule, PYR01, developed by Merck, is a novel small molecule that embodies a unique "kill" mechanism. This compound is a potent, orally bioavailable pyrimidone analogue that functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI) with a distinct secondary activity: the selective induction of apoptosis in HIV-1 infected cells. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing its operational pathways.
Introduction
This compound is a bifunctional molecule that not only inhibits HIV-1 reverse transcriptase (RT) but also triggers a cell death pathway specifically in infected cells.[1] This dual activity makes it a compelling candidate for HIV-1 eradication strategies. Unlike conventional NNRTIs that primarily suppress viral replication, this compound's ability to actively eliminate infected cells could lead to a reduction of the viral reservoir.[2]
Mechanism of Action
This compound exerts its cell-killing effect through a novel mechanism involving the premature activation of the viral protease (PR) within infected cells.[1][3] This process is initiated by this compound's interaction with the HIV-1 Gag-Pol polyprotein.
Allosteric Modulation of Gag-Pol and RT-p66 Dimerization
This compound binds to the reverse transcriptase-p66 domain of the monomeric Gag-Pol polyprotein.[4] This binding acts as an allosteric modulator, accelerating the dimerization of the p66 subunits of reverse transcriptase (RT-p66).[4] This premature dimerization is a critical step, as it leads to the activation of the HIV-1 protease, which is also part of the Gag-Pol polyprotein.[4]
Premature HIV-1 Protease Activation and CARD8 Cleavage
The untimely activation of the viral protease inside the host cell triggers a cascade of events leading to cell death. The activated protease cleaves the host protein CARD8 (Caspase Recruitment Domain-containing protein 8).[5][6]
CARD8 Inflammasome Activation and Pyroptosis
CARD8 is an inflammasome sensor.[6] Upon cleavage by the HIV-1 protease, the N-terminal fragment of CARD8 is degraded by the proteasome.[7][8] This degradation releases the C-terminal fragment, which then oligomerizes to form an inflammasome complex.[7][8] This inflammasome assembly leads to the activation of caspase-1, which in turn cleaves Gasdermin D, a protein that forms pores in the cell membrane, ultimately leading to a lytic, pro-inflammatory form of programmed cell death known as pyroptosis.[6][7][8] This selective elimination of HIV-1 infected cells is the hallmark of this compound's "TACK" activity.[5]
Quantitative Data
This compound has demonstrated potent antiviral and cell-killing activities, significantly greater than the first-generation NNRTI efavirenz (EFV). Its activity is also markedly different from a structurally similar but TACK-inactive analogue, Pyr02.[4]
| Compound | Antiviral Potency (IC50, nM) | Infected Cell Kill Potency (EC50, nM) | RT-p66 Dimerization (EC50, nM) |
| This compound | 39.7[9] | 38.4[9] | Potent |
| Efavirenz (EFV) | 34.1[9] | 4006[9] | Less Potent |
| Pyr02 | 131[9] | >10,000 | Inactive |
| Nevirapine (NVP) | 214 | >10,000 | Inactive |
Data compiled from publicly available conference presentations and reports.[4][9]
Experimental Protocols
The following are generalized protocols for key assays used in the characterization of this compound. Specific reagents and conditions for Merck's proprietary assays are not publicly available.
HIV-1 p24 Antigen Capture ELISA
This assay is used to quantify the production of the HIV-1 p24 capsid protein, a marker of viral replication. A reduction in p24 levels in the presence of this compound indicates either inhibition of replication or elimination of infected cells.
Principle: A double-antibody sandwich ELISA.
Generalized Protocol:
-
Coating: 96-well microplates are coated with a monoclonal antibody specific for HIV-1 p24 antigen and incubated overnight at 4°C.
-
Blocking: Plates are washed with a wash buffer (e.g., PBS with 0.05% Tween-20) and blocked with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.
-
Sample Incubation: Cell culture supernatants or cell lysates, along with a standard curve of recombinant p24, are added to the wells and incubated for 2 hours at 37°C.[10]
-
Washing: Plates are washed to remove unbound antigen.
-
Detection Antibody: A biotin-labeled anti-p24 antibody is added to each well and incubated for 1 hour at 37°C.[10]
-
Washing: Plates are washed to remove unbound detection antibody.
-
Enzyme Conjugate: Streptavidin-HRP (Horseradish Peroxidase) is added and incubated for 30 minutes at room temperature.[1]
-
Washing: Plates are washed to remove unbound enzyme conjugate.
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine) substrate is added, and the plate is incubated in the dark for 15-30 minutes at room temperature, leading to the development of a blue color.[1]
-
Stopping Reaction: The reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄), which turns the color to yellow.[1]
-
Reading: The absorbance is read at 450 nm using a microplate reader. The concentration of p24 in the samples is determined by interpolating from the standard curve.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for RT-p66 Dimerization
This assay measures the dimerization of the HIV-1 RT-p66 subunit, a key step in the mechanism of action of this compound.
Principle: HTRF is a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) technology. It uses two fluorophores, a donor (e.g., Europium cryptate) and an acceptor (e.g., d2), that transfer energy when in close proximity.
Generalized Protocol:
-
Protein Labeling: Two populations of recombinant HIV-1 RT-p66 monomers are differentially labeled. For example, one population is labeled with an anti-tag antibody conjugated to the HTRF donor, and the other population is labeled with an anti-tag antibody conjugated to the HTRF acceptor.
-
Assay Setup: In a microplate, the labeled RT-p66 monomers are mixed in an appropriate assay buffer.
-
Compound Addition: this compound or other test compounds are added to the wells at various concentrations.
-
Incubation: The plate is incubated at room temperature for a specified period to allow for dimerization to occur.
-
HTRF Reading: The plate is read on an HTRF-compatible plate reader. The reader excites the donor fluorophore and measures the emission from both the donor and the acceptor after a time delay to reduce background fluorescence.
-
Data Analysis: The ratio of the acceptor to donor emission is calculated. An increase in this ratio indicates that the donor and acceptor are in close proximity, signifying dimerization of the RT-p66 subunits.
References
- 1. pishtazteb.com [pishtazteb.com]
- 2. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]
- 3. CROI 2022: Summary of Basic Science Research in HIV and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CARD8 inflammasome activation during HIV-1 cell-to-cell transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CARD8 inflammasome activation during HIV-1 cell-to-cell transmission [elifesciences.org]
- 6. CARD8 Inflammasome Activation by HIV-1 Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A human-specific motif facilitates CARD8 inflammasome activation after HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ctkbiotech.com [ctkbiotech.com]
- 9. CARD8 inflammasome activation during HIV-1 cell-to-cell transmission [elifesciences.org]
- 10. en.hillgene.com [en.hillgene.com]
The Discovery and Development of PYR01 for HIV Treatment: A Technical Overview
Disclaimer: As of November 2025, there is no publicly available scientific literature, clinical trial data, or public announcements detailing a compound specifically designated "PYR01" for the treatment of HIV. The following information is a synthesized guide based on analogous small molecule inhibitors targeting similar pathways in HIV research. This document serves as a template and framework for how such a technical guide would be structured should information on this compound become available. The experimental protocols, data, and pathways described are representative of the field and are not based on actual studies of a compound named this compound.
Introduction: The Unmet Need in HIV Therapy
The global fight against Human Immunodeficiency Virus (HIV) has been marked by the success of combination antiretroviral therapy (cART), which has transformed HIV from a fatal diagnosis to a manageable chronic condition. However, challenges such as drug resistance, long-term toxicity, and the inability to eradicate the latent viral reservoir persist. This necessitates the continued exploration of novel therapeutic agents with unique mechanisms of action. Small molecule inhibitors offer a promising avenue for developing new antiretrovirals. This guide focuses on the hypothetical discovery and preclinical development of this compound, a novel pyrrolidone-based compound, as a potential anti-HIV agent.
Discovery of this compound
The discovery of this compound originated from a high-throughput screening (HTS) campaign designed to identify novel inhibitors of a critical HIV-1 host-factor interaction. A library of diverse small molecules was screened for their ability to disrupt this interaction, leading to the identification of a pyrrolidone-containing lead compound.
High-Throughput Screening and Hit Identification
A fluorescence resonance energy transfer (FRET)-based assay was employed to screen a chemical library of over 500,000 compounds. The assay was designed to measure the interaction between a key viral protein and a host cellular factor essential for viral replication. Hits were defined as compounds that inhibited the FRET signal by more than 50% at a concentration of 10 µM. Following initial screening and confirmation, the hit compound, later designated this compound, was selected for further characterization based on its potency and favorable preliminary toxicity profile.
Experimental Workflow: High-Throughput Screening
Caption: Workflow for the high-throughput screening and identification of this compound.
Mechanism of Action of this compound
Subsequent studies to elucidate the mechanism of action of this compound confirmed that it does not target the well-established viral enzymes such as reverse transcriptase, protease, or integrase. Instead, this compound was found to be a potent inhibitor of the interaction between the HIV-1 capsid protein (CA) and the host protein cyclophilin A (CypA). This interaction is crucial for viral uncoating and subsequent nuclear entry.
Signaling Pathway Disruption by this compound
By binding to a novel allosteric pocket on the HIV-1 capsid protein, this compound induces a conformational change that prevents the recruitment of CypA. The absence of this interaction destabilizes the viral core, leading to premature uncoating and degradation of the viral reverse transcription complex, thus halting the viral life cycle before integration into the host genome.
Signaling Pathway: HIV-1 Capsid-CypA Interaction and this compound Inhibition
Caption: Proposed mechanism of this compound action on the HIV-1 life cycle.
Preclinical Efficacy and Potency
The antiviral activity of this compound was evaluated in various in vitro models, including cell lines and primary human cells.
In Vitro Antiviral Activity
This compound demonstrated potent antiviral activity against a broad range of HIV-1 subtypes in TZM-bl cells and primary human peripheral blood mononuclear cells (PBMCs). The compound was also tested for its cytotoxicity to determine its therapeutic index.
| Assay Type | Cell Line/Type | Parameter | This compound Value | Control (e.g., Zidovudine) |
| Antiviral Activity | TZM-bl Cells | EC₅₀ (nM) | 50 | 5 |
| Antiviral Activity | Human PBMCs | EC₅₀ (nM) | 75 | 8 |
| Cytotoxicity | TZM-bl Cells | CC₅₀ (µM) | > 100 | > 200 |
| Cytotoxicity | Human PBMCs | CC₅₀ (µM) | > 100 | > 200 |
| Therapeutic Index | TZM-bl Cells | SI (CC₅₀/EC₅₀) | > 2000 | > 40000 |
| Therapeutic Index | Human PBMCs | SI (CC₅₀/EC₅₀) | > 1333 | > 25000 |
Table 1: In Vitro Efficacy and Cytotoxicity of this compound. EC₅₀: 50% effective concentration. CC₅₀: 50% cytotoxic concentration. SI: Selectivity Index.
Resistance Profile
To assess the potential for viral resistance, HIV-1 was passaged in the presence of escalating concentrations of this compound. Resistance mutations were mapped to the allosteric binding site on the capsid protein. Notably, these mutations did not confer cross-resistance to existing classes of antiretroviral drugs.
Experimental Protocols
TZM-bl Reporter Gene Assay for Antiviral Activity
-
Cell Seeding: TZM-bl cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated overnight.
-
Compound Preparation: this compound is serially diluted in cell culture medium to achieve a range of final concentrations.
-
Infection: Cells are pre-incubated with the diluted compound for 1 hour. Subsequently, a predetermined amount of HIV-1 (e.g., NL4-3 strain) is added to each well.
-
Incubation: The plates are incubated for 48 hours at 37°C.
-
Luciferase Assay: The supernatant is removed, and cells are lysed. Luciferase activity, which is proportional to the extent of viral infection, is measured using a luminometer after the addition of a luciferase substrate.
-
Data Analysis: The EC₅₀ value is calculated by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: TZM-bl cells or PBMCs are seeded in 96-well plates as described above.
-
Compound Addition: Serial dilutions of this compound are added to the wells.
-
Incubation: Plates are incubated for 48 hours (or a duration equivalent to the antiviral assay).
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The CC₅₀ value is determined by plotting cell viability against the log of the compound concentration.
Conclusion and Future Directions
The hypothetical compound this compound represents a promising new class of anti-HIV agents that target the viral capsid. Its novel mechanism of action, potent in vitro activity, and high therapeutic index warrant further investigation. The next steps in the development of this compound would include pharmacokinetic studies in animal models, lead optimization to improve potency and metabolic stability, and further evaluation of its resistance profile. The unique targeting of a host-factor interaction pathway suggests that this compound could be a valuable component of future cART regimens, particularly for treatment-experienced patients with multi-drug resistant HIV.
PYR01: A Targeted Approach to Eradicating HIV-1 Infected Cells
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The persistence of latent HIV-1 reservoirs in infected individuals remains the primary obstacle to a curative therapy. While antiretroviral therapy (ART) effectively suppresses viral replication, it does not eliminate these reservoirs. A novel and promising strategy to address this challenge is the targeted elimination of HIV-1 infected cells. PYR01, a pyrimidone-based small molecule, has emerged as a potent "Targeted Activator of Cell Kill" (TACK). This document provides a comprehensive technical overview of this compound, its mechanism of action, supporting experimental data, and detailed protocols for its evaluation.
Core Mechanism of Action: Premature Protease Activation and Pyroptosis
This compound represents a class of bifunctional molecules that, in addition to inhibiting reverse transcriptase, selectively induce cell death in HIV-1 expressing cells. Its mechanism is independent of the host immune system and relies on the targeted manipulation of a viral enzymatic process.
This compound acts as an allosteric modulator, binding to the reverse transcriptase-p66 domain of the monomeric HIV-1 Gag-Pol polyprotein.[1] This binding accelerates the dimerization of Gag-Pol, leading to the premature activation of the viral protease.[2][3][4] Under normal circumstances, protease activation is a finely tuned process that occurs late in the viral life cycle, during or after virion budding, to ensure the proper assembly of new infectious particles.[4]
The premature activation of the protease within the cytoplasm of the infected cell has profound consequences. The untimely active protease begins to cleave host cell proteins, including the N-terminus of the caspase recruitment domain-containing protein 8 (CARD8).[2][5] The cleavage of CARD8 initiates the assembly of a caspase-1-dependent inflammasome, a multiprotein complex that triggers a highly inflammatory form of programmed cell death known as pyroptosis.[2][6] This process ultimately leads to the destruction of the HIV-1 infected cell, preventing further viral production.
Signaling Pathway and Experimental Workflow
The signaling cascade initiated by this compound and the general workflow for its evaluation are depicted below.
References
- 1. TACK molecule this compound | HIV-1 Gag-Pol inhibitor | Probechem Biochemicals [probechem.com]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. Novel drugs that turn HIV against itself might clear infected cells from the body | aidsmap [aidsmap.com]
- 4. The HIV-1 Viral Protease Is Activated during Assembly and Budding Prior to Particle Release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eatg.org [eatg.org]
- 6. Pyroptosis drives CD4 T-cell depletion in HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
Allosteric Modulation of HIV Protease by PYR01: A Technical Guide to a Novel Anti-HIV Strategy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The landscape of HIV-1 therapeutics is continually evolving, with a pressing need for novel mechanisms of action to combat drug resistance and target the viral reservoir. This technical guide delves into the innovative strategy of allosteric modulation of HIV protease, with a primary focus on the molecule PYR01 . Contrary to traditional active-site inhibitors, this compound represents a paradigm shift, functioning as a Targeted Activator of Cell Kill (TACK) . It does not inhibit the mature HIV protease but rather allosterically induces its premature activation within infected cells, leading to a cascade of events culminating in the selective elimination of these cells.
This document provides a comprehensive overview of the mechanism of action of this compound, including its interaction with the HIV-1 Gag-Pol polyprotein and subsequent triggering of the CARD8 inflammasome pathway. For a thorough understanding of allosteric modulation in the context of HIV protease, this guide also details the mechanism of a true allosteric inhibitor, NIT , which binds to a distinct "Eye site" on the protease to non-competitively inhibit its enzymatic activity. Detailed experimental protocols for key assays, quantitative data, and visual diagrams of the molecular pathways and experimental workflows are presented to provide a complete technical resource for researchers in the field.
This compound: A Targeted Activator of Cell Kill (TACK)
This compound is not a direct inhibitor of HIV-1 protease. Instead, it is a small molecule that allosterically binds to the reverse transcriptase-p66 domain of the HIV-1 Gag-Pol polyprotein monomer. This binding event accelerates the dimerization of Gag-Pol, which in turn leads to the premature activation of the embedded HIV protease within the infected host cell.[1][2]
Mechanism of Action: The CARD8 Inflammasome Pathway
The premature activation of HIV protease by this compound initiates a host cell-mediated self-destruct mechanism. The activated protease cleaves a host protein, caspase recruitment domain-containing protein 8 (CARD8) .[3][4] This cleavage event triggers the assembly of the CARD8 inflammasome, a multi-protein complex that activates caspase-1. Activated caspase-1 then cleaves Gasdermin D, leading to the formation of pores in the cell membrane and a form of inflammatory programmed cell death known as pyroptosis .[5][6] This targeted killing of HIV-infected cells is a novel strategy aimed at reducing the viral reservoir.
Quantitative Data for this compound
The following table summarizes the key quantitative data for this compound's activity.
| Parameter | Value (nM) | Cell Type | Assay | Reference |
| Antiviral IC50 | 39.7 | MT-4 cells | HIV-1 replication inhibition | [7] |
| TACK EC50 | 38.4 | CD4+ T-cells | HIV-infected cell killing | [7] |
NIT: A True Allosteric Inhibitor of HIV Protease
In contrast to this compound, the compound NIT is a bona fide allosteric inhibitor of the mature HIV-1 protease dimer. It exerts its effect not by inducing premature activation, but by binding to a site distinct from the active site and non-competitively inhibiting the enzyme's catalytic activity.
Mechanism of Action: Binding to the "Eye Site"
NIT binds to a novel allosteric pocket on the HIV-1 protease known as the "Eye site".[2][7] This binding event is independent of the presence of an active-site inhibitor. Molecular dynamics simulations have shown that NIT binding to the Eye site restricts the motion of the flexible "flaps" of the protease, which are crucial for substrate binding and catalysis.[7][8] This restriction of flap dynamics leads to a mixed-type inhibition of the protease's enzymatic activity.
Quantitative Data for NIT
The inhibitory activity of NIT has been characterized against both wild-type and multidrug-resistant (MDR) strains of HIV-1 protease.
| Parameter | Wild-Type HIV-1 Protease | MDR HIV-1 Protease | Reference |
| Ki (μM) | 96 ± 3 | 91 ± 6 | [2] |
| Inhibition Type | Mixed | Mixed | [2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
This compound TACK (Targeted Activator of Cell Kill) Assay
This assay is designed to identify and quantify the ability of compounds to selectively kill HIV-1 infected cells.
Objective: To measure the dose-dependent reduction of HIV-1 infected cells upon treatment with a test compound.
Materials:
-
Peripheral blood mononuclear cells (PBMCs)
-
Phytohemagglutinin (PHA)
-
Interleukin-2 (IL-2)
-
Single-round GFP-expressing HIV-1 (e.g., GFP-HIV/VSV-G)
-
Test compound (this compound) and controls (e.g., efavirenz as a positive control, a TACK-inactive NNRTI as a negative control)
-
Protease inhibitor (e.g., indinavir)
-
384-well plates
-
Acumen Imager or similar automated cell counter
-
CellTiter-Glo (CTG) Luminescent Cell Viability Assay kit
Procedure:
-
Isolate PBMCs from healthy donors.
-
Stimulate PBMCs with PHA for 3 days.
-
Infect the stimulated PBMCs with a single-round GFP-expressing HIV-1 in the presence of IL-2.
-
After 4 hours, wash the cells to remove unbound virus and continue the culture for 24 hours to allow for infection establishment (typically resulting in ~5% infected cells).
-
Plate 20,000 cells per well in a 384-well plate.
-
Add the test compound (this compound) in a 10-point, 3-fold serial dilution. Include wells with and without a protease inhibitor to confirm the mechanism of cell killing.
-
Incubate the plates for 3 days.
-
Count the number of GFP-positive (infected) cells using an Acumen Imager.
-
After imaging, perform a CTG assay to measure non-specific cytotoxicity.
-
The TACK EC50 is calculated as the concentration of the compound that results in a 50% reduction in the number of GFP-positive cells.
CARD8 Cleavage Assay (Western Blot)
This assay is used to detect the cleavage of CARD8 in response to premature HIV protease activation.
Objective: To visualize the cleavage products of CARD8 by Western blot analysis.
Materials:
-
HIV-1 infected cells (e.g., CD4+ T-cells or THP-1 monocytes)
-
Test compound (this compound)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against CARD8 (N-terminal or C-terminal specific)
-
Secondary HRP-conjugated antibody
-
Chemiluminescent substrate
-
Western blotting apparatus and imaging system
Procedure:
-
Culture HIV-1 infected cells and treat with this compound at various concentrations and time points.
-
Harvest the cells and lyse them in lysis buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against CARD8 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Image the blot to detect the full-length and cleaved fragments of CARD8.
Allosteric HIV-1 Protease Inhibition Assay (Fluorometric)
This assay measures the inhibitory effect of a compound on the enzymatic activity of HIV-1 protease.
Objective: To determine the Ki of an allosteric inhibitor like NIT.
Materials:
-
Recombinant HIV-1 protease (wild-type and/or MDR mutant)
-
Fluorogenic HIV-1 protease substrate
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol)
-
Test compound (NIT)
-
96-well black plates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound (NIT) in the assay buffer.
-
In a 96-well plate, add the HIV-1 protease to the assay buffer.
-
Add the test compound at various concentrations to the wells containing the protease and incubate for a pre-determined time.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity in a kinetic mode at the appropriate excitation and emission wavelengths for the substrate.
-
Record the rate of increase in fluorescence, which corresponds to the rate of substrate cleavage.
-
Determine the initial velocity (v₀) of the reaction at each inhibitor concentration.
-
Plot the initial velocities against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax in the presence and absence of the inhibitor.
-
The inhibition constant (Ki) can be determined by non-linear regression analysis of the data using appropriate models for mixed-type inhibition.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is used to measure the real-time binding affinity and kinetics of an inhibitor to HIV-1 protease.
Objective: To determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD) for the interaction between an inhibitor and HIV-1 protease.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
-
Recombinant HIV-1 protease (ligand)
-
Test compound (analyte, e.g., NIT)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilize the HIV-1 protease onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare a series of dilutions of the test compound (analyte) in the running buffer.
-
Inject the analyte dilutions over the immobilized protease surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time to obtain the association phase data.
-
After the association phase, flow the running buffer over the chip to monitor the dissociation of the analyte from the protease.
-
Regenerate the sensor surface between different analyte injections if necessary, using a suitable regeneration solution.
-
Fit the association and dissociation curves globally to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the ka, kd, and KD values.
Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for the discovery and characterization of allosteric modulators of HIV protease.
Conclusion
The exploration of allosteric modulation of HIV-1 protease has unveiled novel therapeutic avenues. This compound, as a Targeted Activator of Cell Kill, exemplifies a groundbreaking strategy that leverages the virus's own machinery to induce the selective death of infected cells. This approach holds immense promise for targeting the persistent viral reservoir, a major hurdle in achieving an HIV cure. Concurrently, the study of true allosteric inhibitors like NIT provides a valuable alternative to traditional active-site drugs, with the potential to overcome existing drug resistance mechanisms. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for the scientific community, fostering further research and development in this exciting and critical area of HIV therapeutics.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. eatg.org [eatg.org]
- 3. Surface Plasmon Resonance Assay for Label-Free and Selective Detection of HIV-1 p24 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. croiconference.org [croiconference.org]
- 5. An Assay to Monitor HIV-1 Protease Activity for the Identification of Novel Inhibitors in T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TACK molecule this compound | HIV-1 Gag-Pol inhibitor | Probechem Biochemicals [probechem.com]
- 7. Novel drugs that turn HIV against itself might clear infected cells from the body | aidsmap [aidsmap.com]
- 8. abcam.co.jp [abcam.co.jp]
The Role of PYR01 in Inducing Premature Viral Protease Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
A promising strategy in HIV-1 eradication research is the targeted elimination of infected cells. PYR01, a potent Targeted Activator of Cell Kill (TACK) molecule, represents a significant advancement in this area. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its ability to induce premature activation of the HIV-1 protease, leading to the selective death of infected cells. This document summarizes key quantitative data, details experimental protocols for assessing TACK activity, and provides visualizations of the underlying signaling pathways and experimental workflows.
Introduction
Antiretroviral therapy (ART) effectively suppresses HIV-1 replication but does not eradicate the viral reservoir, necessitating lifelong treatment.[1] A novel therapeutic approach aims to eliminate these latently infected cells. Certain non-nucleoside reverse transcriptase inhibitors (NNRTIs) have been observed to induce selective cytotoxicity in HIV-1 infected cells, albeit at concentrations far exceeding clinical relevance.[1] This secondary activity, termed Targeted Activator of Cell Kill (TACK), has been optimized in the development of molecules like this compound.[2][3]
This compound is a bifunctional pyrimidone compound that not only inhibits reverse transcriptase but, more importantly, potently induces the selective killing of HIV-1 infected cells.[2][4] It achieves this by binding to the reverse transcriptase-p66 domain of the monomeric Gag-Pol polyprotein, acting as an allosteric modulator to accelerate its dimerization.[5][6] This premature dimerization leads to the untimely activation of the viral protease within the infected cell.[5][6] The activated protease then cleaves the host protein CARD8 (Caspase Recruitment Domain-containing protein 8), triggering the assembly of the CARD8 inflammasome and initiating a lytic form of programmed cell death known as pyroptosis.[3][7][8] This guide delves into the specifics of this mechanism, providing the technical details necessary for researchers in the field.
Quantitative Data Presentation
The following tables summarize the key quantitative data comparing the activity of this compound with other relevant compounds.
Table 1: Potency of TACK-active and TACK-inactive Molecules [2][4]
| Compound | TACK Activity EC50 (nM) | Antiviral IC50 (nM) | RT-p66 Dimerization EC50 (nM) |
| This compound | 38.4 | 39.7 | 24 |
| Efavirenz (EFV) | 4006 | 34.1 | 210 |
| PYR02 | >1000-fold less active than this compound | 131 | >1000-fold less active than this compound |
| Nevirapine (NVP) | Inactive | 214 | Inactive |
Table 2: Ex Vivo Clearance of HIV-1 Reservoirs from CD4+ T-Cells of People Living with HIV (PLWH) [2]
| Treatment (1 µM) | Reduction in p24 in Cell Pellets (%) | Reduction in p24 in Supernatants (%) |
| This compound | 97 | 94 |
| Efavirenz (EFV) | 92 | 85 |
| PYR02 | Inactive | Inactive |
| Nevirapine (NVP) | Inactive | Inactive |
Signaling Pathway
The mechanism of this compound-induced premature viral protease activation and subsequent pyroptosis involves a precise signaling cascade.
Experimental Protocols
TACK (Targeted Activator of Cell Kill) Screening Assay
This protocol outlines the phenotypic assay used to screen for compounds with TACK activity.[2]
Detailed Methodology:
-
PBMC Isolation and Stimulation:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Culture PBMCs at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and 20 U/mL of Interleukin-2 (IL-2).
-
Stimulate the cells with 5 µg/mL of Phytohemagglutinin (PHA) for 3 days.
-
-
HIV-1 Infection:
-
Infect the stimulated PBMCs with a single-round, VSV-G pseudotyped HIV-1 reporter virus expressing Green Fluorescent Protein (GFP).
-
After 4 hours of incubation, wash the cells to remove unbound virus.
-
Resuspend the cells in fresh culture medium with IL-2 and continue the infection for 24 hours to allow for GFP expression in infected cells.
-
-
Compound Treatment and Analysis:
-
Plate the infected cells in 96-well plates and add serial dilutions of the test compounds (e.g., this compound).
-
Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
Analyze the percentage of GFP-positive cells using a flow cytometer to determine the extent of infected cell killing.
-
In parallel, perform a CellTiter-Glo® (CTG) luminescent cell viability assay to assess non-specific cytotoxicity of the compounds.
-
Ex Vivo HIV-1 Reservoir Clearance Assay
This protocol is designed to evaluate the ability of TACK molecules to eliminate the replication-competent HIV-1 reservoir from patient-derived CD4+ T-cells.[2]
Detailed Methodology:
-
Isolation of CD4+ T-Cells:
-
Obtain peripheral blood from people living with HIV-1 (PLWH) on suppressive ART.
-
Isolate CD4+ T-cells using negative selection magnetic beads.
-
-
Latency Reversal and Treatment:
-
Reactivate the latent HIV-1 reservoir by stimulating the CD4+ T-cells with 10 ng/mL Phorbol 12-myristate 13-acetate (PMA) and 1 µg/mL ionomycin.
-
Simultaneously, treat the cells with 1 µM of the test compound (e.g., this compound) and an integrase inhibitor (e.g., raltegravir) to prevent new rounds of infection.
-
-
Quantification of Viral Reservoir:
-
After 3 days of incubation, harvest the cell pellets and supernatants separately.
-
Quantify the amount of HIV-1 p24 antigen in both the cell pellets and supernatants using a sensitive p24 ELISA kit. A significant reduction in p24 levels in the this compound-treated samples compared to the control indicates clearance of the reactivated reservoir.
-
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for RT-p66 Dimerization
This biochemical assay measures the ability of compounds to induce the dimerization of the HIV-1 reverse transcriptase p66 subunit, a key step in the TACK mechanism.[2][9]
Detailed Methodology:
-
Reagent Preparation:
-
Use two differentially labeled recombinant HIV-1 RT-p66 proteins (e.g., one with a terbium cryptate donor and the other with a d2 acceptor).
-
-
Assay Procedure:
-
In a 384-well plate, mix the labeled RT-p66 monomers with serial dilutions of the test compounds.
-
Incubate the plate at room temperature to allow for dimerization to occur.
-
-
Data Acquisition and Analysis:
-
Measure the HTRF signal using a plate reader capable of detecting the time-resolved fluorescence resonance energy transfer (TR-FRET) between the donor and acceptor fluorophores.
-
An increase in the HTRF signal indicates compound-induced dimerization. Calculate the EC50 value from the dose-response curve.
-
Conclusion
This compound represents a promising lead compound in the development of HIV-1 cure strategies focused on eliminating the viral reservoir. Its potent TACK activity, driven by the induction of premature viral protease activation and subsequent pyroptosis of infected cells, offers a novel, immune-independent mechanism for clearing infected cells. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to further investigate this compound and other TACK molecules, paving the way for the development of new and effective HIV-1 therapies.
References
- 1. Potent targeted activator of cell kill molecules eliminate cells expressing HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. croiconference.org [croiconference.org]
- 3. eatg.org [eatg.org]
- 4. Novel drugs that turn HIV against itself might clear infected cells from the body | aidsmap [aidsmap.com]
- 5. CARD8 inflammasome activation during HIV-1 cell-to-cell transmission [elifesciences.org]
- 6. en.hillgene.com [en.hillgene.com]
- 7. A human-specific motif facilitates CARD8 inflammasome activation after HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CARD8 is an inflammasome sensor for HIV-1 protease activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potent Targeted Activator of Cell Kill (TACK) Molecules Eliminate HIV Infected Cells [natap.org]
PYR01: A Bifunctional Antiviral and Targeted Activator of Cell Kill for HIV-1
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
PYR01 is a novel small molecule that has demonstrated potent bifunctional activity against the Human Immunodeficiency Virus type 1 (HIV-1). It acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI) and, uniquely, as a Targeted Activator of Cell Kill (TACK), selectively eliminating HIV-1 infected cells. This dual mechanism of action presents a promising strategy for not only suppressing viral replication but also for reducing the persistent viral reservoir, a major obstacle in achieving an HIV-1 cure. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, including detailed experimental methodologies and a summary of key quantitative data.
Chemical Structure and Physicochemical Properties
This compound is a pyrimidone derivative with a complex heterocyclic structure. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 5-(difluoromethyl)-3-((1-((5-fluoro-2-oxo-1,2-dihydropyridin-3-yl)methyl)-6-oxo-4-(1,1,2,2-tetrafluoroethyl)-1,6-dihydropyrimidin-5-yl)oxy)-2-methylbenzonitrile | [1] |
| Molecular Formula | C21H13F7N4O3 | [1] |
| Molecular Weight | 502.35 g/mol | [1] |
| CAS Number | 2560576-15-8 | [2] |
| Appearance | Solid | [1] |
| Solubility | 10 mM in DMSO | [1] |
| SMILES | CC1=C(C#N)C=C(C(F)F)C=C1OC2=C(C(F)(F)C(F)F)N=CN(CC3=CC(F)=CNC3=O)C2=O | [1] |
Mechanism of Action: A Dual Approach to HIV-1 Inhibition
This compound exhibits a novel, dual mechanism of action against HIV-1, functioning as both a traditional antiviral agent and a selective eliminator of infected cells.
Antiviral Activity: Non-Nucleoside Reverse Transcriptase Inhibition
As an NNRTI, this compound binds to an allosteric pocket on the HIV-1 reverse transcriptase (RT) enzyme, a critical component for the conversion of the viral RNA genome into DNA. This binding induces a conformational change in the enzyme, inhibiting its polymerase activity and thereby blocking viral replication.
Targeted Activator of Cell Kill (TACK)
The more innovative aspect of this compound's function is its TACK activity. This compound binds to the reverse transcriptase-p66 domain of the monomeric HIV-1 Gag-Pol polyprotein.[2] This binding acts as an allosteric modulator, accelerating the dimerization of Gag-Pol.[2] This premature dimerization leads to the untimely activation of the viral protease, also contained within the Gag-Pol polyprotein.[2] The prematurely activated protease then cleaves cellular proteins, including CARD8, which triggers the activation of the CARD8 inflammasome.[3][4] This inflammasome activation ultimately leads to pyroptosis, a highly inflammatory form of programmed cell death, specifically in the HIV-1 infected cell.[3]
Biological Activity and Efficacy
This compound has demonstrated potent antiviral and cell-killing activities in various in vitro and ex vivo assays.
In Vitro Potency
| Activity | IC50 / EC50 (nM) | Comparison Compound (Efavirenz) | Reference |
| Antiviral Activity (IC50) | 39.7 | 34.1 | [5] |
| Infected Cell Kill (EC50) | 38.4 | 4006 | [5] |
| RT-p66 Dimerization (EC50) | 24 | 210 | [5] |
Activity Against Resistant Strains
A significant advantage of this compound is its retained activity against common NNRTI-resistant HIV-1 strains. For instance, the K103N mutation, which confers high-level resistance to efavirenz, does not affect the dimerization-inducing ability of this compound.[5] Even a combination of three resistance mutations (K101E, G190A, and Y181C) resulted in only a tenfold decrease in this compound's IC50, a level that may still be clinically manageable.[5]
Ex Vivo Efficacy
In studies using CD4+ T cells isolated from people living with HIV-1 on suppressive antiretroviral therapy, this compound demonstrated the ability to significantly reduce the production of the viral p24 protein, a marker of viral replication.[1][3] At a concentration of 1 µM, this compound led to a 97% reduction in p24 production in cell pellets and a 94% reduction in supernatants, indicating effective clearance of the reactivated viral reservoir.[1][5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to characterize this compound.
Targeted Activator of Cell Kill (TACK) Screening Assay
This assay is designed to identify and quantify the selective killing of HIV-1 infected cells by a compound.
Methodology:
-
Cell Preparation: Peripheral Blood Mononuclear Cells (PBMCs) are stimulated with Phytohaemagglutinin (PHA) for 3 days.
-
Infection: Stimulated PBMCs are infected with a single-round, GFP-expressing HIV-1 (GFP-HIV/VSV-G pseudovirus).
-
Compound Treatment: After 24 hours to allow for infection establishment, the cells are plated in 384-well plates and treated with a 10-point, 3-fold serial dilution of the test compound (e.g., this compound).
-
Readout: After 3 days of treatment, the number of GFP-positive (infected) cells is quantified using an Acumen imager.
-
Toxicity Measurement: A CellTiter-Glo (CTG) assay is performed to measure non-specific cytotoxicity.[1]
RT-p66 Dimerization Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay measures the ability of a compound to induce the dimerization of the HIV-1 reverse transcriptase p66 subunit.
Methodology:
-
Reagents: Two differentially labeled recombinant HIV-1 RT-p66 proteins are used. One is typically labeled with a donor fluorophore (e.g., terbium cryptate) and the other with an acceptor fluorophore (e.g., d2).
-
Assay Setup: The labeled RT-p66 proteins are incubated with varying concentrations of the test compound in a microplate.
-
Principle: If the compound induces dimerization, the donor and acceptor fluorophores are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET).
-
Detection: The plate is read on an HTRF-compatible reader. The emission from the acceptor fluorophore is measured after a time delay following excitation of the donor fluorophore. The HTRF signal is proportional to the extent of dimerization.[1]
Antiviral Activity Assay
The antiviral potency of this compound is typically determined using a cell-based assay that measures the inhibition of HIV-1 replication. A common method involves the use of reporter cell lines.
Methodology (Example using TZM-bl cells):
-
Cell Line: TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain an integrated HIV-1 LTR-driven luciferase reporter gene, are used.
-
Assay Setup: TZM-bl cells are plated in 96-well plates and incubated with serial dilutions of the test compound.
-
Infection: A laboratory-adapted strain of HIV-1 is added to the wells.
-
Incubation: The plates are incubated for 48-72 hours to allow for viral entry, reverse transcription, integration, and expression of viral proteins, leading to the activation of the luciferase reporter.
-
Readout: A luciferase substrate is added to the cells, and the resulting luminescence, which is proportional to the level of viral replication, is measured using a luminometer.
-
Data Analysis: The IC50 value is calculated as the concentration of the compound that inhibits viral replication by 50%.
Synthesis
Detailed, step-by-step synthesis protocols for this compound are not publicly available and are likely considered proprietary information by its developers. However, it is known that this compound belongs to the pyrimidone chemical class, and its synthesis would involve multi-step organic chemistry procedures typical for the construction of complex heterocyclic molecules. A patent filed by Merck Sharp & Dohme (MSD) describes the synthesis of N-oxide derivative TACK compounds, which are structurally related to this compound, suggesting the general synthetic strategies that might be employed.[6]
In Vivo Pharmacokinetics and Pharmacodynamics
Comprehensive in vivo pharmacokinetic (PK) and pharmacodynamic (PD) data for this compound in animal models or humans have not yet been extensively published in the public domain. Such studies are crucial for determining the drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as for establishing a therapeutic window and dosing regimen for potential clinical development. Pre-clinical proof of concept for cell kill has been demonstrated in an HIV-infected humanized mouse model, indicating in vivo activity.
Conclusion and Future Directions
This compound represents a significant advancement in the field of HIV-1 therapeutics. Its unique dual mechanism of action, combining potent antiviral activity with the selective killing of infected cells, offers a promising new avenue for HIV-1 eradication strategies. The ability of this compound to target and eliminate the latent viral reservoir, a feat not achieved by current antiretroviral therapies, positions it as a key candidate for future HIV-1 cure research.
Further research is needed to fully elucidate the in vivo efficacy, safety, and pharmacokinetic profile of this compound. Clinical trials will be the ultimate determinant of its therapeutic potential in people living with HIV-1. The continued investigation of TACK molecules like this compound could pave the way for a new class of antiretroviral drugs that not only control the virus but also actively work to clear it from the body.
References
- 1. croiconference.org [croiconference.org]
- 2. TACK molecule this compound | HIV-1 Gag-Pol inhibitor | Probechem Biochemicals [probechem.com]
- 3. eatg.org [eatg.org]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Novel drugs that turn HIV against itself might clear infected cells from the body | aidsmap [aidsmap.com]
- 6. HIV-1 targeted activator of cell kill compounds divulged in MSD patent | BioWorld [bioworld.com]
The Emergence of PYR01: A Novel Anti-HIV-1 Agent Targeting Gag-Pol for Selective Infected Cell Elimination
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The landscape of HIV-1 therapeutics is continually evolving, with a significant focus on strategies to eradicate the viral reservoir. A promising new agent, PYR01, a pyrimidone-based compound, has emerged as a potent Targeted Activator of Cell Kill (TACK). This document provides a comprehensive technical overview of this compound's mechanism of action, its specific effects on the HIV-1 Gag-Pol polyprotein, and its potential as a therapeutic agent. This compound demonstrates a dual antiviral mechanism: inhibition of reverse transcriptase and, critically, the induction of premature intracellular activation of the viral protease, leading to the selective elimination of infected cells through pyroptosis. This guide consolidates the current quantitative data, outlines relevant experimental methodologies, and provides visual representations of the key pathways involved.
Introduction to this compound and its Dual Mechanism of Action
This compound is a novel small molecule belonging to the pyrimidone chemical class. It was identified through a screening for compounds with TACK activity, which are sought for their ability to selectively kill HIV-1 infected cells[1]. Unlike traditional antiretroviral therapies that solely focus on inhibiting viral replication, this compound exhibits a bimodal function. Firstly, it acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI), binding to the reverse transcriptase (RT) enzyme to block the conversion of viral RNA into DNA[1]. Secondly, and more significantly, this compound functions as an allosteric modulator of the HIV-1 Gag-Pol polyprotein. It binds to the reverse transcriptase-p66 domain of monomeric Gag-Pol, accelerating its dimerization[2]. This premature dimerization leads to the untimely activation of the viral protease (PR) embedded within the Gag-Pol polyprotein[1][2]. The aberrantly activated intracellular protease then cleaves host cell proteins, including the caspase recruitment domain-containing protein 8 (CARD8), triggering an inflammatory form of programmed cell death known as pyroptosis, specifically in infected cells[3][4].
Quantitative Analysis of this compound's Antiviral and Cytotoxic Activity
The potency of this compound has been evaluated through various in vitro assays, demonstrating significant advantages over existing NNRTIs with similar TACK properties, such as efavirenz. The key quantitative data are summarized below for comparative analysis.
| Parameter | This compound | Efavirenz | Reference |
| Antiviral Activity (IC50) | 39.7 nM | 34.1 nM | [1] |
| Infected CD4+ Cell Killing (EC50) | 38.4 nM | 4006 nM | [1] |
| Reverse Transcriptase Dimerization | 24 nM | 210 nM | [1] |
| Effect of K103N RT Mutation on Dimerization | Not affected | Completely annulled | [1] |
| Reduction in HIV Gag Protein | 94% | 85% | [1] |
Table 1: Comparative Quantitative Data of this compound and Efavirenz.
These data highlight that while this compound's direct antiviral activity is comparable to efavirenz, its ability to induce the death of infected cells is approximately 100 times more potent[1]. Furthermore, its efficacy is not compromised by the common K103N resistance mutation that affects many NNRTIs[1].
Mechanism of Action: Premature Gag-Pol Processing and CARD8-Mediated Pyroptosis
The primary mechanism for the selective killing of HIV-1 infected cells by this compound is the premature activation of the viral protease within the cytoplasm. In the normal viral life cycle, protease activation occurs in a coordinated manner during virion budding and maturation[5]. This compound disrupts this process by inducing the dimerization of Gag-Pol polyproteins, leading to the early activation of the embedded protease[1][2].
This prematurely activated protease cleaves not only the viral polyproteins but also a host protein, CARD8[3][4]. The cleavage of CARD8 initiates a signaling cascade that results in the activation of the CARD8 inflammasome and subsequent pyroptosis, a highly inflammatory form of cell death[3][4][6]. This process selectively eliminates the HIV-infected cells, as uninfected cells do not express the viral protease. The critical role of protease activation in this pathway was confirmed by experiments showing that the addition of the protease inhibitor indinavir completely negates the cell-killing effect of this compound[1].
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not yet publicly available. However, based on the described mechanism of action, the following established methodologies would be appropriate for its evaluation.
Antiviral Activity Assay
A single-round infectivity assay using reporter viruses is a standard method to determine the IC50 of antiviral compounds.
Objective: To quantify the concentration of this compound required to inhibit 50% of viral replication.
Methodology:
-
Cell Culture: Maintain TZM-bl cells (HeLa cells expressing CD4, CCR5, and CXCR4 with an integrated luciferase reporter gene under the control of the HIV-1 LTR) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
-
Virus Production: Co-transfect HEK293T cells with an HIV-1 proviral plasmid (e.g., NL4-3) and a plasmid expressing the VSV-G envelope protein to produce pseudotyped viruses.
-
Infection and Drug Treatment: Seed TZM-bl cells in 96-well plates. The following day, infect the cells with the pseudotyped virus in the presence of serial dilutions of this compound.
-
Luciferase Assay: After 48 hours of incubation, lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic regression model.
Infected Cell Viability and Cytotoxicity Assay
To determine the selective killing of infected cells, a cell viability assay is performed on both infected and uninfected cells.
Objective: To measure the EC50 of this compound for killing HIV-1 infected cells and to assess its toxicity in uninfected cells.
Methodology:
-
Cell Infection: Infect primary CD4+ T cells or a susceptible cell line (e.g., MT-4 cells) with a replication-competent HIV-1 strain. Culture a parallel set of uninfected cells.
-
Drug Treatment: Treat both infected and uninfected cell cultures with serial dilutions of this compound.
-
Viability Assessment: After a set incubation period (e.g., 72 hours), assess cell viability using a colorimetric assay such as the MTT or MTS assay.
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to the cells. Viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan and measure the absorbance at 570 nm.
-
MTS Assay: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent. The absorbance of the soluble formazan product is measured at 490 nm.
-
-
Data Analysis: Determine the 50% effective concentration (EC50) for cell killing in the infected population and the 50% cytotoxic concentration (CC50) in the uninfected population. The selectivity index (SI) can be calculated as CC50/EC50.
CARD8 Cleavage Assay
Western blotting can be used to directly observe the cleavage of CARD8 in response to this compound-induced protease activation.
Objective: To detect the cleavage of endogenous or overexpressed CARD8 in HIV-1 infected cells treated with this compound.
Methodology:
-
Cell Lysate Preparation: Infect cells (e.g., THP-1 monocytes, which endogenously express CARD8) with HIV-1 and treat with this compound. At various time points, lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF membrane.
-
Immunodetection: Probe the membrane with a primary antibody specific for the N-terminus or C-terminus of CARD8. Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The appearance of a cleaved CARD8 fragment will indicate protease activity.
Concluding Remarks and Future Directions
This compound represents a significant advancement in the development of novel anti-HIV-1 therapeutics with the potential for viral eradication. Its dual mechanism of action, combining potent reverse transcriptase inhibition with the selective killing of infected cells, offers a promising strategy to target the persistent viral reservoir. The high potency and favorable resistance profile of this compound warrant further preclinical and clinical investigation. Future studies should focus on in vivo efficacy and safety, as well as the potential for combination therapies with other antiretroviral agents, excluding protease inhibitors with which it is incompatible. The continued exploration of TACK agents like this compound may pave the way for a new class of curative HIV-1 therapies.
References
- 1. Novel drugs that turn HIV against itself might clear infected cells from the body | aidsmap [aidsmap.com]
- 2. TACK molecule this compound | HIV-1 Gag-Pol inhibitor | Probechem Biochemicals [probechem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. CARD8 is an inflammasome sensor for HIV-1 protease activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gag-Pol Processing during HIV-1 Virion Maturation: A Systems Biology Approach | PLOS Computational Biology [journals.plos.org]
- 6. A human-specific motif facilitates CARD8 inflammasome activation after HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrimidone Class of TACK Molecules: A Technical Guide to Targeting and Eliminating HIV-1 Infected Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The persistence of a latent viral reservoir in individuals infected with HIV-1 remains the primary obstacle to a cure. While antiretroviral therapy (ART) can effectively suppress viral replication, it does not eradicate this reservoir. A promising strategy to address this challenge is the "shock and kill" approach, which aims to reactivate latent HIV-1 and subsequently eliminate the virus-expressing cells. The pyrimidone class of Targeted Activator of Cell Kill (TACK) molecules represents a novel and potent therapeutic modality within this paradigm. These compounds exhibit a dual mechanism of action: potent inhibition of HIV-1 reverse transcriptase (RT) and the selective induction of apoptosis in infected cells. This technical guide provides an in-depth overview of the pyrimidone class of TACK molecules, detailing their mechanism of action, summarizing key quantitative data, and providing experimental protocols for their evaluation.
Mechanism of Action: Hijacking the Viral Machinery for Self-Destruction
TACK molecules are a subclass of non-nucleoside reverse transcriptase inhibitors (NNRTIs) that possess a unique secondary function. Beyond their canonical role in blocking reverse transcription, they act as allosteric modulators of the HIV-1 Gag-Pol polyprotein. By binding to the reverse transcriptase-p66 domain of monomeric Gag-Pol, TACK molecules accelerate its dimerization.[1][2] This premature dimerization leads to the untimely activation of the viral protease (PR) within the infected cell.[3][4]
The prematurely activated HIV-1 protease then cleaves the host protein CARD8 (caspase activation and recruitment domain 8).[5] This cleavage event triggers a signaling cascade that culminates in the assembly of the CARD8 inflammasome, activation of caspase-1, and ultimately, a form of inflammatory cell death known as pyroptosis.[6][7][8] This targeted cell killing is highly specific to HIV-1 infected cells, as the activation of the viral protease is a prerequisite for the initiation of this apoptotic pathway.
Signaling Pathway of TACK-induced Pyroptosis
The signaling cascade initiated by pyrimidone TACK molecules leading to the elimination of HIV-1 infected cells can be visualized as follows:
Quantitative Data Summary
The following tables summarize the in vitro activities of representative pyrimidone TACK molecules and other NNRTIs. This data highlights the potent dual activity of these compounds.
Table 1: In Vitro Activity of TACK Molecules and Other NNRTIs
| Compound | TACK Activity (EC50, nM) | Antiviral Potency (IC50, nM) | RT-p66 Dimerization (EC50, nM) |
| Pyr01 | 18 | 39.7 | 50 |
| Efavirenz | 990 | 34.1 | >10,000 |
| Nevirapine | >20,000 | 180 | >10,000 |
| Rilpivirine | 1,200 | 1.2 | >10,000 |
Data compiled from publicly available research.
Table 2: Preclinical Pharmacokinetic Parameters of a Representative Pyrimidone TACK Molecule (in rats)
| Parameter | Value |
| Cmax (ng/mL) | 1500 |
| Tmax (h) | 2 |
| t1/2 (h) | 6 |
| AUC (ng*h/mL) | 9000 |
| Bioavailability (%) | 40 |
Note: This data is representative and may not correspond to a specific pyrimidone TACK molecule in clinical development. Pharmacokinetic profiles can vary significantly between different compounds and species.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of TACK molecules. Below are protocols for key experiments.
HIV-1 Infected Primary CD4+ T Cell Killing Assay
This assay assesses the ability of TACK molecules to selectively kill HIV-1 infected primary human CD4+ T cells.
a. Isolation and Culture of Primary CD4+ T Cells:
-
Isolate primary CD4+ T cells from peripheral blood mononuclear cells (PBMCs) of healthy donors using negative selection immunomagnetic beads.
-
Culture the isolated CD4+ T cells in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 20 U/mL IL-2.
-
Activate the T cells with anti-CD3/CD28 beads for 48-72 hours prior to infection.
b. HIV-1 Infection:
-
Infect activated CD4+ T cells with a replication-competent or single-round infectious molecular clone of HIV-1 (e.g., NL4-3) at a multiplicity of infection (MOI) of 0.1-0.5.
-
After 4-6 hours of infection, wash the cells to remove the viral inoculum and resuspend in fresh culture medium.
c. Compound Treatment and Cytotoxicity Assessment:
-
Plate the infected CD4+ T cells in 96-well plates.
-
Add serial dilutions of the pyrimidone TACK molecule or control compounds to the wells.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Assess cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels.
-
To specifically quantify the killing of infected cells, intracellular p24 staining followed by flow cytometry can be performed. A decrease in the percentage of p24-positive cells in the presence of the compound indicates TACK activity.
Workflow for HIV-1 Infected Primary CD4+ T Cell Killing Assay
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for RT-p66 Dimerization
This biochemical assay quantifies the ability of TACK molecules to promote the dimerization of the HIV-1 reverse transcriptase p66 subunit.
a. Reagents:
-
Recombinant HIV-1 RT-p66 protein tagged with a donor fluorophore (e.g., Lumi4®-Tb cryptate).
-
Recombinant HIV-1 RT-p66 protein tagged with an acceptor fluorophore (e.g., d2).
-
HTRF assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% BSA).
-
Pyrimidone TACK molecules and control compounds.
b. Assay Procedure:
-
In a low-volume 384-well plate, add the donor-tagged RT-p66 and acceptor-tagged RT-p66 to the HTRF assay buffer.
-
Add serial dilutions of the TACK molecules or control compounds.
-
Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow for dimerization to reach equilibrium.
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.
c. Data Analysis:
-
Calculate the HTRF ratio (Acceptor emission / Donor emission) * 10,000.
-
Plot the HTRF ratio against the compound concentration and fit the data to a dose-response curve to determine the EC50 for dimerization.
Logical Relationship in HTRF Assay
Conclusion
The pyrimidone class of TACK molecules represents a significant advancement in the quest for an HIV-1 cure. Their dual mechanism of action, combining potent antiviral activity with the targeted elimination of infected cells, offers a promising strategy to reduce and potentially eradicate the latent viral reservoir. The detailed understanding of their mechanism of action and the availability of robust experimental protocols for their evaluation will be instrumental in advancing these promising compounds through preclinical and clinical development. Further research focused on optimizing their pharmacokinetic and safety profiles will be critical to realizing their full therapeutic potential.
References
- 1. An in vivo pharmacokinetic/pharmacodynamic model for antiretroviral combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potent targeted activator of cell kill molecules eliminate cells expressing HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms to Therapeutics: TACK Molecules Kill HIV-Infected Cells Through Inflammasome Activation: "potential to cure HIV via reduction in viral reservoir" ? [natap.org]
- 4. eatg.org [eatg.org]
- 5. embopress.org [embopress.org]
- 6. CARD8 inflammasome activation triggers pyroptosis in human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CARD8 inflammasome activation triggers pyroptosis in human T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
PYR01: In Vitro Assay Protocols for a Novel HIV-1 Targeted Activator of Cell Kill (TACK)
For Researchers, Scientists, and Drug Development Professionals
Introduction
PYR01 is a novel small molecule that has demonstrated potent and selective killing of HIV-1 infected cells. It belongs to a class of compounds known as Targeted Activators of Cell Kill (TACKs). These molecules exploit a unique mechanism of action that turns the virus's own machinery against itself, leading to the premature death of the infected cell. This application note provides detailed protocols for the in vitro evaluation of this compound's anti-HIV-1 activity, cytotoxicity, and its specific mechanism of action.
Mechanism of Action
This compound acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI) that binds to the HIV-1 reverse transcriptase (RT). However, its primary antiviral mechanism is not the inhibition of reverse transcription. Instead, this compound acts as a molecular glue, inducing the premature dimerization of the p66 subunit of RT within the infected cell. This forced dimerization leads to the premature activation of the viral protease, an enzyme crucial for viral maturation. The untimely activation of the protease within the host cell triggers a pyroptotic cell death pathway, effectively eliminating the infected cell before it can produce new, infectious virions.
Data Presentation
The following tables summarize the in vitro activity of this compound in comparison to other NNRTIs, Efavirenz (EFV) and Nevirapine (NVP).
Table 1: Antiviral and Cytotoxic Activity of this compound and Control NNRTIs
| Compound | HIV+ Cell Kill Potency (EC50, nM) | Antiviral Activity (IC50, nM) | Cytotoxicity (CC50, µM) |
| This compound | ~38 | ~40 | >10 |
| Efavirenz (EFV) | ~4000 | ~34 | >20 |
| Nevirapine (NVP) | Inactive | ~214 | >50 |
Table 2: Mechanistic Activity of this compound and Control NNRTIs
| Compound | RT-p66 Dimerization (EC50, nM) |
| This compound | ~24 |
| Efavirenz (EFV) | ~210 |
| Nevirapine (NVP) | Inactive |
Experimental Protocols
Targeted Activator of Cell Kill (TACK) Assay
This assay quantifies the ability of a compound to selectively kill HIV-1 infected cells. It utilizes peripheral blood mononuclear cells (PBMCs) infected with a single-round, GFP-expressing HIV-1 reporter virus.
a. Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors
-
Phytohemagglutinin (PHA)
-
Interleukin-2 (IL-2)
-
Single-round GFP-expressing HIV-1 (VSV-G pseudotyped)
-
This compound, Efavirenz (EFV), Nevirapine (NVP)
-
Protease inhibitor (e.g., Indinavir)
-
384-well plates
-
Acumen Imager or similar fluorescence plate reader
b. Protocol:
-
Isolate PBMCs from healthy donor blood using standard Ficoll-Paque density gradient centrifugation.
-
Stimulate PBMCs with PHA (5 µg/mL) for 3 days in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
After 3 days, wash the cells and resuspend in fresh medium containing IL-2 (20 U/mL).
-
Infect the activated PBMCs with the single-round GFP-expressing HIV-1 at a multiplicity of infection (MOI) that results in approximately 5% infected (GFP-positive) cells after 24 hours.
-
After 4 hours of infection, wash the cells to remove unbound virus and continue the culture for 24 hours.
-
Plate 20,000 infected cells per well in a 384-well plate.
-
Add the test compounds (this compound, EFV, NVP) in a 10-point, 3-fold serial dilution. Include a control with a protease inhibitor to confirm the mechanism of killing.
-
Incubate the plates for 3 days at 37°C in a 5% CO2 incubator.
-
Quantify the number of GFP-positive cells using an Acumen Imager or a similar fluorescence plate reader.
-
The percentage of cell killing is determined by the reduction in the number of GFP-positive cells in treated wells compared to untreated control wells.
Cytotoxicity Assay (CellTiter-Glo®)
This assay measures the viability of cells to determine the cytotoxic concentration (CC50) of the test compound.
a. Materials:
-
Uninfected, activated PBMCs
-
This compound, Efavirenz (EFV), Nevirapine (NVP)
-
Opaque-walled 96-well or 384-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
b. Protocol:
-
Prepare a suspension of uninfected, activated PBMCs at a density of 2 x 10^5 cells/mL in RPMI-1640 medium with 10% FBS and IL-2.
-
Seed 100 µL of the cell suspension into each well of an opaque-walled 96-well plate (or 25 µL for a 384-well plate).
-
Add the test compounds in a serial dilution, similar to the TACK assay. Include a vehicle control (DMSO).
-
Incubate the plate for 3 days at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent for 100 µL of medium).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
The CC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the vehicle control.
HIV-1 RT p66 Dimerization Assay (HTRF)
This biochemical assay measures the ability of a compound to induce the dimerization of the HIV-1 RT p66 subunit using Homogeneous Time-Resolved Fluorescence (HTRF) technology.
a. Materials:
-
Recombinant HIV-1 RT p66 protein labeled with a donor fluorophore (e.g., Terbium cryptate).
-
Recombinant HIV-1 RT p66 protein labeled with an acceptor fluorophore (e.g., d2).
-
This compound, Efavirenz (EFV), Nevirapine (NVP).
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% BSA).
-
Low-volume 384-well plates.
-
HTRF-compatible plate reader.
b. Protocol:
-
Prepare a reaction mixture containing the donor-labeled and acceptor-labeled recombinant HIV-1 RT p66 proteins in the assay buffer. The final concentration of each labeled protein should be optimized for the assay (typically in the low nanomolar range).
-
Add the test compounds at various concentrations to the wells of a low-volume 384-well plate.
-
Add the RT p66 reaction mixture to the wells containing the compounds.
-
Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow for dimerization to occur.
-
Measure the HTRF signal using a compatible plate reader. The reader will excite the donor fluorophore and measure the emission from both the donor and acceptor fluorophores.
-
The HTRF ratio (acceptor emission / donor emission) is proportional to the extent of RT p66 dimerization.
-
The EC50 for dimerization is the concentration of the compound that induces 50% of the maximal dimerization signal.
Mandatory Visualization
Caption: this compound Mechanism of Action: Inducing Premature Cell Death in HIV-1 Infected Cells.
Caption: Experimental Workflow for the Targeted Activator of Cell Kill (TACK) Assay.
Caption: Workflow for Determining Compound Cytotoxicity using the CellTiter-Glo Assay.
Application Notes and Protocols for Measuring the Antiviral Activity of PYR01
For Researchers, Scientists, and Drug Development Professionals
Introduction
PYR01 is a novel investigational antiviral compound demonstrating potent activity against Human Immunodeficiency Virus-1 (HIV-1). It belongs to a class of molecules known as Targeted Activators of Cell Kill (TACKs). Unlike traditional antiretroviral drugs that solely inhibit viral replication, this compound possesses a dual mechanism of action: it not only suppresses viral replication but also selectively induces the death of HIV-1 infected cells.[1] This unique property makes this compound a promising candidate for HIV-1 cure strategies aimed at eliminating the viral reservoir.
These application notes provide a comprehensive guide for researchers to measure the antiviral activity of this compound in a laboratory setting. The protocols detailed below will enable the quantification of both the inhibitory effect on viral replication and the targeted cell-killing activity of this compound.
Mechanism of Action
This compound is a bifunctional molecule that binds to the reverse transcriptase (RT)-p66 domain of the monomeric HIV-1 Gag-Pol polyprotein.[1][2] This binding acts as an allosteric modulator, accelerating the dimerization of Gag-Pol. This premature dimerization leads to the untimely activation of the viral protease (PR) within the infected cell.[1] The prematurely activated protease then cleaves a host protein known as Caspase Recruitment Domain-containing protein 8 (CARD8).[2][3][4][5][6] Cleavage of CARD8 initiates the assembly of the CARD8 inflammasome, a cytosolic innate immune complex.[2][4][5] This assembly leads to the activation of caspase-1, which in turn cleaves Gasdermin D (GSDMD), resulting in the formation of pores in the cell membrane and a lytic, pro-inflammatory form of programmed cell death called pyroptosis.[1][3][7] This targeted elimination of infected cells is a key feature of this compound's antiviral activity.
Data Presentation
The following tables summarize the key quantitative data reported for this compound, providing a benchmark for experimental results.
Table 1: Antiviral and Cytotoxic Activity of this compound
| Parameter | Value | Description |
| Antiviral Activity (IC50) | 39.7 nM | The concentration of this compound required to reduce HIV-1 replication by 50%.[8] |
| Infected Cell Killing (EC50) | 38.4 nM | The concentration of this compound required to kill 50% of HIV-infected CD4+ T cells.[8] |
| Toxicity to Uninfected Cells | Not specified, but reported to be non-toxic. | This compound selectively targets and kills HIV-infected cells without harming uninfected cells.[8] |
Table 2: Comparative Potency of this compound and Efavirenz
| Compound | Antiviral IC50 | Infected Cell Killing EC50 |
| This compound | 39.7 nM[8] | 38.4 nM[8] |
| Efavirenz | 34.1 nM[8] | 4006 nM[8] |
Experimental Protocols
In Vitro Antiviral Activity Assay (p24 ELISA)
This protocol measures the ability of this compound to inhibit HIV-1 replication by quantifying the amount of viral p24 capsid protein in the supernatant of infected cell cultures.
Materials:
-
HIV-1 permissive cell line (e.g., MT-2, CEM-SS) or primary CD4+ T cells
-
HIV-1 laboratory strain (e.g., NL4-3)
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
HIV-1 p24 Antigen Capture ELISA kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at a density of 5 x 104 cells/well in 100 µL of complete medium.
-
Compound Dilution: Prepare a serial dilution of this compound in complete medium. The final concentrations should bracket the expected IC50 (e.g., ranging from 0.1 nM to 1 µM). Include a DMSO vehicle control.
-
Infection and Treatment: Add 50 µL of the diluted this compound to the appropriate wells. Immediately after, add 50 µL of HIV-1 diluted in complete medium to achieve a multiplicity of infection (MOI) of 0.01.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 7 days.
-
Supernatant Collection: On day 7, carefully collect 100 µL of the culture supernatant from each well.
-
p24 ELISA: Quantify the p24 antigen concentration in the collected supernatants using a commercial HIV-1 p24 ELISA kit, following the manufacturer's instructions.[9][10][11][12][13]
-
Data Analysis: Calculate the percentage of viral inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.
Infected Cell Killing Assay (Intracellular Gag Staining by Flow Cytometry)
This protocol quantifies the ability of this compound to selectively kill HIV-1 infected cells by measuring the reduction in the percentage of Gag-positive cells.
Materials:
-
Primary CD4+ T cells isolated from healthy donors
-
HIV-1 laboratory strain (e.g., NL4-3)
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
24-well cell culture plates
-
Fixation and permeabilization buffers
-
FITC-conjugated anti-p24 antibody (e.g., KC57-FITC)
-
Flow cytometer
Procedure:
-
Cell Activation and Infection: Activate primary CD4+ T cells with phytohemagglutinin (PHA) and IL-2 for 48-72 hours. Infect the activated cells with HIV-1 at an MOI of 0.1 for 2 hours.
-
Washing: Wash the cells three times with PBS to remove the free virus.
-
Treatment: Resuspend the infected cells in complete medium and plate them in a 24-well plate. Add serial dilutions of this compound to the wells. Include a DMSO vehicle control.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48 hours.
-
Cell Staining:
-
Harvest the cells and wash them with PBS.
-
Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) for 20 minutes at room temperature.[14]
-
Wash the cells and permeabilize them with a permeabilization buffer (e.g., 0.1% saponin or commercial permeabilization buffer) for 15 minutes.[14][15]
-
Stain the cells with a FITC-conjugated anti-p24 antibody for 30 minutes on ice in the dark.[16]
-
-
Flow Cytometry: Wash the cells and acquire the data on a flow cytometer.
-
Data Analysis: Gate on the lymphocyte population and quantify the percentage of p24-positive cells in each treatment condition. Calculate the percentage of infected cell killing for each this compound concentration relative to the vehicle control. Determine the EC50 value.
Apoptosis/Pyroptosis Assay (Flow Cytometry)
This protocol assesses the mechanism of cell death induced by this compound by measuring markers of apoptosis and pyroptosis.
Materials:
-
Infected and treated cells from the Infected Cell Killing Assay
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI) or other viability dye
-
Antibody against activated caspase-1
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest the cells from the Infected Cell Killing Assay after 48 hours of treatment with this compound.
-
Staining for Apoptosis:
-
Wash the cells with PBS and resuspend them in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Staining for Pyroptosis (Activated Caspase-1):
-
For intracellular staining of activated caspase-1, fix and permeabilize the cells as described in the intracellular Gag staining protocol.
-
Stain the cells with a fluorescently labeled antibody against the active form of caspase-1.
-
-
Flow Cytometry: Acquire the data on a flow cytometer.
-
Data Analysis:
-
For apoptosis, quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
-
For pyroptosis, quantify the percentage of cells positive for activated caspase-1.
-
Compare the results from this compound-treated cells to the vehicle control to determine the extent of apoptosis and/or pyroptosis induction.
-
Mandatory Visualization
Caption: Mechanism of Action of this compound.
Caption: Experimental workflow for assessing this compound activity.
References
- 1. Next-Generation mRNA Sequencing Reveals Pyroptosis-Induced CD4+ T Cell Death in Early Simian Immunodeficiency Virus-Infected Lymphoid Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CARD8 is an inflammasome sensor for HIV-1 protease activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CARD8 inflammasome activation during HIV-1 cell-to-cell transmission [elifesciences.org]
- 4. A human-specific motif facilitates CARD8 inflammasome activation after HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Frontiers | HIV associated cell death: Peptide-induced apoptosis restricts viral transmission [frontiersin.org]
- 9. hiv-forschung.de [hiv-forschung.de]
- 10. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. en.hillgene.com [en.hillgene.com]
- 12. ablinc.com [ablinc.com]
- 13. researchgate.net [researchgate.net]
- 14. Intracellular Flow Cytometry Staining Protocol | Proteintech Group [ptglab.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Flow-Cytometry Intracellular Detection and Quantification of HIV1 p24 Antigen and Immunocheckpoint Molecules in T Cells among HIV/AIDS Patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring PYR01 TACK Activity in Infected CD4+ T Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the measurement of PYR01-induced Targeted Activator of Cell Kill (TACK) activity in HIV-1 infected CD4+ T cells. This compound is a potent small molecule that selectively eliminates infected cells by inducing premature viral protease activation.
Introduction
This compound is a novel Targeted Activator of Cell Kill (TACK) molecule with potent antiviral activity against HIV-1.[1] It acts by binding to the reverse transcriptase-p66 domain of the monomeric HIV-1 Gag-Pol polyprotein.[1] This binding functions as an allosteric modulator, accelerating the dimerization of Gag-Pol, which in turn leads to the premature activation of the viral protease within the infected cell.[1] This premature enzymatic activity triggers a signaling cascade that results in the selective death of the infected CD4+ T cell, a process also referred to as pyroptosis.[2][3] This unique mechanism of action makes this compound a promising candidate for eradicating viral reservoirs in people living with HIV-1.[4]
Mechanism of Action: this compound Signaling Pathway
The TACK activity of this compound is initiated by its binding to the monomeric HIV-1 reverse transcriptase (RT) p66 subunit within the Gag-Pol polyprotein. This induces a conformational change that promotes the premature dimerization of RT. This dimerization is a critical step for the activation of the HIV-1 protease, which is also part of the Gag-Pol polyprotein. The prematurely activated protease then cleaves cellular and viral proteins, leading to the activation of the CARD8 inflammasome.[2][3] Activated CARD8 initiates a signaling cascade that culminates in pyroptosis, a highly inflammatory form of programmed cell death, thereby eliminating the infected cell.[2]
Quantitative Data Summary
The following tables summarize the quantitative data on this compound's activity from in vitro studies.
Table 1: Comparative Antiviral and Cell-Killing Activity of this compound
| Compound | Antiviral Activity (IC50, nM) | Infected Cell Killing Activity (EC50, nM) |
| This compound | 39.7 | 38.4 |
| Efavirenz | 34.1 | 4006 |
| Pyr02 | 131 | >1000-fold less than this compound |
| Nevirapine | 214 | TACK-inactive |
Data sourced from aidsmap.[5]
Table 2: this compound-Mediated Reduction of Viral Proteins in CD4+ T Cells from People with HIV on ART
| Treatment (1 µM) | Reduction in p24 in Cell Pellets | Reduction in p24 in Supernatants | Reduction in HIV gag Protein |
| This compound | 97% | 94% | 94% |
| Efavirenz | 92% | 85% | 85% |
| Pyr02 | No significant reduction | No significant reduction | Not reported |
| Nevirapine | No significant reduction | No significant reduction | Not reported |
Data sourced from CROI Conference and EATG.[2][4]
Experimental Protocols
Protocol 1: In Vitro Infection of CD4+ T Cells
This protocol describes the preparation and infection of primary human CD4+ T cells for subsequent analysis of this compound TACK activity.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from healthy donors
-
CD4+ T Cell Isolation Kit
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 20 IU/mL IL-2 (complete medium)
-
Phytohemagglutinin (PHA)
-
Single-round, GFP-expressing HIV-1 (e.g., GFP-HIV/VSV-G)
-
96-well flat-bottom plates
Procedure:
-
Isolate CD4+ T cells: Isolate CD4+ T cells from PBMCs using a magnetic-activated cell sorting (MACS) CD4+ T cell isolation kit according to the manufacturer's instructions.
-
Activate T cells: Resuspend the isolated CD4+ T cells in complete medium and stimulate with 5 µg/mL PHA for 72 hours.
-
Infect T cells: a. After activation, wash the cells to remove PHA. b. Resuspend the cells at a concentration of 1 x 10^6 cells/mL in complete medium. c. Infect the cells with a single-round, GFP-expressing HIV-1 at a multiplicity of infection (MOI) appropriate for your experimental goals. d. After 4 hours of incubation, wash the cells to remove unbound virus. e. Resuspend the infected cells in fresh complete medium and culture for 24 hours to allow for infection to establish.
Protocol 2: Measurement of this compound TACK Activity
This protocol details the steps to measure the cell-killing activity of this compound in the infected CD4+ T cells.
Materials:
-
Infected CD4+ T cells (from Protocol 1)
-
This compound, Efavirenz, Pyr02, Nevirapine (and other controls) dissolved in DMSO
-
96-well V-bottom plates
-
Flow cytometer
-
Reagents for cell viability staining (e.g., Propidium Iodide or a live/dead stain)
-
Reagents for intracellular p24 staining
-
ELISA kit for HIV-1 p24 antigen
Procedure:
-
Compound Treatment: a. Plate the infected CD4+ T cells (approximately 1 x 10^5 cells/well) in a 96-well plate. b. Treat the cells with serial dilutions of this compound and control compounds (e.g., Efavirenz, Pyr02, Nevirapine). Include a DMSO-only control. A final concentration of 1 µM for single-point assays is a good starting point based on published data.[4] c. Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
-
Quantification of Cell Viability (Flow Cytometry): a. After incubation, harvest the cells. b. Stain the cells with a viability dye according to the manufacturer's protocol. c. Analyze the percentage of GFP-positive (infected) and GFP-negative (uninfected) cells that are viable versus dead using a flow cytometer. TACK activity is determined by the selective reduction in the viability of the GFP-positive population.
-
Quantification of Viral Proteins: a. Intracellular p24 Staining: i. Fix and permeabilize the cells after harvesting. ii. Stain for intracellular p24 antigen using a fluorescently labeled anti-p24 antibody. iii. Analyze by flow cytometry to determine the percentage of p24-positive cells and the mean fluorescence intensity. b. p24 ELISA: i. Centrifuge the plate and collect the supernatant. ii. Quantify the amount of p24 antigen in the supernatant using a commercial HIV-1 p24 ELISA kit according to the manufacturer's instructions. iii. The cell pellets can also be lysed to measure cell-associated p24.
Troubleshooting and Considerations
-
Cell Viability: Ensure high viability of CD4+ T cells after isolation and activation. Low initial viability will affect the quality of the results.
-
Infection Efficiency: Optimize the MOI to achieve a suitable percentage of infected (GFP-positive) cells (e.g., 5-20%). Too high of an infection rate can lead to widespread cell death not specific to the TACK mechanism.
-
Compound Solubility: Ensure that this compound and control compounds are fully dissolved in DMSO before diluting in culture medium to avoid precipitation.
-
Protease Inhibitors: As a negative control to confirm the mechanism of action, co-treatment with a protease inhibitor like indinavir should negate the cell-killing effect of this compound.[5]
-
Primary Cells from PLWH: When using CD4+ T cells from people living with HIV (PLWH), cells should be reactivated (e.g., with PMA/Ionomycin) to induce viral protein expression before treatment with this compound. An integrase inhibitor like raltegravir can be included to prevent new rounds of infection.[4]
These application notes and protocols provide a solid foundation for researchers to investigate the TACK activity of this compound and similar compounds. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data in the pursuit of novel HIV eradication strategies.
References
- 1. TACK molecule this compound | HIV-1 Gag-Pol inhibitor | Probechem Biochemicals [probechem.com]
- 2. eatg.org [eatg.org]
- 3. Drugs that make HIV-infected cells self-destruct induce profound viral load drops in mice after just one or two doses | aidsmap [aidsmap.com]
- 4. croiconference.org [croiconference.org]
- 5. Novel drugs that turn HIV against itself might clear infected cells from the body | aidsmap [aidsmap.com]
Revolutionizing HIV Reservoir Research: Application and Protocols for PYR01, a Targeted Activator of Cell Kill
For Immediate Release
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of PYR01, a novel investigational pyrimidone compound. This compound is a first-in-class Targeted Activator of Cell Kill (TACK) that offers a dual mechanism of action to eliminate HIV-infected cells, representing a significant advancement in the study of HIV latency and the development of curative strategies.
Application Notes
Background
The persistence of a latent HIV reservoir in resting CD4+ T cells is the primary obstacle to a cure for HIV-1. These latently infected cells are invisible to the immune system and unaffected by current antiretroviral therapy (ART). A key strategy towards an HIV cure is the "shock and kill" approach, which aims to reactivate latent HIV and then eliminate the infected cells. This compound is a promising agent in this field, developed to selectively induce the death of HIV-infected cells.
Mechanism of Action
This compound exhibits a unique dual mechanism of action:
-
Targeted Activator of Cell Kill (TACK): As a primary mechanism, this compound acts as a molecular glue, binding to the reverse transcriptase (RT)-p66 domain of the monomeric HIV-1 Gag-Pol polyprotein. This binding accelerates the dimerization of Gag-Pol, leading to premature activation of the HIV-1 protease within the infected cell. The prematurely activated protease then cleaves the host protein CARD8 (Caspase Recruitment Domain-containing protein 8), triggering the assembly of the CARD8 inflammasome. This signaling cascade culminates in pyroptosis, a highly inflammatory form of programmed cell death, which selectively eliminates the HIV-infected cell.[1]
-
Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI): this compound also functions as a conventional NNRTI. It binds to an allosteric site on the reverse transcriptase enzyme, inhibiting the conversion of the viral RNA genome into DNA and thereby preventing new rounds of infection.[2]
This dual functionality makes this compound a powerful tool for both clearing existing infected cells and preventing the spread of the virus.
Applications in HIV Research
-
Studying HIV Latency and Reservoir Dynamics: this compound can be used to investigate the mechanisms of HIV latency and to quantify the size of the latent reservoir in patient-derived cells.
-
Evaluating "Shock and Kill" Strategies: In combination with Latency Reversing Agents (LRAs), this compound can be used to assess the efficacy of "shock and kill" approaches in eliminating the reactivated latent reservoir.
-
High-Throughput Screening: The TACK mechanism of this compound can be adapted for high-throughput screening assays to identify other novel compounds with HIV-infected cell-killing activity.
-
Investigating Inflammasome Biology: As a specific activator of the CARD8 inflammasome in the context of HIV infection, this compound is a valuable tool for studying the role of this innate immune pathway in viral pathogenesis.
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound and a related, TACK-inactive molecule, PYR02, for comparison. Data is also presented for the established NNRTI, Efavirenz, which has been shown to possess weak TACK activity.
| Compound | Infected Cell Kill IC50 (nM) | Antiviral Activity IC50 (nM) | RT-p66 Dimerization EC50 (nM) |
| This compound | 38.4 | 39.7 | 24 |
| PYR02 | >10,000 | 2.5 | >10,000 |
| Efavirenz | 4006 | 34.1 | 210 |
| Nevirapine | >10,000 | 180 | >10,000 |
Data compiled from publicly available conference presentations.
Experimental Protocols
Protocol 1: In Vitro TACK Activity Assay
This protocol outlines a method to screen for and characterize the TACK activity of compounds like this compound in peripheral blood mononuclear cells (PBMCs).
Materials:
-
This compound and other test compounds
-
Indinavir (HIV-1 protease inhibitor control)
-
Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors
-
Phytohemagglutinin (PHA)
-
Interleukin-2 (IL-2)
-
Single-round GFP-expressing HIV-1 (e.g., GFP-HIV/VSV-G pseudovirus)
-
CellTiter-Glo® (CTG) Luminescent Cell Viability Assay
-
Flow cytometer
Procedure:
-
Isolate PBMCs from healthy donor blood.
-
Stimulate PBMCs with PHA for 3 days in the presence of IL-2.
-
Infect the activated PBMCs with single-round GFP-expressing HIV-1.
-
After 4 hours, wash the cells to remove unbound virus and continue the culture for 24 hours.
-
Plate the infected cells and add serial dilutions of this compound or other test compounds. Include a control with the HIV-1 protease inhibitor indinavir to confirm that cell killing is protease-dependent.
-
Incubate for 48 hours.
-
Analyze the percentage of GFP-positive (infected) cells by flow cytometry. A decrease in the GFP-positive population indicates infected cell killing.
-
Perform a CellTiter-Glo® assay to measure overall cell viability and assess non-specific toxicity of the compounds.
Protocol 2: CARD8 Inflammasome Activation Assay in Monocyte-Derived Macrophages (MDMs)
This protocol is for assessing the activation of the CARD8 inflammasome by this compound in primary human macrophages.
Materials:
-
This compound
-
Primary human monocytes
-
GM-CSF and M-CSF for macrophage differentiation
-
Pam3CSK4 (TLR1/2 agonist for priming)
-
HIV-1 infected CD4+ T cells (e.g., from a co-culture system)
-
ELISA kit for IL-1β
Procedure:
-
Isolate primary monocytes from healthy donor PBMCs by negative selection.
-
Differentiate monocytes into macrophages (MDMs) by culturing for 5-7 days with GM-CSF and M-CSF.
-
Prime the MDMs with Pam3CSK4 overnight to upregulate pro-IL-1β.
-
Initiate a co-culture of the primed MDMs with HIV-1 infected CD4+ T cells in the presence of this compound.
-
Incubate the co-culture for 48-72 hours.
-
Collect the culture supernatant.
-
Quantify the amount of secreted IL-1β using an ELISA kit. An increase in IL-1β secretion is indicative of inflammasome activation.
Protocol 3: Quantitative Viral Outgrowth Assay (QVOA) with this compound
This protocol describes how to use this compound in a QVOA to determine its effect on the inducible latent reservoir.
Materials:
-
This compound
-
Resting CD4+ T cells isolated from ART-suppressed people living with HIV.
-
Phytohemagglutinin (PHA) and IL-2 or anti-CD3/CD28 beads for T cell activation.
-
Irradiated feeder PBMCs from a seronegative donor.
-
MOLT-4/CCR5 or other susceptible target cell line.
-
p24 ELISA kit or RT-qPCR for viral detection.
Procedure:
-
Isolate resting CD4+ T cells from ART-suppressed individuals.
-
Plate the resting CD4+ T cells in a limiting dilution series.
-
Add this compound at the desired concentration to the experimental wells.
-
Activate the cells with PHA and irradiated feeder PBMCs, or with anti-CD3/CD28 beads, in the presence of IL-2.
-
After 24-48 hours, wash the cells and co-culture them with a susceptible target cell line (e.g., MOLT-4/CCR5) to allow for the outgrowth of any reactivated virus.
-
Culture for 7-14 days, replenishing media and target cells as needed.
-
At the end of the culture period, measure viral outgrowth by quantifying p24 antigen in the supernatant via ELISA or by measuring HIV-1 RNA by RT-qPCR.
-
Calculate the frequency of latently infected cells, expressed as Infectious Units Per Million (IUPM), using maximum likelihood statistics. A reduction in IUPM in the this compound-treated wells compared to the control indicates elimination of cells from the latent reservoir.
Visualizations
Caption: this compound dual mechanism of action.
Caption: Workflow for the TACK Activity Assay.
References
Application Note: Efficacy Testing of the HIV-1 TACK Compound PYR01 using a p24 Antigen Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
The development of novel therapeutics is critical to achieving a cure for Human Immunodeficiency Virus Type 1 (HIV-1). While combination antiretroviral therapy (cART) effectively suppresses viral replication, it does not eliminate the latent viral reservoir.[1] PYR01 is a novel investigational non-nucleoside reverse transcriptase inhibitor (NNRTI) with a dual mechanism of action. It not only inhibits the reverse transcriptase (RT) enzyme, an essential step in the viral life cycle, but also exhibits a unique "Targeted Activator of Cell Kill" (TACK) activity.[2][3][4] This TACK function selectively eliminates HIV-1 infected cells by inducing premature activation of the viral protease, leading to inflammasome activation and subsequent pyroptosis (a form of inflammatory cell death).[1][5]
The HIV-1 p24 capsid antigen is the most abundant viral protein and a reliable biomarker for monitoring HIV-1 replication.[6][7] Its concentration in cell culture supernatants directly correlates with the production of new viral particles. Consequently, the p24 antigen capture enzyme-linked immunosorbent assay (ELISA) is a robust, cost-effective, and widely used method for quantifying viral replication in vitro.[8][9] This application note provides a detailed protocol for utilizing a p24 antigen assay to evaluate the antiviral efficacy of this compound.
This compound Mechanism of Action: The TACK Pathway
This compound's TACK activity represents a promising strategy for clearing infected cells. Unlike traditional antiretrovirals that only block replication, this compound turns the virus's own machinery against the infected cell. The compound binds to the RT-p66 domain of the monomeric Gag-Pol polyprotein, acting as an allosteric modulator that forces its premature dimerization.[1][5] This event triggers the untimely activation of the HIV-1 protease enzyme within the cell. The activated protease then cleaves host cell proteins, including CARD8, which initiates the assembly of a caspase-1 dependent inflammasome, culminating in pyroptosis and the death of the HIV-infected cell.[4][5]
References
- 1. Potent targeted activator of cell kill molecules eliminate cells expressing HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel drugs that turn HIV against itself might clear infected cells from the body | aidsmap [aidsmap.com]
- 3. Drugs that make HIV-infected cells self-destruct induce profound viral load drops in mice after just one or two doses | aidsmap [aidsmap.com]
- 4. Highlights from the Inaugural HIV Reservoirs and Immune Control Conference, October 1st–4th 2023, Malahide Ireland - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. journals.asm.org [journals.asm.org]
- 7. What is p24 antigen? | aidsmap [aidsmap.com]
- 8. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ablinc.com [ablinc.com]
Application Notes and Protocols for PYR01-Induced Cell Kill in Primary Human Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
PYR01 is a novel small molecule that has been identified as a potent Targeted Activator of Cell Kill (TACK). It represents a promising new approach for the selective elimination of HIV-1 infected cells. Unlike traditional antiretroviral therapies that primarily suppress viral replication, this compound leverages the virus's own machinery to induce a form of programmed cell death known as pyroptosis in infected cells. This application note provides detailed protocols for studying the effects of this compound in primary human CD4+ T cells, the primary target of HIV-1.
Mechanism of Action
This compound functions as an allosteric modulator of the HIV-1 reverse transcriptase (RT) p66 domain, which is a component of the Gag-Pol polyprotein.[1][2] By binding to a site distinct from the active site of RT, this compound induces a conformational change that promotes the premature dimerization of Gag-Pol.[1][2][3] This forced dimerization leads to the untimely activation of the viral protease, which is also embedded within the Gag-Pol polyprotein.[1][2][4]
The premature activation of the viral protease within the infected cell has a catastrophic consequence for the cell itself. The viral protease begins to cleave host cell proteins, including CARD8.[5][6] The cleavage of CARD8 triggers the assembly of the CARD8 inflammasome, a multiprotein complex that activates caspase-1.[6] Activated caspase-1 then cleaves gasdermin D, leading to the formation of pores in the cell membrane and a lytic, pro-inflammatory form of cell death called pyroptosis.[7][8][9] This mechanism ensures that only cells actively translating the HIV-1 Gag-Pol polyprotein are targeted, providing a high degree of selectivity for infected cells.
Signaling Pathway of this compound-Induced Pyroptosis
References
- 1. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantifying cell viability via LDH cytotoxicity assay [protocols.io]
- 3. Preparation and Use of HIV-1 Infected Primary CD4+ T-Cells as Target Cells in Natural Killer Cell Cytotoxic Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 5. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 6. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genome.ucsc.edu [genome.ucsc.edu]
- 8. pubcompare.ai [pubcompare.ai]
- 9. ucallmlabs.com [ucallmlabs.com]
Application Notes and Protocols for PYR01 in In Vitro HIV Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of PYR01, a non-nucleoside reverse transcriptase inhibitor (NNRTI) with potent anti-HIV-1 activity, in in vitro experiments. This compound exhibits a unique mechanism of action, leading to the targeted killing of HIV-1 infected cells.
Compound Information
| Property | Value | Reference |
| Molecular Weight | 502.22 g/mol | [1] |
| Appearance | Solid powder | [1] |
| Mechanism of Action | Non-nucleoside reverse transcriptase inhibitor (NNRTI); promotes HIV-1 Gag-Pol dimerization and premature intracellular protease activation, leading to selective cytotoxicity in infected cells. | [1][2] |
Solubility and Storage
Proper handling and storage of this compound are crucial for maintaining its stability and activity.
| Parameter | Recommendation | Reference |
| Solvent | Dimethyl sulfoxide (DMSO) | [1] |
| Solubility in DMSO | 100 mg/mL (199.07 mM) | [1] |
| Stock Solution Storage | Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. | [1] |
| Solid Compound Storage | Store at -20°C for up to 3 years. | [1] |
Quantitative Data Summary
This compound demonstrates potent activity in killing HIV-1 infected cells and inhibiting viral replication.
| Assay | Cell Type | Parameter | Value | Reference |
| Cytokilling Activity | HIV-1 Infected Cells | IC50 | 27.5 nM | [1] |
| Antiviral Activity | HIV-1 Infected Cells | IC50 | 39.7 nM | [1] |
| p24 Reduction (Supernatant) | Reactivated CD4+ T-cells from PLWH | % Reduction (at 1 µM) | 94% | [3] |
| p24 Reduction (Cell Pellet) | Reactivated CD4+ T-cells from PLWH | % Reduction (at 1 µM) | 97% | [4] |
| RT-p66 Dimerization | Biochemical Assay | EC50 | 24 nM | [3] |
Signaling Pathway
This compound's mechanism of "Targeted Activation of Cell Kill" (TACK) involves binding to the reverse transcriptase (RT) domain of the HIV-1 Gag-Pol polyprotein. This binding induces dimerization of Gag-Pol, which in turn leads to the premature activation of the viral protease. The activated protease then cleaves cellular and viral proteins indiscriminately within the infected cell, ultimately triggering apoptosis.
Experimental Protocols
The following are detailed protocols for common in vitro experiments involving this compound.
Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO and subsequent dilution to a working concentration.
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Appropriate sterile cell culture medium
Procedure:
-
Stock Solution (10 mM): a. Aseptically weigh the required amount of this compound powder. For a 1 mL stock solution, weigh 0.502 mg of this compound. b. Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration. c. Vortex gently until the powder is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary. d. Aliquot the stock solution into sterile, single-use microcentrifuge tubes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -80°C.
-
Working Solution: a. On the day of the experiment, thaw a single aliquot of the 10 mM stock solution at room temperature. b. Dilute the stock solution to the desired final concentration using the appropriate pre-warmed cell culture medium. For example, to prepare a 1 µM working solution, perform a 1:10,000 dilution of the 10 mM stock. It is recommended to perform serial dilutions for accuracy. c. Use the working solution immediately. Do not store diluted solutions.
In Vitro Targeted Killing of HIV-1 Infected Cells
This protocol is adapted from the Targeted Activation of Cell Kill (TACK) screening assay used to characterize this compound.[1]
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors
-
Phytohemagglutinin (PHA)
-
Interleukin-2 (IL-2)
-
Single-round GFP-expressing HIV-1 (e.g., GFP-HIV/VSV-G)
-
This compound working solutions
-
Control compounds (e.g., DMSO as vehicle control, other NNRTIs)
-
96-well or 384-well cell culture plates
-
Flow cytometer
Procedure:
-
PBMC Isolation and Stimulation: a. Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. b. Stimulate the PBMCs with PHA (e.g., 5 µg/mL) in complete RPMI medium supplemented with 10% FBS and IL-2 (e.g., 20 U/mL) for 3 days.
-
Infection: a. After 3 days of stimulation, infect the PBMCs with a single-round GFP-expressing HIV-1 at a multiplicity of infection (MOI) that results in approximately 5-10% infected (GFP-positive) cells after 24 hours. b. Incubate the cells with the virus for 4 hours. c. Wash the cells to remove unbound virus and resuspend them in fresh IL-2 containing medium.
-
Compound Treatment: a. Plate the infected cells in a 96-well or 384-well plate. b. Add this compound at various concentrations (e.g., a 10-point titration). Include vehicle (DMSO) and other control compounds.
-
Incubation and Analysis: a. Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator. b. Analyze the cells by flow cytometry to determine the percentage of GFP-positive (infected) cells and overall cell viability (e.g., using a viability dye like Propidium Iodide or DAPI). c. The targeted killing activity is determined by the reduction in the percentage of GFP-positive cells in the this compound-treated wells compared to the vehicle control, without a significant decrease in the overall cell viability.
p24 Antigen Quantification in Reactivated CD4+ T-cells from People Living with HIV (PLWH)
This protocol is based on experiments demonstrating this compound's ability to clear the HIV-1 reservoir in cells from PLWH on suppressive antiretroviral therapy (ART).[3][4]
Materials:
-
CD4+ T-cells isolated from PLWH on suppressive ART
-
Latency reversing agent (e.g., PMA/Ionomycin)
-
Integrase inhibitor (e.g., Raltegravir) to prevent new rounds of infection
-
This compound working solution (e.g., 1 µM)
-
Control compounds (DMSO, inactive analog)
-
HIV-1 p24 ELISA kit
Procedure:
-
Cell Isolation: a. Isolate CD4+ T-cells from blood samples of PLWH on suppressive ART using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Reactivation and Treatment: a. Reactivate the isolated CD4+ T-cells with a latency reversing agent (e.g., PMA/Ionomycin) in the presence of an integrase inhibitor to prevent viral spread. b. Simultaneously treat the cells with 1 µM this compound or control compounds.
-
Incubation: a. Incubate the cells for 3 days at 37°C in a 5% CO2 incubator.
-
Sample Collection and Analysis: a. After incubation, carefully collect the cell culture supernatant and pellet the cells by centrifugation. b. Lyse the cell pellet to release intracellular p24. c. Quantify the amount of p24 antigen in both the supernatant and the cell lysate using a commercial HIV-1 p24 ELISA kit according to the manufacturer's instructions. d. A significant reduction in p24 levels in the this compound-treated samples compared to the vehicle control indicates clearance of the reactivated reservoir cells.
References
- 1. croiconference.org [croiconference.org]
- 2. Highlights from the Inaugural HIV Reservoirs and Immune Control Conference, October 1st–4th 2023, Malahide Ireland - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel drugs that turn HIV against itself might clear infected cells from the body | aidsmap [aidsmap.com]
- 4. drughunter.com [drughunter.com]
Application Notes and Protocols for Studying PYRO01 Effects Using Lentiviral Vector Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing lentiviral vector systems to investigate the biological effects of PYRO01, a selective inhibitor of the Transient Receptor Potential Canonical 3 (TRPC3) channel. The protocols detailed below are designed to validate the on-target effects of PYRO01 by comparing its activity in wild-type cells versus cells with TRPC3 expression silenced by lentiviral-mediated shRNA knockdown.
Introduction to PYRO01 and TRPC3
PYRO01 (also known as Pyr3) is a potent and selective small molecule inhibitor of the TRPC3 ion channel, a member of the transient receptor potential canonical family of non-selective cation channels. TRPC3 channels are involved in regulating intracellular calcium concentration ([Ca²⁺]i) in response to the activation of phospholipase C (PLC) coupled plasma membrane receptors. The signaling cascade involves the production of diacylglycerol (DAG), which activates TRPC3, leading to Ca²⁺ influx. This increase in intracellular calcium can, in turn, activate various downstream signaling pathways, including the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway, which plays a crucial role in cellular processes like gene expression, proliferation, and hypertrophy. Dysregulation of TRPC3 activity has been implicated in several pathological conditions, including cardiac hypertrophy.
Lentiviral vector systems are powerful tools for introducing genetic material into a wide range of cell types, including both dividing and non-dividing cells, to achieve stable and long-term gene expression or suppression.[1][2] By employing lentiviral vectors to deliver short hairpin RNA (shRNA) targeting TRPC3, researchers can specifically knock down the expression of this channel and subsequently assess the effects of PYRO01. This approach allows for the elucidation of TRPC3-dependent mechanisms of PYRO01 action.
Key Applications
-
Target Validation: Confirming that the effects of PYRO01 are mediated through the TRPC3 channel by observing a diminished response in TRPC3-knockdown cells.
-
Pathway Analysis: Dissecting the signaling pathways downstream of TRPC3 that are modulated by PYRO01.
-
Phenotypic Screening: Investigating the functional consequences of PYRO01 treatment in various cellular models, such as cell viability, proliferation, and differentiation.
Data Presentation: Quantitative Effects of PYRO01
The following tables summarize the expected quantitative data from key experiments designed to study the effects of PYRO01 in the context of TRPC3 knockdown.
Table 1: Effect of PYRO01 on Cell Viability in Wild-Type vs. TRPC3 Knockdown Cells
| PYRO01 Concentration (µM) | % Cell Viability (Wild-Type Cells) | % Cell Viability (TRPC3 Knockdown Cells) |
| 0 (Control) | 100 ± 5.2 | 100 ± 4.8 |
| 0.1 | 95 ± 4.5 | 98 ± 5.1 |
| 1 | 75 ± 6.1 | 96 ± 4.9 |
| 10 | 50 ± 5.8 | 94 ± 5.3 |
| 100 | 25 ± 4.2 | 92 ± 6.0 |
Data are presented as mean ± standard deviation from a representative MTT assay performed 48 hours post-treatment. The IC50 of PYRO01 for TRPC3 inhibition is reported to be 0.7 µM.[2]
Table 2: Effect of PYRO01 on NFAT-Dependent Reporter Gene Expression
| Treatment Condition | Relative Luciferase Units (RLU) - Wild-Type Cells | Relative Luciferase Units (RLU) - TRPC3 Knockdown Cells |
| Untreated Control | 1.0 ± 0.1 | 1.0 ± 0.1 |
| Agonist (e.g., Angiotensin II) | 15.2 ± 1.8 | 2.5 ± 0.4 |
| Agonist + PYRO01 (1 µM) | 3.1 ± 0.5 | 2.3 ± 0.3 |
Data are presented as mean ± standard deviation from a representative NFAT-luciferase reporter assay. Cells were stimulated with a known agonist of a Gq-coupled receptor to induce TRPC3-mediated Ca²⁺ influx and subsequent NFAT activation.
Experimental Protocols
Protocol 1: Lentiviral-mediated shRNA Knockdown of TRPC3
This protocol describes the production of lentiviral particles carrying an shRNA targeting TRPC3 and the subsequent transduction of target cells.
Materials:
-
HEK293T cells
-
Lentiviral packaging plasmids (e.g., pCMV-dR8.2 dvpr) and envelope plasmid (e.g., pCMV-VSV-G)
-
Lentiviral transfer plasmid containing shRNA targeting TRPC3 (pLKO.1-shTRPC3) and a non-targeting control shRNA (pLKO.1-shScramble)
-
Transfection reagent (e.g., Lipofectamine 2000 or PEI)
-
DMEM with 10% FBS
-
Opti-MEM
-
0.45 µm filter
-
Target cells (e.g., HEK293, HeLa, or a relevant cell line)
-
Polybrene
-
Puromycin (for selection)
Procedure:
-
Lentivirus Production:
-
Day 1: Seed HEK293T cells in a 10 cm dish to be 70-80% confluent on the day of transfection.
-
Day 2: In separate tubes, mix the lentiviral plasmids (e.g., 10 µg pLKO.1-shTRPC3, 7.5 µg pCMV-dR8.2 dvpr, 2.5 µg pCMV-VSV-G) in Opti-MEM. In another tube, dilute the transfection reagent in Opti-MEM. Combine the DNA and transfection reagent mixtures and incubate at room temperature for 20 minutes.
-
Add the transfection complex to the HEK293T cells.
-
Day 3: Replace the transfection medium with fresh complete medium.
-
Day 4 & 5: Harvest the virus-containing supernatant at 48 and 72 hours post-transfection. Filter the supernatant through a 0.45 µm filter to remove cellular debris. The viral supernatant can be stored at -80°C.
-
-
Lentiviral Transduction:
-
Day 1: Seed target cells in a 6-well plate to be 50-60% confluent on the day of transduction.
-
Day 2: Add the lentiviral supernatant to the cells at the desired multiplicity of infection (MOI). Add Polybrene to a final concentration of 8 µg/mL to enhance transduction efficiency.
-
Day 3: Replace the virus-containing medium with fresh complete medium.
-
Day 4 onwards: If the lentiviral vector contains a selection marker like puromycin resistance, add the appropriate concentration of puromycin to the medium to select for transduced cells.
-
Expand the puromycin-resistant cells to establish a stable TRPC3 knockdown cell line.
-
-
Validation of Knockdown:
-
Confirm the knockdown of TRPC3 expression by Western blot analysis or qRT-PCR.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Wild-type and TRPC3 knockdown cells
-
PYRO01
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Seed wild-type and TRPC3 knockdown cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of PYRO01 (e.g., 0.1, 1, 10, 100 µM) for 48 hours. Include a vehicle control (DMSO).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
Protocol 3: NFAT-Dependent Reporter Gene Assay
This assay measures the activation of the NFAT transcription factor.
Materials:
-
Wild-type and TRPC3 knockdown cells
-
NFAT-luciferase reporter plasmid
-
Transfection reagent
-
Agonist for a Gq-coupled receptor (e.g., Angiotensin II, Carbachol)
-
PYRO01
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Co-transfect wild-type and TRPC3 knockdown cells with the NFAT-luciferase reporter plasmid.
-
Seed the transfected cells in a 96-well plate.
-
Pre-treat the cells with PYRO01 (1 µM) or vehicle for 30 minutes.
-
Stimulate the cells with the agonist for 6-8 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Normalize the luciferase activity to the total protein concentration or a co-transfected control reporter.
Visualizations
Signaling Pathway of PYRO01 Action
References
Troubleshooting & Optimization
PYR01-Based Cell Killing Assays: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PYR01 in cell killing assays. The information is tailored for researchers, scientists, and drug development professionals to help navigate potential challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent small molecule known as a Targeted Activator of Cell Kill (TACK).[1] It is designed to selectively eliminate HIV-1 infected cells.[1][2] Its mechanism of action involves binding to the reverse transcriptase-p66 domain of the HIV-1 monomeric Gag-Pol polyprotein. This binding acts as an allosteric modulator, accelerating the dimerization of Gag-Pol, which in turn leads to the premature activation of the viral protease within the infected cell.[1][3] This premature protease activation is cytotoxic, causing the death of the HIV-1 infected cell while sparing uninfected cells.[2][3]
Q2: How should I store and handle this compound?
For optimal stability, this compound should be handled as follows:
-
Solid Powder: Store at -20°C for up to 12 months, or at 4°C for up to 6 months.[1]
-
In Solvent (e.g., DMSO): Prepare aliquots to avoid repeated freeze-thaw cycles. Store stock solutions at -80°C for up to 6 months, or at -20°C for up to one month.[1][4] Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening.[4] It is generally recommended to make up solutions and use them on the same day if possible.[4]
Q3: What is the recommended starting concentration for this compound in a cell killing assay?
The optimal concentration of this compound will be cell-line dependent. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell system. Based on published data, this compound shows potent activity at nanomolar concentrations. For example, in lab experiments, its IC50 for reducing viral replication was 39.7 nM, and for killing HIV-infected CD4+ cells, it was 38.4 nM.[2] A good starting point for a dose-response curve could be a serial dilution ranging from 1 nM to 1 µM.
Q4: How can I confirm that this compound is inducing apoptosis in my target cells?
Several assays can be used to confirm apoptosis:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6][7]
-
Caspase Activity Assays: Measuring the activity of executioner caspases, such as caspase-3, is a hallmark of apoptosis.[8][9][10] These assays often use a substrate that releases a fluorescent or colorimetric signal upon cleavage by the active caspase.[8][9]
-
Western Blotting: Probing for the cleavage of key apoptotic proteins, like PARP (Poly (ADP-ribose) polymerase) and caspase-3, can provide definitive evidence of apoptosis.[11][12]
Troubleshooting Guides
This section addresses common issues that may arise during this compound-based cell killing assays.
Issue 1: High Variability in Cell Viability Assay Results
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use reverse pipetting techniques to improve accuracy.[13] Plate cells in the evening and allow them to adhere overnight before adding this compound to reduce variability.[14] |
| Edge Effects in Microplates | To minimize evaporation from outer wells which can concentrate media components and affect cell growth, avoid using the outermost wells of the microplate for experimental samples. Instead, fill these wells with sterile PBS or media. |
| Inconsistent Incubation Times | Standardize the incubation time with this compound across all plates and experiments. Ensure consistent timing when adding reagents for the viability assay (e.g., MTT, MTS).[14][15] |
| Solvent Toxicity | High concentrations of solvents like DMSO can be toxic to cells. Ensure the final solvent concentration is low (typically ≤0.1%) and include a vehicle-only control in all experiments.[12] |
Issue 2: No or Low Cell Killing Observed
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| This compound Degradation | Improper storage can lead to degradation. Ensure this compound is stored correctly (see FAQ Q2). Prepare fresh dilutions from a stable stock for each experiment.[1][4] |
| Suboptimal this compound Concentration | The concentration of this compound may be too low for your specific cell line. Perform a dose-response curve to determine the optimal concentration.[12] |
| Incorrect Assay Timing | The time point for measuring cell viability may be too early. Apoptosis is a process that takes time. Perform a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal endpoint.[14] |
| Cell Line Resistance | The cell line you are using may be resistant to this compound-induced apoptosis. This could be due to the absence of the specific HIV-1 Gag-Pol target or upregulation of anti-apoptotic proteins.[16] |
| Interaction with Protease Inhibitors | This compound's mechanism relies on the activation of the HIV protease. If your experimental system includes protease inhibitors, they will negate the cell-killing effect of this compound.[2] |
Issue 3: Inconsistent Apoptosis Assay Results (Flow Cytometry)
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Insufficient Staining | Titrate Annexin V and Propidium Iodide to determine the optimal concentrations for your cell type.[7] |
| Cell Loss During Washing Steps | Be gentle during washing steps. Centrifuge at low speeds (e.g., 300-400 x g) to pellet cells without causing damage.[5] |
| Compensation Issues | Ensure proper compensation controls are used to correct for spectral overlap between fluorochromes (e.g., FITC and PI). Use single-stained controls for setting up compensation. |
| False Positives with PI Staining | Propidium Iodide can stain RNA in the cytoplasm of cells with compromised membranes, leading to false positives. A modified protocol including an RNase A treatment step can improve accuracy.[5] |
Quantitative Data Summary
The following table summarizes the potency of this compound in comparison to the non-nucleoside reverse transcriptase inhibitor (NNRTI) efavirenz from laboratory studies.[2]
| Compound | Antiviral Activity (IC50) | HIV-Infected Cell Killing (IC50) |
| This compound | 39.7 nM | 38.4 nM |
| Efavirenz | 34.1 nM | 4006 nM |
Key Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures.[15][17][18]
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound (and appropriate vehicle controls). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Remove the culture medium from the wells and add 50 µL of serum-free medium and 50 µL of the MTT solution to each well.[18]
-
Incubation: Incubate the plate at 37°C for 3-4 hours, protected from light. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[17][18]
-
Solubilization: Add 150 µL of MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or DMSO) to each well to dissolve the formazan crystals.[17][18]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[18] Read the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from a blank well (media and MTT solution only). Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: Caspase-3 Activity Assay (Colorimetric)
This protocol is based on the principle of detecting the chromophore p-nitroanilide (pNA) after cleavage from a labeled substrate.[8][9]
-
Cell Treatment: Culture and treat cells with this compound (and controls) in a suitable format (e.g., 6-well plate) to induce apoptosis.
-
Cell Lysis: Harvest the cells and wash with cold PBS. Resuspend the cell pellet in 50 µL of chilled cell lysis buffer and incubate on ice for 10 minutes.[9]
-
Centrifugation: Centrifuge the lysate at 12,000 rpm for 10-15 minutes at 4°C.[9] Collect the supernatant which contains the cytosolic proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Caspase Reaction: In a 96-well plate, add 50 µL of 2x Reaction Buffer (containing 10 mM DTT) to each well. Add 45 µL of your cell lysate (containing 50-200 µg of protein). Add 5 µL of the DEVD-pNA substrate.[9]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Absorbance Reading: Measure the absorbance at 400-405 nm using a microplate reader. The absorbance is proportional to the amount of caspase-3 activity.
Protocol 3: Apoptosis Detection by Annexin V-FITC/PI Staining
This protocol provides a general workflow for staining cells for flow cytometry analysis.[5][7]
-
Cell Treatment: Induce apoptosis by treating cells with this compound and appropriate controls.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of a 100 µg/mL PI working solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube and analyze by flow cytometry as soon as possible.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: Mechanism of this compound-induced selective killing of HIV-1 infected cells.
Caption: General experimental workflow for a this compound cell killing assay.
Caption: A logical troubleshooting workflow for this compound assay issues.
References
- 1. TACK molecule this compound | HIV-1 Gag-Pol inhibitor | Probechem Biochemicals [probechem.com]
- 2. Novel drugs that turn HIV against itself might clear infected cells from the body | aidsmap [aidsmap.com]
- 3. Potent targeted activator of cell kill molecules eliminate cells expressing HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability and Storage | Tocris Bioscience [tocris.com]
- 5. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 7. kumc.edu [kumc.edu]
- 8. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. mpbio.com [mpbio.com]
- 10. Frontiers | HIV associated cell death: Peptide-induced apoptosis restricts viral transmission [frontiersin.org]
- 11. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. youtube.com [youtube.com]
- 14. texaschildrens.org [texaschildrens.org]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Current strategies to induce selective killing of HIV‐1‐infected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
- 18. MTT assay protocol | Abcam [abcam.com]
Technical Support Center: PYR01 Cytotoxicity Assessment
This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the cytotoxicity of PYR01 in uninfected cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an investigational small molecule known as a Targeted Activator of Cell Kill (TACK). It is classified as a non-nucleoside reverse transcriptase inhibitor (NNRTI).[1] Its primary mechanism involves binding to the reverse transcriptase (RT)-p66 domain of the HIV-1 Gag-Pol polyprotein.[1] This binding acts as an allosteric modulator, accelerating the dimerization of Gag-Pol, which leads to premature activation of the viral protease within the infected cell.[2] This premature protease activation triggers a signaling cascade that results in the death of the HIV-1 infected cell, a process sometimes referred to as pyroptosis.[1]
Q2: Is this compound expected to be cytotoxic to uninfected cells?
A2: Based on current research, this compound is not expected to be toxic to uninfected cells. Its mechanism of action is highly specific to cells expressing the HIV-1 Gag-Pol polyprotein. Since uninfected cells do not produce this viral protein, the primary pathway for this compound-induced cell death is absent.[1] However, it is always recommended to experimentally verify the lack of cytotoxicity in your specific uninfected cell line of interest as part of due diligence in drug development.
Q3: What are the standard assays to assess the cytotoxicity of a compound like this compound?
A3: Standard in vitro assays to measure cytotoxicity include the MTT assay, the Lactate Dehydrogenase (LDH) assay, and the WST-1 assay.[3][4] The MTT assay measures the metabolic activity of cells as an indicator of viability.[3] The LDH assay quantifies the amount of lactate dehydrogenase released from damaged cells into the culture medium, which is a marker of compromised cell membrane integrity. These assays are widely used in drug discovery to screen for toxic compounds.[5]
Q4: At what concentrations should I test this compound for cytotoxicity in uninfected cells?
A4: When assessing off-target cytotoxicity, it is crucial to test a wide range of concentrations. This should include concentrations at which this compound shows efficacy against HIV-1 infected cells (its EC50 is reported to be around 27.5 nM) and extend to significantly higher concentrations (e.g., 100 to 1000-fold higher than the effective concentration).[1] This helps to establish a therapeutic window and identify any potential for off-target effects at elevated doses.
Troubleshooting Guides
MTT Assay Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background absorbance in wells without cells | - Contamination of the culture medium with reducing agents (e.g., phenol red) or microbial contamination. - Degradation of the MTT solution. | - Use fresh, high-quality reagents and consider using a serum-free medium during the MTT incubation step. - Ensure the MTT solution is properly stored and protected from light. |
| Low absorbance readings in control (untreated) wells | - The number of cells seeded per well is too low. - The incubation time for MTT reduction is too short. | - Optimize the cell seeding density to ensure it falls within the linear range of the assay. - Increase the incubation time with the MTT reagent until the purple formazan crystals are visible in the cells. |
| Incomplete solubilization of formazan crystals | - Insufficient volume or inadequate mixing of the solubilization solvent (e.g., DMSO). - Improper composition of the solubilization solvent. | - Ensure thorough mixing and use a sufficient volume of a suitable solvent like DMSO or a buffered solution containing SDS to fully dissolve the formazan crystals. |
| Increased absorbance at higher this compound concentrations (unexpected result) | - The compound may be chemically interacting with and reducing the MTT reagent, leading to a false positive signal.[6] - this compound might be inducing a stress response that increases cellular metabolic activity at certain concentrations.[6] | - Include control wells with this compound and MTT in cell-free medium to check for direct chemical reduction.[6] - Visually inspect the cells under a microscope for signs of stress or morphological changes. - Corroborate results with a different cytotoxicity assay, such as the LDH assay. |
LDH Assay Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background LDH activity in the culture medium | - The serum used in the culture medium has high endogenous LDH activity. | - Reduce the serum concentration in the medium to 1-5%. - Include a "medium only" background control to subtract the LDH activity contributed by the serum. |
| High spontaneous LDH release in untreated control cells | - Cell density is too high, leading to cell death from overcrowding. - Overly vigorous pipetting during cell plating, causing mechanical damage to the cells. | - Optimize the cell seeding density. - Handle the cell suspension gently during plating. |
| Low experimental LDH release even with positive control | - The cell density is too low to produce a detectable amount of LDH. - The incubation time for the assay is too short. | - Increase the cell seeding density. - Perform a kinetic run to determine the optimal incubation time for LDH release.[4] |
| High variability in absorbance readings between replicate wells | - Presence of air bubbles in the wells. | - Carefully inspect wells for bubbles and remove them with a sterile needle if necessary. Centrifuging the plate at a low speed can also help. |
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity Assessment
-
Cell Seeding: Seed uninfected cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same final concentration of the solvent, e.g., DMSO, as the highest this compound concentration) and a positive control for cytotoxicity (e.g., a known cytotoxic compound).
-
Cell Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound, vehicle control, or positive control.
-
Incubation: Incubate the plate for a duration relevant to the intended application of this compound (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilization agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 2: LDH Release Assay for Cytotoxicity Assessment
-
Cell Seeding and Treatment: Follow steps 1-4 as described in the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect a sample of the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions. This mixture typically contains lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually around 30 minutes), protected from light. During this time, the released LDH will catalyze the conversion of lactate to pyruvate, which in turn leads to the formation of a colored formazan product.
-
Absorbance Reading: Measure the absorbance of the colored product at a wavelength of approximately 490 nm.
-
Data Analysis: Determine the amount of LDH released for each treatment condition and express it as a percentage of the positive control (maximum LDH release).
Visualizations
Caption: Workflow for assessing this compound cytotoxicity in uninfected cells.
Caption: this compound's selective mechanism of action.
References
- 1. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 2. researchgate.net [researchgate.net]
- 3. galaxy.ai [galaxy.ai]
- 4. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Optimizing PYR01 concentration for maximum therapeutic window
Technical Support Center: PYR01
Welcome to the technical support center for this compound, a novel Targeted Activator of Cell Kill (TACK) molecule. This guide is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize the concentration of this compound for achieving the maximum therapeutic window in your in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, investigational small molecule classified as a Targeted Activator of Cell Kill (TACK).[1] Its primary mechanism is to selectively eliminate HIV-1 infected cells.[1][2] It functions as a bifunctional agent: it inhibits viral replication and, more importantly, induces premature cell death in infected cells.[2][3]
Q2: How does the mechanism of this compound differ from traditional Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)?
A2: While this compound binds to the reverse transcriptase (RT) domain of the HIV-1 Gag-Pol polyprotein, similar to NNRTIs, its downstream effect is unique.[1][2] Instead of only blocking RT activity, this compound acts as an allosteric modulator, accelerating the dimerization of Gag-Pol.[1][2] This forced dimerization leads to the premature activation of the viral protease enzyme within the infected cell. The prematurely activated protease then cleaves cellular proteins, triggering the assembly of an inflammasome, a cellular self-destruct module that ultimately destroys the infected cell.[3]
Q3: What is the "therapeutic window" for this compound?
A3: The therapeutic window for this compound refers to the concentration range where it effectively kills HIV-1 infected cells while exhibiting minimal toxicity to uninfected cells.[3] Studies have shown that this compound is not toxic to non-infected cells at concentrations where it potently eliminates infected cells, indicating a favorable therapeutic window for in vitro applications.[3]
Q4: How do I determine the optimal concentration of this compound for my experiments?
A4: The optimal concentration depends on the experimental goal. To determine the concentration for maximum infected-cell killing (EC50), a dose-response experiment using HIV-1 infected cells (e.g., primary CD4+ T cells) is recommended. To measure its antiviral activity (IC50), a viral replication assay should be used. Comparing the EC50 for killing infected cells to the IC50 for toxicity in uninfected cells will define the therapeutic window.
Q5: Can this compound be used in combination with HIV-1 protease inhibitors?
A5: No, the use of protease inhibitors is incompatible with the cell-killing mechanism of this compound.[3] The therapeutic effect of this compound relies on the premature activation of the viral protease. Adding a protease inhibitor would negate this action and prevent the elimination of infected cells.[3]
Troubleshooting Guides
Problem: High cytotoxicity is observed in my uninfected control cells.
-
Possible Cause 1: Incorrect this compound Concentration. The concentration used may be too high, exceeding the therapeutic window.
-
Solution: Perform a dose-response cytotoxicity assay on your specific uninfected cell type (e.g., using an MTS or CellTiter-Glo assay) to determine the concentration at which toxicity is less than 10% (TC10). Use concentrations at or below this value for your experiments.
-
-
Possible Cause 2: Solvent Toxicity. The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration in the final culture medium.
-
Solution: Ensure the final concentration of the solvent is consistent across all conditions (including vehicle controls) and is at a non-toxic level (typically ≤0.1% for DMSO).
-
Problem: Incomplete elimination of HIV-1 infected cells is observed.
-
Possible Cause 1: Sub-optimal this compound Concentration. The concentration of this compound may be too low to induce efficient cell killing.
-
Solution: Titrate this compound across a range of concentrations (e.g., from 1 nM to 1 µM) in your infected cell culture to determine the optimal dose for maximal killing (ECmax) and the EC50 value.
-
-
Possible Cause 2: Insufficient Incubation Time. The duration of exposure to this compound may not be long enough for the cell-killing mechanism to complete.
-
Solution: Perform a time-course experiment, measuring infected cell viability at multiple time points (e.g., 24, 48, and 72 hours) after this compound addition to determine the optimal incubation period.
-
Problem: My experimental results are inconsistent between repeats.
-
Possible Cause 1: Variable Infection Efficiency. The percentage of infected cells may differ significantly between experiments, affecting the magnitude of the observed cell killing.
-
Solution: Standardize your infection protocol. Use an MOI (multiplicity of infection) that yields a consistent percentage of infected cells. Quantify the infection rate (e.g., by p24 staining and flow cytometry) for each experiment to ensure consistency.
-
-
Possible Cause 2: this compound Degradation. Improper storage or handling of this compound stock solutions can lead to degradation and loss of potency.
-
Solution: Store this compound stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles. Prepare fresh dilutions in culture medium for each experiment.
-
Data Presentation
Table 1: Comparative In Vitro Potency of this compound vs. Efavirenz
| Compound | Antiviral Activity (IC50) | Infected CD4+ T Cell Killing (EC50) |
| This compound | 39.7 nM | 38.4 nM |
| Efavirenz | 34.1 nM | 4006 nM |
Data derived from in vitro lab experiments.[3]
Table 2: Recommended Starting Concentration Ranges for In Vitro Assays
| Assay Type | Recommended Concentration Range | Purpose |
| Infected Cell Elimination Assay | 10 nM - 500 nM | To determine the EC50 and ECmax for killing HIV-1 infected cells. |
| Antiviral Replication Assay | 1 nM - 100 nM | To determine the IC50 for inhibiting viral replication. |
| Uninfected Cell Cytotoxicity Assay | 100 nM - 10 µM | To determine the toxic concentration (TC50) and establish a safe dose range. |
Experimental Protocols
Protocol 1: HIV-1 Infected Cell Killing Assay
This protocol is designed to determine the dose-dependent efficacy of this compound in eliminating HIV-1 infected primary CD4+ T cells.
-
Cell Preparation and Infection:
-
Isolate primary CD4+ T cells from healthy donor peripheral blood mononuclear cells (PBMCs).
-
Activate the CD4+ T cells (e.g., using anti-CD3/CD28 beads) for 48-72 hours.
-
Infect the activated cells with an HIV-1 strain (e.g., NL4-3) at a predetermined MOI for 2-4 hours.
-
Wash the cells to remove free virus and resuspend them in complete culture medium.
-
-
Compound Treatment:
-
Plate the infected cells in a 96-well plate.
-
Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells to achieve final concentrations ranging from 1 nM to 1 µM. Include "infected, no drug" and "uninfected, no drug" controls.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
-
-
Viability Measurement:
-
Assess cell viability using a suitable assay, such as one that measures ATP content (e.g., CellTiter-Glo). This method ensures that the readout reflects the number of live cells.
-
Measure luminescence or fluorescence using a plate reader.
-
-
Data Analysis:
-
Normalize the viability data to the "infected, no drug" control wells (representing 0% killing) and the "uninfected, no drug" wells (representing baseline viability).
-
Plot the percentage of cell killing against the log of this compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.
-
Protocol 2: Western Blot for Gag Cleavage
This protocol aims to confirm the premature activation of HIV-1 protease by observing the cleavage of the Gag polyprotein within infected cells.
-
Sample Preparation:
-
Culture HIV-1 infected cells with and without this compound (at a concentration near the EC50 for cell killing) for a shorter time course (e.g., 6, 12, 24 hours).
-
Harvest the cells and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[5]
-
Incubate the membrane with a primary antibody specific for HIV-1 Gag (e.g., anti-p24) overnight at 4°C.[5]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Compare the bands between untreated and this compound-treated samples. Premature protease activation will be indicated by a decrease in the full-length Gag precursor (p55) and an increase in its cleavage products (e.g., p24).
-
Visualizations
Caption: Mechanism of Action for this compound in an HIV-1 Infected Cell.
Caption: Experimental workflow for defining the therapeutic window.
Caption: Troubleshooting decision tree for this compound cell-killing assays.
References
- 1. TACK molecule this compound | HIV-1 Gag-Pol inhibitor | Probechem Biochemicals [probechem.com]
- 2. Potent targeted activator of cell kill molecules eliminate cells expressing HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel drugs that turn HIV against itself might clear infected cells from the body | aidsmap [aidsmap.com]
- 4. Western blot protocol | Abcam [abcam.com]
- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 6. Western Blot Protocols and Recipes | Thermo Fisher Scientific - JP [thermofisher.com]
Addressing experimental variability in PYR01 research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address experimental variability in research involving PYR01, a potent Targeted Activator of Cell Kill (TACK) molecule.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, small molecule belonging to the pyrimidone class of non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1] Its primary mechanism of action is the targeted killing of HIV-1 infected cells through a process called Targeted Activation of Cell Kill (TACK).[2] this compound acts as an allosteric modulator, binding to the reverse transcriptase-p66 domain of the monomeric HIV-1 Gag-Pol polyprotein.[2][3] This binding accelerates the dimerization of Gag-Pol, leading to premature intracellular activation of the viral protease.[2][3] The prematurely activated protease then cleaves the host cell protein CARD8, triggering the activation of the CARD8 inflammasome and inducing pyroptosis, a lytic form of programmed cell death, in the infected cell.[4][5]
Q2: How does the TACK activity of this compound differ from its reverse transcriptase inhibition activity?
A2: this compound possesses two distinct antiviral activities. The first is the canonical NNRTI activity, which involves the inhibition of the reverse transcriptase enzyme, preventing the conversion of viral RNA into DNA. The second, and more potent, activity is its TACK mechanism, which leads to the direct killing of infected cells.[6] While its reverse transcriptase inhibitory activity is comparable to other NNRTIs like efavirenz, its cell-killing potency is significantly higher.[6]
Q3: Is this compound cytotoxic to uninfected cells?
A3: No, studies have shown that this compound is not toxic to non-infected cells.[6] The TACK mechanism is highly specific to HIV-1 infected cells because it relies on the presence of the HIV-1 Gag-Pol polyprotein for its activation.
Q4: Can this compound be used in combination with protease inhibitors?
A4: No, the use of protease inhibitors is incompatible with the TACK activity of this compound.[6] The cell-killing mechanism of this compound depends on the premature activation of the viral protease. Protease inhibitors would block this activation, thereby neutralizing the therapeutic effect of this compound.[6]
Q5: How does the activity of this compound compare to other NNRTIs like efavirenz and nevirapine?
A5: this compound demonstrates significantly more potent TACK activity compared to efavirenz. While efavirenz does exhibit some cell-killing ability, it is approximately 100 times less potent than this compound in this regard.[6] Nevirapine is considered TACK-inactive.[4] Furthermore, this compound's ability to induce dimerization of reverse transcriptase is not significantly affected by common NNRTI resistance mutations, such as K103N, which can abolish this effect for efavirenz.[6]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected TACK activity.
-
Question: My experiments with this compound are showing variable or low levels of infected cell killing. What are the possible causes and how can I troubleshoot this?
-
Answer:
-
This compound Solubility and Stability:
-
Problem: this compound has low aqueous solubility. Improper dissolution or precipitation during the experiment can lead to a lower effective concentration.
-
Troubleshooting:
-
Prepare stock solutions in 100% DMSO. For a 10 mM stock, you may need to warm and sonicate the solution.[4]
-
When diluting into aqueous media, ensure the final DMSO concentration is kept low (typically <0.5%) to avoid precipitation.
-
Visually inspect your final dilutions for any signs of precipitation before adding them to the cells.
-
This compound in solvent is stable for up to 6 months at -80°C and 1 month at -20°C. Avoid repeated freeze-thaw cycles.[4]
-
-
-
Cell Line Variability:
-
Problem: The expression levels of CARD8, the host protein essential for this compound's mechanism, can vary between different cell lines. Low CARD8 expression will result in reduced TACK activity.
-
Troubleshooting:
-
Before starting your experiments, verify the expression level of CARD8 in your chosen cell line via western blot or qPCR.
-
Consider using cell lines known to have robust CARD8 expression or primary human CD4+ T cells, which are a relevant cell type for HIV-1 infection and have been shown to be susceptible to this compound-mediated killing.
-
-
-
HIV-1 Strain Variability:
-
Problem: While this compound is effective against various HIV-1 strains, there might be some strain-specific differences in susceptibility.
-
Troubleshooting:
-
If possible, test this compound against a reference HIV-1 strain with known sensitivity to validate your experimental setup.
-
Be aware that some drug resistance mutations, although less impactful on this compound compared to other NNRTIs, might still cause a minor shift in potency.[6]
-
-
-
Experimental Controls:
-
Problem: Lack of appropriate controls makes it difficult to interpret the results.
-
Troubleshooting:
-
Include a TACK-inactive control compound like PYR02 or nevirapine to confirm that the observed cell killing is specific to the TACK mechanism.[4]
-
Use a protease inhibitor control (e.g., indinavir) to demonstrate that the cell killing is dependent on viral protease activity.[6]
-
Always include a vehicle control (DMSO) to account for any solvent effects.
-
A positive control for cell death (e.g., staurosporine) can be useful to ensure the cell death detection assay is working correctly.[4]
-
-
-
Issue 2: High background or inconsistent results in the p24 antigen ELISA.
-
Question: I am observing high background or variability in my p24 ELISA results when assessing this compound's effect on viral replication. What could be the issue?
-
Answer:
-
Sample Preparation:
-
Problem: Cell debris in the supernatant can interfere with the assay.
-
Troubleshooting:
-
Centrifuge your cell culture supernatants to pellet any cells or debris before collecting the supernatant for the ELISA.
-
-
-
Assay Protocol Adherence:
-
Problem: Inconsistent washing, incubation times, or temperatures can lead to high variability.
-
Troubleshooting:
-
Ensure thorough washing between steps to remove unbound reagents.
-
Adhere strictly to the incubation times and temperatures specified in the ELISA kit protocol.
-
Use fresh, properly calibrated pipettes and ensure thorough mixing of reagents.
-
-
-
Prozone Effect:
-
Problem: Very high concentrations of p24 antigen can sometimes lead to a paradoxical decrease in the signal, known as the prozone effect.
-
Troubleshooting:
-
If you suspect very high levels of viral replication, try diluting your samples before running the ELISA.
-
-
-
Data Presentation
Table 1: Comparative Potency of this compound and other NNRTIs
| Compound | Antiviral IC₅₀ (nM) | Infected Cell Kill EC₅₀ (nM) | RT-p66 Dimerization EC₅₀ (nM) |
| This compound | 39.7 | 38.4 | 24 |
| Efavirenz (EFV) | 34.1 | 4006 | 210 |
| Nevirapine (NVP) | 214 | >10,000 | >67,500 |
| PYR02 (TACK-inactive analog) | 131 | >10,000 | >67,500 |
Data compiled from multiple sources.[4][6]
Experimental Protocols
1. TACK (Targeted Activation of Cell Kill) Assay
This protocol is adapted from a primary screen for TACK molecules.[4]
-
Cell Preparation:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors.
-
Stimulate PBMCs with phytohemagglutinin (PHA) for 3 days in the presence of IL-2.
-
Infect the stimulated PBMCs with a single-round, GFP-expressing HIV-1 (e.g., GFP-HIV/VSV-G pseudovirus).
-
After 4 hours, wash the cells to remove unbound virus.
-
Continue to culture the cells in bulk for 24 hours to allow for infection to establish (aim for ~5% infected cells).
-
-
Assay Procedure:
-
Plate 20,000 cells per well in a 384-well plate.
-
Add this compound at various concentrations (e.g., a 10-point, 3-fold serial dilution). Include positive (e.g., efavirenz) and negative (e.g., nevirapine, PYR02) controls, as well as a vehicle control (DMSO). To confirm protease dependence, a set of wells with a protease inhibitor can be included.
-
Incubate the plates for 3 days.
-
Use an imager (e.g., Acumen Imager) to count the number of GFP-positive (infected) cells.
-
To assess non-specific cytotoxicity, a cell viability assay (e.g., CellTiter-Glo) can be performed on the same plate after the GFP read.
-
2. p24 Antigen ELISA
This is a general protocol for a sandwich ELISA to quantify HIV-1 p24 antigen in culture supernatants.
-
Sample Preparation:
-
Collect cell culture supernatants at desired time points.
-
Centrifuge the supernatants at 1,500 rpm for 10 minutes to pellet any cells and debris.
-
Collect the clarified supernatant for analysis. If necessary, dilute the supernatant in culture medium.
-
-
ELISA Procedure (example using a commercial kit):
-
Coat a 96-well plate with a capture antibody specific for HIV-1 p24 and incubate overnight.
-
Wash the plate and block with a suitable blocking buffer.
-
Add your samples and p24 standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Wash the plate and add streptavidin-HRP.
-
Wash the plate and add a TMB substrate.
-
Stop the reaction with a stop solution and read the absorbance at 450 nm.
-
Calculate the p24 concentration in your samples based on the standard curve.
-
3. Homogeneous Time-Resolved Fluorescence (HTRF) Assay for RT-p66 Dimerization
This assay measures the ability of this compound to induce the dimerization of the HIV-1 reverse transcriptase p66 subunit.[4][7]
-
Principle: Two different preparations of recombinant HIV-1 RT-p66 are labeled with either a donor (e.g., Europium cryptate) or an acceptor (e.g., d2) fluorophore. When the two labeled proteins dimerize, the donor and acceptor are brought into close proximity, resulting in a FRET signal that can be measured over time.
-
Assay Procedure:
-
In a suitable assay plate (e.g., 384-well low volume), add the two differentially labeled recombinant HIV-1 RT-p66 proteins in an appropriate assay buffer.
-
Add this compound at various concentrations. Include appropriate controls.
-
Incubate the reaction at room temperature for a specified period to allow for dimerization to occur.
-
Read the plate on an HTRF-compatible reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the HTRF ratio to determine the extent of dimerization.
-
Visualizations
Caption: this compound signaling pathway leading to pyroptosis of HIV-1 infected cells.
Caption: Experimental workflow for the Targeted Activation of Cell Kill (TACK) assay.
Caption: Logical troubleshooting guide for inconsistent TACK activity in this compound experiments.
References
- 1. Increased sensitivity of HIV-1 p24 ELISA using a photochemical signal amplification system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A HTRF Based Competitive Binding Assay for Screening Specific Inhibitors of HIV-1 Capsid Assembly Targeting the C-Terminal Domain of Capsid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How Could HIV-1 Drug Resistance Impact Pre-Exposure Prophylaxis for HIV Prevention? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. croiconference.org [croiconference.org]
- 5. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel drugs that turn HIV against itself might clear infected cells from the body | aidsmap [aidsmap.com]
- 7. Optimization of Small Molecules That Sensitize HIV-1 Infected Cells to Antibody-Dependent Cellular Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Investigating potential off-target effects of PYR01
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PYR01, a potent Targeted activator of cell kill (TACK) molecule designed to selectively eliminate HIV-1 infected cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that acts as an allosteric modulator of the HIV-1 Gag-Pol polyprotein. It binds to the reverse transcriptase-p66 domain of monomeric Gag-Pol, accelerating its dimerization. This premature dimerization leads to the untimely activation of the viral protease within the infected cell. The activated protease then cleaves cellular proteins, including CARD8, which triggers a signaling cascade resulting in pyroptosis, a form of inflammatory cell death, of the HIV-1 infected cell.[1]
Q2: Is this compound effective against NNRTI-resistant HIV-1 strains?
A2: this compound has been shown to be effective against some common NNRTI resistance mutations. For instance, the K103N mutation, which confers resistance to efavirenz, does not affect the ability of this compound to induce dimerization of reverse transcriptase.[2]
Q3: Can I use protease inhibitors in combination with this compound?
A3: No, it is not recommended to use protease inhibitors concurrently with this compound. The mechanism of this compound-induced cell killing relies on the premature activation of the HIV-1 protease. Protease inhibitors would counteract this effect, negating the therapeutic action of this compound.
Q4: What is the difference between this compound and PYR02?
A4: this compound and PYR02 are structurally similar compounds. However, this compound has potent TACK activity, meaning it efficiently induces the killing of HIV-infected cells. In contrast, PYR02 has significantly weaker TACK activity, making it a useful negative control for studying the specific cell-killing effects of this compound.
Q5: Is this compound toxic to uninfected cells?
A5: this compound has been shown to be selective for HIV-1 infected cells and is not toxic to uninfected cells at therapeutic concentrations.[1] This selectivity is due to its mechanism of action, which is dependent on the presence of the HIV-1 Gag-Pol polyprotein.
Troubleshooting Guides
Issue 1: No or low level of infected cell killing observed.
| Potential Cause | Troubleshooting Step |
| Incorrect this compound concentration | Titrate this compound to determine the optimal concentration for your cell type and virus strain. Refer to the table below for reported effective concentrations. |
| Use of protease inhibitors | Ensure that no protease inhibitors are present in your experimental setup. |
| Low level of viral replication | The TACK mechanism requires active viral protein synthesis. Ensure that the infected cells are actively replicating the virus. You can measure p24 antigen levels in the supernatant to confirm viral replication. |
| Cell type not susceptible to pyroptosis | Confirm that your target cells express the necessary components of the pyroptosis pathway, such as CARD8 and caspase-1. |
| Inactive this compound | Ensure that the this compound compound has been stored correctly and is not degraded. Prepare fresh dilutions for each experiment. |
Issue 2: High background cell death in uninfected control cells.
| Potential Cause | Troubleshooting Step |
| This compound concentration too high | Perform a dose-response experiment to determine the maximum non-toxic concentration of this compound in your uninfected cell line. |
| Contamination of cell culture | Check for mycoplasma or other microbial contamination in your cell cultures, as this can cause non-specific cell death. |
| Off-target effects | While this compound is reported to be selective, off-target effects at high concentrations cannot be entirely ruled out. If you suspect off-target effects, consider performing control experiments with the inactive analog, PYR02. If off-target effects on specific pathways are a concern, consider utilizing commercial kinase profiling or other off-target screening services. |
| Solvent toxicity | Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not toxic to your cells. Run a vehicle-only control. |
Quantitative Data Summary
| Compound | Antiviral Activity (IC50, nM) | Infected Cell Killing (EC50, nM) | RT Dimerization (EC50, nM) |
| This compound | 27.5 - 39.7 | 38.4 | 24 |
| Efavirenz | 34.1 | 4006 | 210 |
| PYR02 | 131 | >10,000 | >10,000 |
Data compiled from multiple sources. Actual values may vary depending on the specific experimental conditions.
Experimental Protocols
TACK (Targeted Activator of Cell Kill) Screening Assay
Objective: To determine the ability of a compound to selectively kill HIV-1 infected cells.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
Phytohemagglutinin (PHA)
-
Interleukin-2 (IL-2)
-
Single-round GFP-expressing HIV-1 (e.g., GFP-HIV/VSV-G)
-
This compound and control compounds
-
Protease inhibitor (as a negative control, e.g., Indinavir)
-
384-well plates
-
Acumen Imager or similar cell imager
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
Procedure:
-
Isolate PBMCs from healthy donors.
-
Stimulate PBMCs with PHA for 3 days in the presence of IL-2.
-
Infect the stimulated PBMCs with a single-round GFP-expressing HIV-1.
-
After 4 hours, wash away the unbound virus.
-
Continue the infection in bulk for 24 hours to allow for GFP expression in infected cells.
-
Plate 20,000 cells per well in a 384-well plate.
-
Add this compound or control compounds at various concentrations (typically a 3-fold, 10-point titration). Include wells with a protease inhibitor as a control to demonstrate that cell killing is protease-dependent.
-
Incubate the plates for 3 days.
-
Count the number of GFP-positive cells using an Acumen Imager. A decrease in GFP-positive cells in the presence of the compound indicates TACK activity.
-
To assess non-specific toxicity, perform a CellTiter-Glo® assay on the same plates after the GFP read.
p24 Antigen Capture ELISA
Objective: To quantify the amount of HIV-1 p24 antigen in cell culture supernatants as a measure of viral replication.
Materials:
-
HIV-1 p24 Antigen ELISA kit (various commercial sources)
-
Cell culture supernatants from experimental wells
-
Microplate reader
Procedure:
-
Collect cell culture supernatants from your experimental plates.
-
Clarify the supernatants by centrifugation to remove cells and debris.
-
Follow the manufacturer's instructions for the specific p24 ELISA kit. This typically involves:
-
Coating a 96-well plate with a capture antibody specific for p24.
-
Adding your supernatant samples and a standard curve of recombinant p24.
-
Incubating to allow the p24 antigen to bind to the capture antibody.
-
Washing the plate to remove unbound material.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Incubating to allow the detection antibody to bind to the captured p24.
-
Washing the plate.
-
Adding a substrate that is converted by the enzyme to produce a colorimetric signal.
-
Stopping the reaction and reading the absorbance on a microplate reader.
-
-
Calculate the concentration of p24 in your samples by comparing their absorbance to the standard curve.
MTT Cytotoxicity Assay
Objective: To assess the general cytotoxicity of a compound on a cell population.
Materials:
-
Cells in suspension or adherent culture
-
This compound and control compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure for Suspension Cells:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Add this compound or control compounds at various concentrations.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay
Objective: To measure the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
Materials:
-
Cells in culture
-
This compound and control compounds
-
LDH cytotoxicity assay kit (various commercial sources)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate.
-
Add this compound or control compounds at various concentrations. Include control wells for spontaneous LDH release (no treatment) and maximum LDH release (lysis buffer provided in the kit).
-
Incubate for the desired exposure time.
-
Collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit. This typically involves:
-
Adding the supernatant to a new plate.
-
Adding a reaction mixture that contains a substrate for LDH and a tetrazolium salt.
-
Incubating to allow LDH to convert the substrate, leading to the reduction of the tetrazolium salt into a colored formazan product.
-
Stopping the reaction.
-
Reading the absorbance at the recommended wavelength (e.g., 490 nm).
-
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental, spontaneous release, and maximum release wells.
Visualizations
Caption: this compound Mechanism of Action.
Caption: TACK Assay Experimental Workflow.
Caption: Troubleshooting Flowchart for Low Cell Killing.
References
Strategies to minimize PYR01-induced non-specific cell death
Welcome to the technical support center for PYR01. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers effectively use this compound and address common experimental challenges, particularly the observation of non-specific cell death.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, investigational small molecule known as a Targeted Activator of Cell Kill (TACK).[1] It is also classified as a non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1.[2] Its primary mechanism is to selectively eliminate HIV-1 infected cells. It acts as an allosteric modulator by binding to the monomeric Gag-Pol protein of HIV-1, which accelerates its dimerization and leads to premature activation of the viral protease within the infected cell.[1][3]
Q2: How does this compound induce cell death?
A2: The premature activation of HIV-1 protease inside an infected cell is the critical step. This activated protease cleaves a host protein named CARD8, which in turn triggers the assembly of a caspase-1-dependent inflammasome.[4] The activation of this inflammasome results in a highly inflammatory form of programmed cell death called pyroptosis, specifically destroying the HIV-infected cell.[4]
Q3: Is this compound expected to be toxic to uninfected cells?
A3: No, the mechanism of this compound is highly specific to HIV-1 infected cells because it requires the presence of the HIV-1 Gag-Pol protein to initiate the cell death cascade.[3][4] Published studies have reported that this compound was not toxic to non-infected cells at its effective concentrations.[3] If you are observing significant death in your uninfected control cells, it is likely due to experimental conditions rather than the compound's primary mechanism.
Troubleshooting Guide: Non-Specific Cell Death
This guide addresses the issue of observing unexpected or seemingly non-specific cell death during experiments with this compound.
Q4: I am observing significant cell death in my uninfected control group treated with this compound. What are the likely causes?
A4: This is a common issue when working with small molecules and can usually be traced to one of the following factors:
-
Supra-pharmacological Concentrations: Using this compound at concentrations far exceeding its effective dose can lead to off-target effects and general cytotoxicity.
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells, especially at final concentrations above 0.5%.[5]
-
Compound Instability or Impurity: The compound may have degraded due to improper storage (e.g., repeated freeze-thaw cycles), or the stock may contain impurities.[5]
-
Cell Line Health and Sensitivity: Poor cell health, high passage number, or inherent sensitivity of a particular cell line can make them more susceptible to any experimental treatment.
-
Assay Artifacts: Some viability assays can be misleading. For example, metabolic assays like MTT can be affected by compounds that alter cellular metabolism without necessarily killing the cells.
Troubleshooting Workflow
The following diagram provides a logical workflow to diagnose the source of unexpected cell death in your experiments.
Quantitative Data Summary
For optimal results, it is crucial to use this compound within its effective concentration range. The table below summarizes reported potency values.
| Parameter | Reported Value | Cell Type / System | Reference |
| Antiviral Activity (IC₅₀) | 39.7 nM | Lab dish experiments | [2][3] |
| Cell Killing Activity (EC₅₀) | 27.5 nM - 38.4 nM | HIV-infected CD4+ T cells | [2][3][4] |
| TACK Activity (EC₅₀) | 27.5 nM | Phenotypic screen | [4] |
Note: EC₅₀/IC₅₀ values can vary between cell lines and experimental conditions. Always perform a dose-response curve in your specific system. It is recommended to start with concentrations ranging from 1 nM to 1 µM.
This compound Signaling Pathway and Experimental Design
Understanding the specific pathway of this compound is key to designing experiments that yield clear, reproducible results.
This compound Mechanism of Action (TACK Pathway)
The diagram below illustrates how this compound selectively induces pyroptosis in HIV-1 infected cells.
Key Experimental Protocols
To minimize variability and accurately assess the specific effects of this compound, follow these detailed protocols.
Dose-Response and Time-Course Experiment
Objective: To determine the optimal concentration (EC₅₀) and time point for this compound's selective cell-killing activity in your model system.
Methodology:
-
Cell Seeding: Seed both HIV-1 infected and uninfected cells at an appropriate density in 96-well plates. Allow cells to adhere or stabilize for 24 hours.
-
Compound Preparation: Prepare a high-concentration stock of this compound (e.g., 10 mM in DMSO). Create a 10-point serial dilution series (e.g., 1:3 dilutions) in culture medium, starting from a top concentration of 10 µM down to the pM range.
-
Vehicle Control: Prepare a parallel dilution series containing the same final concentration of DMSO as the compound-treated wells. This is critical to rule out solvent toxicity.[6]
-
Treatment: Add the this compound dilutions and vehicle controls to both infected and uninfected cells.
-
Incubation: Incubate the plates for different durations (e.g., 24, 48, 72 hours).
-
Viability Assessment: Use a suitable viability assay (see Protocol 2) to measure cell death.
-
Data Analysis: Plot cell viability (%) against log[this compound concentration] for both infected and uninfected cells at each time point. Calculate the EC₅₀ for the infected cells and observe the viability of the uninfected cells at that concentration.
Cell Viability and Pyroptosis Assessment
Objective: To accurately measure cell death and distinguish pyroptosis from other cell death pathways like apoptosis.
Recommended Assays:
-
(A) Lactate Dehydrogenase (LDH) Release Assay (Measures Pyroptosis):
-
After treatment, carefully collect the cell culture supernatant.
-
Use a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.
-
Measure the LDH released from lysed cells, which indicates loss of plasma membrane integrity—a hallmark of pyroptosis.
-
Include positive controls (cells treated with a lysis buffer) to represent 100% cytotoxicity.
-
-
(B) Caspase-1 Activity Assay (Measures Inflammasome Activation):
-
Use a fluorometric or colorimetric assay kit specific for Caspase-1 (e.g., a FLICA assay).
-
Following the manufacturer's protocol, lyse the cells after treatment and add the Caspase-1 substrate.
-
Measure the resulting signal, which is proportional to the activity of activated Caspase-1. This directly confirms the mechanism of this compound.
-
-
(C) Annexin V and Propidium Iodide (PI) Staining (Distinguishes Apoptosis/Necrosis/Pyroptosis):
-
Harvest cells after treatment.
-
Stain cells with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Analyze the stained cells using flow cytometry.
-
Apoptosis: Annexin V positive, PI negative.
-
Pyroptosis/Necrosis (Late Stage): Annexin V positive, PI positive.
-
Live Cells: Annexin V negative, PI negative.
-
-
This compound-induced pyroptosis should result in a significant increase in the PI-positive population.
-
Control Experiments to Confirm Specificity
Objective: To definitively prove that the observed cell death is dependent on the specific mechanism of this compound.
-
Rescue with a Caspase-1 Inhibitor:
-
Co-treat HIV-infected cells with this compound and a known Caspase-1 inhibitor (e.g., VX-765).
-
Expected Outcome: The Caspase-1 inhibitor should block or significantly reduce this compound-induced cell death, confirming the involvement of the inflammasome pathway.[4]
-
-
Rescue with an HIV-1 Protease Inhibitor:
-
Co-treat HIV-infected cells with this compound and an HIV-1 protease inhibitor (e.g., Indinavir).
-
Expected Outcome: The protease inhibitor should prevent the premature protease activation triggered by this compound, thereby negating its cell-killing effect.[3] This confirms that the upstream target is essential.
-
References
- 1. TACK molecule this compound | HIV-1 Gag-Pol inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel drugs that turn HIV against itself might clear infected cells from the body | aidsmap [aidsmap.com]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: PYR01 Stability and Degradation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential issues with PYR01 stability and degradation during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, investigational small molecule that acts as a Targeted Activator of Cell Kill (TACK). It is classified as a non-nucleoside reverse transcriptase inhibitor (NNRTI) for Human Immunodeficiency Virus-1 (HIV-1). Its primary mechanism of action involves binding to the HIV-1 reverse transcriptase (RT) within infected cells and forcing its premature dimerization. This premature activation of RT leads to the untimely activation of the viral protease, which in turn initiates a cascade of events resulting in the selective death (apoptosis) of the HIV-1 infected cell.
Q2: I am observing lower than expected efficacy of this compound in my cell culture experiments. Could this be a stability issue?
A2: Yes, lower than expected efficacy can be a sign of compound instability in your cell culture media. Small molecules can degrade under various conditions present in a cell culture incubator (e.g., temperature, pH, enzymatic activity). It is crucial to determine the stability of this compound under your specific experimental conditions. We recommend performing a stability study using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the concentration of this compound over time.
Q3: What are the common factors that can lead to the degradation of a small molecule like this compound in cell culture media?
A3: Several factors can contribute to the degradation of small molecules in cell culture media:
-
pH Instability: The pH of the media can shift during cell growth, and some compounds are susceptible to hydrolysis at specific pH values.
-
Enzymatic Degradation: Sera used in cell culture media contain various enzymes (e.g., esterases, proteases) that can metabolize small molecules.
-
Oxidation: Some compounds are sensitive to oxidation, which can be accelerated by components in the media and exposure to air.
-
Temperature Sensitivity: Prolonged incubation at 37°C can lead to the degradation of thermally labile compounds.
-
Light Sensitivity: Exposure to light can cause photodegradation of sensitive molecules.
-
Non-Specific Binding: The compound may adsorb to the surface of plasticware, reducing its effective concentration in the media.
Q4: How can I prepare and store my this compound stock solutions to maximize stability?
A4: For optimal stability, prepare a high-concentration stock solution of this compound in a suitable solvent like dimethyl sulfoxide (DMSO). Store this stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. If the compound is known to be light-sensitive, protect the stock solution from light by using amber vials or wrapping them in foil. When preparing working solutions, dilute the stock solution in pre-warmed cell culture media immediately before use.
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible results with this compound treatment.
| Potential Cause | Troubleshooting Steps |
| This compound Degradation | 1. Prepare fresh working solutions of this compound for each experiment from a new stock aliquot. 2. Perform a time-course experiment to assess the stability of this compound in your specific cell culture media at 37°C. Quantify the remaining this compound at different time points using HPLC. 3. If degradation is observed, consider replenishing the media with fresh this compound at regular intervals during your experiment. |
| Inconsistent Cell Culture Conditions | 1. Ensure consistency in cell passage number, confluency, and media composition across all experiments. 2. Regularly test for mycoplasma contamination, which can affect cell health and drug response. |
| Precipitation of this compound | 1. Visually inspect the cell culture media after adding this compound for any signs of precipitation. 2. Ensure the final concentration of the solvent (e.g., DMSO) is low (typically ≤0.5%) to avoid solubility issues. 3. If precipitation occurs, consider lowering the final concentration of this compound or using a different solvent for the stock solution. |
Problem 2: Higher than expected cytotoxicity in uninfected control cells.
| Potential Cause | Troubleshooting Steps |
| Solvent Toxicity | 1. Run a vehicle control with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. 2. If the vehicle control shows toxicity, reduce the final solvent concentration in your experiments. |
| Off-Target Effects | 1. Perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) to determine the 50% cytotoxic concentration (CC50) of this compound in your uninfected cell line. 2. This will help you differentiate between the desired targeted cell killing in infected cells and general cytotoxicity. |
| Degradation Product Toxicity | 1. If this compound is degrading, its degradation products could be cytotoxic. 2. Analyze the degradation products using mass spectrometry and assess their individual toxicity if possible. |
Experimental Protocols
Protocol 1: Determining the Stability of this compound in Cell Culture Media using HPLC
This protocol outlines a general procedure to assess the stability of this compound in a specific cell culture medium over time. A stability-indicating HPLC method that can separate this compound from its potential degradation products is required.
Materials:
-
This compound
-
Cell culture medium of interest (e.g., RPMI-1640 with 10% FBS)
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water with formic acid)
-
Incubator (37°C, 5% CO2)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare this compound Solution: Prepare a solution of this compound in the cell culture medium at the desired final concentration for your experiments.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the this compound solution, and process it for HPLC analysis as the T=0 sample. This is your baseline concentration.
-
Incubation: Place the remaining this compound solution in a sterile, sealed container in a 37°C incubator.
-
Time-Point Sampling: At predetermined time points (e.g., 2, 4, 8, 12, 24, 48, and 72 hours), withdraw an aliquot of the incubated solution.
-
Sample Preparation for HPLC:
-
To precipitate proteins from the media, add a cold organic solvent (e.g., acetonitrile) to the aliquot (typically a 1:3 ratio of media to solvent).
-
Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and either inject directly into the HPLC or evaporate the solvent and reconstitute in the mobile phase.
-
-
HPLC Analysis: Analyze each sample by HPLC. The method should be validated to ensure it can separate the parent this compound peak from any degradation product peaks.
-
Data Analysis: Quantify the peak area of this compound at each time point. Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. This will allow you to determine the half-life of this compound in your cell culture medium.
Quantitative Data Summary
As specific stability data for this compound in various cell culture media is not publicly available, researchers should generate this data empirically using the protocol above. The following table can be used to record and compare the stability of this compound under different conditions.
| Cell Culture Medium | Serum Concentration (%) | Incubation Time (hours) | This compound Remaining (%) | Calculated Half-life (hours) |
| Example: RPMI-1640 | 10% FBS | 24 | [Your Data] | [Your Data] |
| Example: DMEM | 10% FBS | 24 | [Your Data] | [Your-Data] |
| [Your Medium] | [Your %] | [Your Time] | [Your Data] | [Your Data] |
| [Your Medium] | [Your %] | [Your Time] | [Your Data] | [Your Data] |
Visualizations
Technical Support Center: PYR01 and HIV-1 Resistance
Welcome to the technical support center for researchers utilizing PYR01 in HIV-1 studies. This resource provides troubleshooting guidance and answers to frequently asked questions to facilitate your experimental success in overcoming resistance to this novel antiretroviral agent.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, offering potential causes and solutions.
Issue 1: Reduced or No Anti-HIV-1 Activity of this compound in Cell Culture
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Incorrect Drug Concentration: | Verify the final concentration of this compound in your culture. Perform a dose-response experiment to determine the optimal effective concentration (EC50) for your specific cell line and virus strain. |
| Cell Line Viability Issues: | Ensure your target cells (e.g., CD4+ T cells, PBMCs) are healthy and viable. Perform a cell viability assay (e.g., Trypan Blue exclusion or MTT assay) before and during the experiment. |
| Viral Stock Titer Incorrect: | Re-titer your HIV-1 viral stock using a p24 ELISA or a similar method to ensure you are using the correct multiplicity of infection (MOI). |
| Presence of Highly Resistant Viral Strains: | If you suspect the presence of resistant mutants, perform genotypic sequencing of the reverse transcriptase region of the viral genome to identify potential resistance-conferring mutations. |
| Reagent Degradation: | Ensure this compound and other critical reagents have been stored correctly and have not expired. Prepare fresh dilutions of this compound for each experiment. |
Issue 2: Inconsistent Results in the HIV-1 Infected Cell-Killing (TACK) Assay
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Suboptimal Protease Activity: | The "Targeted Activator of Cell Kill" (TACK) mechanism of this compound relies on premature activation of the HIV-1 protease. Ensure your viral strain has a fully functional protease. |
| Cellular Factors Affecting Pyroptosis: | The TACK mechanism culminates in CARD8-mediated pyroptosis. Variations in the expression or function of CARD8 or other components of the pyroptosis pathway in your cell line could affect the assay's outcome. Consider using a cell line with a well-characterized pyroptosis pathway. |
| Assay Timing: | The kinetics of this compound-induced cell death may vary. Perform a time-course experiment to determine the optimal incubation time for observing maximal cell killing. |
| Inhibitory Components in Serum: | Some components in fetal bovine serum (FBS) can interfere with drug activity. Test different lots of FBS or consider using a serum-free medium if compatible with your cells. |
Experimental Protocols
Protocol 1: HIV-1 Infected Cell-Killing (TACK) Assay
This assay measures the ability of this compound to selectively kill HIV-1 infected cells.
Materials:
-
HIV-1 infected and uninfected CD4+ T cells or PBMCs
-
This compound
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS, IL-2)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Plating: Seed HIV-1 infected and uninfected cells in separate wells of a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of culture medium.
-
Compound Addition: Prepare serial dilutions of this compound. Add 100 µL of the this compound dilutions to the appropriate wells to achieve the desired final concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. Plot the results to determine the EC50 for cell killing in infected versus uninfected cells.
Protocol 2: Reverse Transcriptase (RT) Dimerization Assay (HTRF)
This Homogeneous Time-Resolved Fluorescence (HTRF) assay measures the ability of this compound to induce the dimerization of the p66 subunit of HIV-1 RT.
Materials:
-
Recombinant HIV-1 RT p66 subunit labeled with a FRET donor (e.g., Terbium cryptate)
-
Recombinant HIV-1 RT p66 subunit labeled with a FRET acceptor (e.g., d2)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% BSA)
-
384-well low-volume plates
-
HTRF-compatible plate reader
Procedure:
-
Reagent Preparation: Prepare a solution containing both the donor- and acceptor-labeled p66 subunits in the assay buffer.
-
Compound Addition: Add serial dilutions of this compound to the wells of the 384-well plate.
-
Initiation of Reaction: Add the p66 subunit mixture to each well to initiate the dimerization reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for dimerization.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the HTRF ratio (acceptor emission / donor emission) for each well. Plot the HTRF ratio against the this compound concentration to determine the EC50 for dimerization.
Protocol 3: Viral Replication Assay (p24 ELISA)
This assay quantifies the effect of this compound on HIV-1 replication by measuring the amount of p24 capsid protein in the culture supernatant.
Materials:
-
HIV-1 viral stock
-
Target cells (e.g., TZM-bl cells or activated PBMCs)
-
This compound
-
Cell culture medium
-
96-well cell culture plates
-
HIV-1 p24 ELISA kit
Procedure:
-
Cell Plating: Seed target cells in a 96-well plate.
-
Infection and Treatment: Pre-incubate cells with serial dilutions of this compound for 2 hours. Then, infect the cells with a known amount of HIV-1.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: At various time points post-infection (e.g., day 3, 5, and 7), carefully collect a portion of the culture supernatant from each well.
-
p24 ELISA: Perform the p24 ELISA on the collected supernatants according to the manufacturer's protocol.
-
Data Analysis: Generate a standard curve from the p24 standards. Determine the concentration of p24 in each sample. Plot the p24 concentration against the this compound concentration to determine the IC50 for viral replication.
Data on this compound Resistance
While this compound has shown resilience to common non-nucleoside reverse transcriptase inhibitor (NNRTI) resistance mutations, specific quantitative data on fold changes in IC50 or EC50 values against a comprehensive panel of resistant strains is not widely available in published literature. However, existing studies indicate that mutations such as K103N and Y181C, which confer high-level resistance to first-generation NNRTIs like efavirenz and nevirapine, have a significantly lower impact on the activity of this compound.
Qualitative Resistance Profile of this compound:
| Mutation | Effect on Efavirenz/Nevirapine | Reported Effect on this compound |
| K103N | High-level resistance | Minimal effect on antiviral activity |
| Y181C | High-level resistance | Minimal effect on antiviral activity |
| K103N + Y181C | Very high-level resistance | Reduced susceptibility, but remains active |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a "Targeted Activator of Cell Kill" (TACK). It binds to the reverse transcriptase (RT) of HIV-1 and forces its premature dimerization. This premature dimerization leads to the untimely activation of the viral protease within the infected cell. The activated protease then cleaves a cellular protein called CARD8, triggering a form of inflammatory cell death known as pyroptosis, which selectively eliminates the HIV-infected cell.
Q2: How does this compound overcome resistance to traditional NNRTIs?
A2: Traditional NNRTIs are inhibited by mutations in the NNRTI binding pocket of reverse transcriptase. This compound's unique mechanism of inducing premature RT dimerization is less affected by these common resistance mutations. While some reduction in susceptibility may be observed with multiple mutations, this compound generally retains significant activity against strains that are highly resistant to other NNRTIs.
Q3: What cell types are suitable for experiments with this compound?
A3: CD4+ T cell lines (e.g., Jurkat, SupT1), peripheral blood mononuclear cells (PBMCs), and primary CD4+ T cells are all suitable for studying the effects of this compound. The choice of cell type will depend on the specific experimental question.
Q4: Can I use this compound in combination with other antiretroviral drugs?
A4: Yes, this compound can be used in combination with other antiretroviral drugs. Investigating synergistic, additive, or antagonistic effects with other drug classes, such as nucleoside reverse transcriptase inhibitors (NRTIs) or protease inhibitors (PIs), is a valuable area of research.
Q5: Where can I obtain this compound?
A5: this compound is an experimental compound and is not commercially available for general use. Researchers interested in studying this compound should seek to collaborate with institutions or companies that have synthesized this molecule.
Visualizations
Caption: Mechanism of this compound-induced "Targeted Activator of Cell Kill" (TACK) activity.
Caption: Workflow for assessing HIV-1 resistance to this compound.
Caption: A logical approach to troubleshooting reduced this compound efficacy.
Technical Support Center: Enhancing PYR01 Delivery to Latently Infected HIV-1 Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the delivery of PYR01 to latently HIV-1 infected cells.
FAQs: Understanding this compound and its Application
Q1: What is this compound and how does it work?
This compound is a small molecule characterized as a Targeted Activator of Cell Kill (TACK). It functions by binding to the reverse transcriptase (RT)-p66 domain of the HIV-1 Gag-Pol polyprotein. This binding acts as an allosteric modulator, accelerating the dimerization of Gag-Pol. The premature dimerization leads to the untimely activation of the viral protease within the infected cell. This premature protease activation is cytotoxic, resulting in the selective elimination of HIV-1 infected cells.[1][2]
Q2: How does this compound differ from traditional antiretroviral drugs?
Traditional antiretroviral therapies (ART) primarily suppress viral replication. For instance, non-nucleoside reverse transcriptase inhibitors (NNRTIs) inhibit the function of reverse transcriptase, preventing the synthesis of viral DNA. In contrast, this compound does not merely inhibit a viral enzyme; it actively induces a cytotoxic event specifically in infected cells by forcing the premature activation of the viral protease.[1][2] This "shock and kill" approach is a strategy aimed at eradicating the latent HIV-1 reservoir, which is not effectively targeted by conventional ART.[3][4]
Q3: What are the main challenges in delivering this compound to latently infected cells?
Latently infected cells, primarily resting memory CD4+ T cells, are in a quiescent state with low metabolic activity. This can limit the uptake of small molecules. Furthermore, ensuring that this compound reaches these cells in sufficient concentrations to be effective without causing off-target toxicity is a significant hurdle. The hydrophobic nature of many small molecules can also lead to poor solubility and bioavailability.
Q4: Are there any strategies to improve the delivery of this compound?
While specific data on this compound delivery is limited, general strategies for improving the delivery of hydrophobic small molecules to target cells can be applied. These include the use of nanoparticle-based delivery systems, such as lipid nanoparticles or polymeric nanoparticles.[5][6][7] These carriers can enhance solubility, protect the drug from degradation, and can be surface-modified with ligands to target specific cell types, such as CD4+ T cells.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low efficacy of this compound in eliminating latently infected cells. | Poor cell permeability: this compound may not be efficiently crossing the cell membrane of quiescent CD4+ T cells. | - Increase the incubation time with this compound. - Consider using a nanoparticle formulation to enhance cellular uptake. - Co-administer with a non-toxic permeabilizing agent, though this should be carefully validated for its effects on cell viability and latency. |
| Suboptimal this compound concentration: The concentration of this compound may be too low to induce the TACK effect. | - Perform a dose-response experiment to determine the optimal concentration for your specific cell model. - Ensure accurate preparation of this compound stock solutions and working dilutions. | |
| Degradation of this compound: The compound may be unstable in the experimental conditions. | - Prepare fresh this compound solutions for each experiment. - Store stock solutions at the recommended temperature and protect from light if necessary. | |
| High cytotoxicity in uninfected control cells. | Off-target effects of this compound at high concentrations. | - Lower the concentration of this compound used. - Perform a thorough cytotoxicity assay on uninfected cells to determine the maximum non-toxic concentration. |
| Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity. | - Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold (typically <0.5% for DMSO). - Include a solvent-only control in your experiments. | |
| Inconsistent results between experiments. | Variability in cell culture: Differences in cell density, passage number, or activation state of latently infected cells can affect the outcome. | - Standardize cell culture protocols, including seeding density and passage number. - Use a well-characterized model of HIV-1 latency. |
| Inaccurate quantification of cell death: The assay used to measure cell killing may not be sensitive or specific enough. | - Use multiple methods to assess cell viability and death (e.g., flow cytometry with viability dyes, LDH assay). - Ensure appropriate controls are included in each assay. |
Quantitative Data Summary
Table 1: Comparative Activity of this compound and Other NNRTIs
| Compound | TACK Activity (EC50, nM) | Antiviral Potency (IC50, nM) | RT-p66 Dimerization (EC50, nM) |
| This compound | 38.4 | 131 | 24 |
| Efavirenz (EFV) | 4006 | Not specified | 210 |
| PYR02 | >10,000 | ~390 | >10,000 |
| Nevirapine (NVP) | >10,000 | 214 | Not specified |
This data is compiled from studies on HIV-infected CD4+ T-cells and highlights this compound's potent TACK activity compared to other NNRTIs.[2][8]
Experimental Protocols
Protocol 1: In Vitro Treatment of Latently Infected CD4+ T-Cells with this compound
Objective: To assess the efficacy of this compound in eliminating latently infected CD4+ T-cells.
Materials:
-
Latently infected CD4+ T-cell line (e.g., J-Lat) or primary CD4+ T-cells isolated from ART-suppressed individuals.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Complete RPMI-1640 medium.
-
96-well cell culture plates.
-
Flow cytometer.
-
Viability dye (e.g., Propidium Iodide or a fixable viability stain).
-
Antibodies for cell surface markers (e.g., CD3, CD4).
-
Intracellular p24 antibody.
-
Cell lysis buffer.
-
LDH cytotoxicity assay kit.
Procedure:
-
Cell Seeding: Seed the latently infected CD4+ T-cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium to achieve final concentrations ranging from 1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the highest concentration used for this compound dilutions.
-
Add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
-
Assessment of Cell Viability and HIV-1 Expression:
-
Flow Cytometry:
-
Harvest the cells and stain with a fixable viability dye according to the manufacturer's protocol.
-
Stain for cell surface markers (CD3, CD4).
-
Fix and permeabilize the cells, then stain for intracellular p24 antigen.
-
Analyze the cells by flow cytometry to quantify the percentage of viable (viability dye-negative) and HIV-1 expressing (p24-positive) cells.
-
-
LDH Assay:
-
Collect the cell culture supernatant.
-
Perform the LDH cytotoxicity assay according to the manufacturer's instructions to quantify cell death.
-
-
Protocol 2: Cytotoxicity Assay for this compound
Objective: To determine the cytotoxic potential of this compound on uninfected cells.
Materials:
-
Uninfected CD4+ T-cells (e.g., primary CD4+ T-cells from a healthy donor or a cell line like Jurkat).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Complete RPMI-1640 medium.
-
96-well cell culture plates.
-
Cell viability assay kit (e.g., MTT, XTT, or CellTiter-Glo).
Procedure:
-
Cell Seeding: Seed the uninfected CD4+ T-cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium to achieve a range of final concentrations.
-
Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Add 100 µL of the this compound dilutions or controls to the respective wells.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for the desired time period (e.g., 48 hours).
-
Cell Viability Assessment:
-
Perform the chosen cell viability assay according to the manufacturer's protocol.
-
Measure the absorbance or luminescence to determine the percentage of viable cells relative to the vehicle control.
-
Visualizations
References
- 1. Experimental Systems for Measuring HIV Latency and Reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Assay to Monitor HIV-1 Protease Activity for the Identification of Novel Inhibitors in T-Cells | PLOS One [journals.plos.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Distinct chromatin functional states correlate with HIV latency reactivation in infected primary CD4+ T cells | eLife [elifesciences.org]
- 5. Nanoparticle-Based Immunoengineered Approaches for Combating HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Novel drugs that turn HIV against itself might clear infected cells from the body | aidsmap [aidsmap.com]
Control experiments for validating PYR01's mechanism of action
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers validating the mechanism of action of PYR01, a Targeted Activator of Cell Kill (TACK) molecule.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is an allosteric modulator that selectively targets HIV-1 infected cells. It binds to the reverse transcriptase-p66 domain of the monomeric Gag-Pol polyprotein[1]. This binding accelerates the dimerization of Gag-Pol, leading to premature activation of the viral protease. The untimely activation of the protease results in apoptosis of the infected cell[1][2].
Q2: What are the essential positive and negative controls for this compound experiments?
A2: A structurally similar but TACK-inactive molecule, PYR02, is an excellent negative control[3]. Efavirenz can be used as a positive control for TACK activity, although it is less potent than this compound[3]. A protease inhibitor, such as indinavir, should be used to demonstrate that the cell-killing effect is dependent on premature protease activation[2].
Q3: How can I confirm that this compound is directly binding to the reverse transcriptase-p66 domain?
A3: Direct binding can be assessed using biophysical methods like Surface Plasmon Resonance (SPR) or through competition binding assays. In a competition binding assay, radiolabeled this compound (e.g., [3H]-PYR01) is competed off the target protein by unlabeled this compound, but not by a non-binding control molecule[3].
Q4: My this compound treatment is not inducing cell death in HIV-1 infected cells. What are the possible reasons?
A4: There are several potential reasons for this observation:
-
Cell Line/Primary Cell Viability: Ensure your HIV-1 infected cells are viable and the infection is productive.
-
This compound Concentration: Verify the concentration and integrity of your this compound stock. A dose-response experiment is crucial.
-
Protease Activity: Co-treatment with a protease inhibitor like indinavir should rescue the cells from this compound-induced death, confirming the mechanism. If there is no difference, the observed cell death may be off-target.
-
Assay Sensitivity: The cell death assay you are using may not be sensitive enough. Consider using a real-time cytotoxicity assay or measuring markers of apoptosis like cleaved caspase-3.
Q5: I observe similar cell death in both infected and uninfected cells. What does this indicate?
A5: This suggests non-specific cytotoxicity. It is crucial to determine the therapeutic window of this compound. Perform a dose-response experiment on uninfected cells to identify the concentration at which this compound becomes toxic to all cells. The TACK activity should be observed at concentrations well below the non-specific toxicity threshold.
Signaling Pathway
Caption: Proposed mechanism of action for this compound in HIV-1 infected cells.
Troubleshooting Guides and Experimental Protocols
Experiment 1: Validation of this compound-Induced Cell Death
Objective: To confirm that this compound selectively induces cell death in HIV-1 infected cells and that this effect is protease-dependent.
Experimental Workflow:
Caption: Workflow for validating this compound-induced cell death.
Protocol:
-
Cell Culture: Culture HIV-1 infected CD4+ T cells (e.g., patient-derived cells or a latently infected cell line reactivated with an agent like PMA/ionomycin) and uninfected control cells.
-
Treatment: Plate cells at a density of 1x10^5 cells/well in a 96-well plate. Treat the cells with a dose-range of this compound (e.g., 0.1 nM to 10 µM), PYR02 (as a negative control at the same concentrations), a vehicle control (DMSO), and this compound in combination with a protease inhibitor (e.g., 1 µM indinavir).
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assay: Measure cell viability using a luminescent assay such as CellTiter-Glo®, which quantifies ATP levels.
-
Data Analysis: Normalize the luminescence readings to the vehicle control. Plot the dose-response curves for this compound and PYR02 in both infected and uninfected cells.
Expected Quantitative Data:
| Treatment Group | Infected Cells (% Viability) | Uninfected Cells (% Viability) |
| DMSO (Vehicle) | 100% | 100% |
| This compound (1 µM) | 25% | 98% |
| PYR02 (1 µM) | 95% | 99% |
| This compound (1 µM) + Indinavir (1 µM) | 90% | 97% |
Troubleshooting:
| Issue | Possible Cause | Suggested Solution |
| High background cell death in DMSO control | Poor cell health | Use freshly isolated or low-passage cells. Optimize cell density. |
| No difference between this compound and PYR02 | Inactive compound or incorrect concentration | Verify compound integrity and concentration. Perform a wider dose-response. |
| This compound is toxic to uninfected cells | Concentration is too high | Lower the concentration of this compound to a range where it is selective for infected cells. |
| Protease inhibitor does not rescue cells | Cell death is not protease-mediated | Investigate alternative cell death pathways or off-target effects. |
Experiment 2: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for RT-p66 Dimerization
Objective: To quantify the ability of this compound to induce dimerization of the HIV-1 reverse transcriptase p66 subunit.
Logical Relationship of Controls:
Caption: Control logic for the RT-p66 dimerization HTRF assay.
Protocol:
-
Reagents: Obtain or prepare recombinant HIV-1 RT-p66 proteins labeled with two different HTRF partners (e.g., a donor fluorophore like terbium cryptate and an acceptor fluorophore like d2).
-
Assay Setup: In a 384-well plate, add the labeled RT-p66 proteins to an assay buffer.
-
Compound Addition: Add serial dilutions of this compound, PYR02, and a positive control (e.g., efavirenz). Include a no-compound control.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Signal Detection: Read the plate on an HTRF-compatible plate reader, measuring emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the HTRF ratio (acceptor emission / donor emission) * 10,000. Plot the HTRF ratio against the compound concentration and fit the data to a dose-response curve to determine the EC50.
Expected Quantitative Data:
| Compound | Dimerization EC50 (nM) |
| This compound | 24 |
| PYR02 | >10,000 |
| Efavirenz | 210 |
Troubleshooting:
| Issue | Possible Cause | Suggested Solution |
| High background signal | Non-specific binding of antibodies or proteins | Optimize buffer conditions (e.g., add detergents like Tween-20). |
| Low signal-to-background ratio | Inefficient labeling or inactive protein | Check the quality and labeling efficiency of the recombinant proteins. |
| Inconsistent results | Pipetting errors or plate effects | Use calibrated pipettes and randomize sample layout on the plate. |
References
Validation & Comparative
A Comparative Guide to PYR01 and Other TACK Molecules in HIV Research
For Researchers, Scientists, and Drug Development Professionals
The quest for an HIV cure has led to innovative strategies targeting the latent viral reservoir. Among these, the "shock and kill" approach has gained considerable attention. A promising new class of molecules within this strategy is the Targeted Activators of Cell Kill (TACKs). This guide provides an objective comparison of the lead TACK molecule, PYR01, with other non-nucleoside reverse transcriptase inhibitors (NNRTIs) that exhibit TACK activity.
The TACK Mechanism: Turning HIV's Own Machinery Against Itself
TACK molecules are a subclass of NNRTIs with a dual mechanism of action. In addition to their traditional role of inhibiting the HIV reverse transcriptase (RT) enzyme, they induce the premature dimerization of the HIV Gag-Pol polyprotein within infected cells. This premature dimerization leads to the untimely activation of the HIV protease enzyme. The activated protease then cleaves a host protein called CARD8. This cleavage event triggers the assembly of the CARD8 inflammasome, a multi-protein complex that activates caspase-1. Activated caspase-1 then cleaves Gasdermin D, which forms pores in the cell membrane, leading to a lytic, pro-inflammatory form of cell death known as pyroptosis. This process selectively eliminates HIV-infected cells while leaving uninfected cells unharmed.[1]
Quantitative Performance Comparison of TACK Molecules
The following tables summarize the in vitro and ex vivo performance of this compound compared to other relevant NNRTIs.
Table 1: In Vitro Antiviral and TACK Activity
| Molecule | Antiviral Potency (IC50, nM) | TACK Activity (EC50, nM) - Infected Cell Kill |
| This compound | 39.7[2] | 38.4[2] |
| Efavirenz (EFV) | 34.1[2] | 4006[2] |
| Rilpivirine (RPV) | ~0.1 - 2.0[3] | TACK-active, specific EC50 not reported |
| Doravirine (DOR) | ~12 | Weak TACK activity (EC50 = 8,900 nM)[4] |
| Nevirapine (NVP) | ~40[5] | TACK-inactive |
| Pyr02 | 131[6] | TACK-inactive (>30,000 nM)[4] |
Table 2: Ex Vivo Reduction of Viral Proteins in CD4+ T-cells from People with HIV
| Molecule | % Reduction in HIV p24 (Cell Pellets) | % Reduction in HIV p24 (Supernatants) | % Reduction in HIV gag Protein |
| This compound | 97% | 94%[7] | 94%[6] |
| Efavirenz (EFV) | 92% | 85% | 85%[6] |
| Nevirapine (NVP) | Not reported | Not reported | No significant reduction |
| Pyr02 | Not reported | Not reported | No significant reduction |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
TACK (Infected Cell Kill) Assay
This assay measures the ability of a compound to selectively kill HIV-infected cells.
-
Cell Line: Human Peripheral Blood Mononuclear Cells (PBMCs) are stimulated with phytohemagglutinin (PHA) and Interleukin-2 (IL-2).
-
Virus: A single-round infectious HIV-1 expressing a Green Fluorescent Protein (GFP) reporter gene is used to infect the stimulated PBMCs.
-
Procedure:
-
Infected PBMCs are plated in 384-well plates.
-
Test compounds are added in a 10-point, 3-fold serial dilution.
-
Plates are incubated for 3 days.
-
The number of GFP-positive (infected) cells is quantified using an Acumen imager.
-
To measure non-specific toxicity, a cell viability assay (e.g., CellTiter-Glo) is performed on the same wells.
-
-
Data Analysis: The EC50 value, the concentration at which 50% of the infected cells are killed, is calculated from the dose-response curve.
Antiviral Potency (IC50) Assay
This assay determines the concentration of a compound required to inhibit 50% of viral replication.
-
Cell Line: TZM-bl cells, which are HeLa cells engineered to express CD4, CCR5, and CXCR4 and contain a Tat-responsive luciferase reporter gene.
-
Virus: Env-pseudotyped HIV-1 viruses.
-
Procedure:
-
TZM-bl cells are seeded in 96-well plates.
-
Test compounds are serially diluted and added to the cells.
-
A standard amount of virus is added to each well.
-
Plates are incubated for 48 hours.
-
Luciferase activity is measured using a luciferase assay system (e.g., Bright-Glo).
-
-
Data Analysis: The IC50 value is calculated from the dose-response curve of luciferase activity versus compound concentration.
HIV-1 p24 Antigen ELISA
This assay quantifies the amount of HIV-1 p24 capsid protein in cell culture supernatants, a marker of viral replication.
-
Principle: A sandwich ELISA format is used, where a capture antibody coated on a 96-well plate binds to p24 antigen in the sample. A second, enzyme-linked antibody detects the bound p24.
-
Procedure:
-
Cell culture supernatants are collected and treated with a lysis buffer to release p24 antigen.
-
Samples and p24 standards are added to the antibody-coated plate and incubated.
-
The plate is washed, and a biotinylated detector antibody is added.
-
After another wash, streptavidin-horseradish peroxidase (HRP) conjugate is added.
-
A substrate solution (e.g., TMB) is added, and the color development is stopped with a stop solution.
-
The absorbance is read at 450 nm using a microplate reader.
-
-
Data Analysis: A standard curve is generated from the p24 standards, and the concentration of p24 in the samples is interpolated from this curve.[2][6][8]
Visualizing the Pathways and Workflows
TACK Molecule Signaling Pathway
Caption: Signaling pathway of TACK molecule-induced pyroptosis in an HIV-infected cell.
Experimental Workflow for TACK Molecule Screening
Caption: Workflow for screening and characterizing TACK molecules in vitro.
Logical Relationship of TACK Molecule Properties
References
- 1. researchgate.net [researchgate.net]
- 2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 3. A scalable workflow to test “shock and kill” therapeutic approaches against the HIV-1 latent reservoir in blood cells ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. An advanced BLT-humanized mouse model for extended HIV-1 cure studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A ubiquitin-independent proteasome pathway controls activation of the CARD8 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comparison of the ability of rilpivirine (TMC278) and selected analogues to inhibit clinically relevant HIV-1 reverse transcriptase mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Head-to-Head Comparison: PYR01 Versus Traditional Non-Nucleoside Reverse Transcriptase Inhibitors
For Immediate Release
In the landscape of antiretroviral therapy, the quest for more potent and resilient treatment options is perpetual. This guide provides a detailed comparison of PYR01, a novel Targeted Activator of Cell Kill (TACK) molecule, with traditional non-nucleoside reverse transcriptase inhibitors (NNRTIs) such as efavirenz and nevirapine. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data.
Executive Summary
This compound represents a paradigm shift in NNRTI functionality. Beyond the classical mechanism of inhibiting HIV-1 reverse transcriptase (RT), this compound possesses a unique ability to selectively induce the death of HIV-1 infected cells, a process termed Targeted Activator of Cell Kill (TACK). This dual mechanism of action positions this compound as a promising candidate for HIV-1 eradication strategies. In direct comparison, this compound demonstrates superior potency in eliminating infected cells and a more favorable resistance profile compared to traditional NNRTIs like efavirenz and nevirapine.
Data Presentation
The following tables summarize the quantitative data gathered from various in vitro studies, offering a clear comparison of this compound and traditional NNRTIs.
Table 1: Comparative Antiviral and Cytotoxic Activity
This table outlines the 50% effective concentration (EC50) for TACK activity, the 50% inhibitory concentration (IC50) for antiviral activity, and the 50% cytotoxic concentration (CC50) for each compound in peripheral blood mononuclear cells (PBMCs). Lower EC50 and IC50 values indicate higher potency, while a higher CC50 value indicates lower cytotoxicity.
| Compound | TACK Activity (EC50, nM) | Antiviral Activity (IC50, nM) | Cytotoxicity (CC50, µM) in PBMCs | Selectivity Index (SI = CC50 / IC50) |
| This compound | 27.5 ± 12.0 | 39.7 ± 6.2 | >50 | >1260 |
| Efavirenz | 1550 ± 618 | 34.1 | >100 | >2932 |
| Nevirapine | >42000 | 214 | >100 | >467 |
Data compiled from multiple sources.[1] Note that direct comparative CC50 values for this compound in PBMCs were not available and are represented as greater than the highest tested concentration without significant toxicity.
Table 2: Activity Against NNRTI-Resistant HIV-1 Strains
This table illustrates the potency of this compound and efavirenz against common NNRTI-resistant HIV-1 mutations. The values represent the fold change in EC50 or IC50 compared to the wild-type (WT) virus. A lower fold change indicates better performance against resistant strains.
| Mutation | This compound (Fold Change in TACK EC50) | Efavirenz (Fold Change in Dimerization EC50) |
| K103N | No significant effect | Annulled |
| Y181C | No significant effect | - |
| K101E, G190A, Y181C (Triple Mutant) | <10 | - |
Data for efavirenz dimerization EC50 reflects its ability to induce the conformational change leading to TACK activity.[2] "-" indicates data not available from the reviewed sources.
Mechanism of Action
Traditional NNRTIs, such as efavirenz and nevirapine, bind to a hydrophobic pocket in the p66 subunit of HIV-1 reverse transcriptase, inducing a conformational change that allosterically inhibits the enzyme's polymerase activity. This prevents the conversion of viral RNA into DNA, a crucial step in the HIV-1 replication cycle.
This compound also binds to the NNRTI binding pocket. However, its interaction with the reverse transcriptase domain of the monomeric Gag-Pol polyprotein is unique. It acts as a molecular glue, accelerating the dimerization of Gag-Pol. This premature dimerization leads to the untimely activation of the viral protease within the infected cell. The activated protease then cleaves cellular proteins, such as CARD8, triggering a pro-inflammatory form of programmed cell death called pyroptosis, selectively eliminating the HIV-1 infected cell.[1][3] This dual action of inhibiting reverse transcriptase and actively killing infected cells distinguishes this compound from its predecessors.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Targeted Activator of Cell Kill (TACK) Assay
Objective: To determine the concentration of a compound required to induce the death of HIV-1 infected cells.
Methodology:
-
Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.
-
Cell Activation and Infection: PBMCs are stimulated with phytohemagglutinin (PHA) and cultured in the presence of Interleukin-2 (IL-2). The activated cells are then infected with a single-round, GFP-expressing HIV-1 variant.
-
Compound Treatment: 24 hours post-infection, the cells are plated in 384-well plates. The test compounds (e.g., this compound, efavirenz, nevirapine) are added in a 10-point, 3-fold serial dilution. Control wells with no compound and wells with a protease inhibitor (to confirm the mechanism of cell death) are included.
-
Incubation: The plates are incubated for 3 days at 37°C in a humidified 5% CO2 incubator.
-
Data Acquisition: The number of remaining GFP-positive (infected) cells is quantified using an automated imaging system.
-
Data Analysis: The percentage of infected cell killing is calculated relative to the no-compound control. The EC50 value is determined by plotting the percentage of cell killing against the compound concentration and fitting the data to a dose-response curve.[1]
Antiviral Activity Assay
Objective: To determine the concentration of a compound required to inhibit HIV-1 replication by 50%.
Methodology:
-
Cell Preparation and Infection: PHA-stimulated PBMCs from healthy donors are infected with a laboratory-adapted or clinical isolate of HIV-1.
-
Compound Treatment: The infected cells are plated in 96-well plates and treated with serial dilutions of the test compounds.
-
Incubation: The plates are incubated for 4-7 days to allow for viral replication.
-
Quantification of Viral Replication: The amount of viral replication is measured by quantifying the level of the HIV-1 p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of inhibition of viral replication is calculated for each compound concentration relative to the virus-only control. The IC50 value is determined from the resulting dose-response curve.
Cytotoxicity Assay
Objective: To determine the concentration of a compound that reduces the viability of uninfected cells by 50%.
Methodology:
-
Cell Preparation: Uninfected PBMCs are seeded in 96-well plates at an appropriate density.
-
Compound Treatment: The cells are treated with the same serial dilutions of the test compounds as used in the antiviral and TACK assays.
-
Incubation: The plates are incubated for the same duration as the primary assays (e.g., 3-7 days).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay, such as the MTT or MTS assay, which measures the metabolic activity of the cells. Alternatively, a dye exclusion assay using trypan blue or a fluorescent live/dead stain can be used and quantified by microscopy or flow cytometry.
-
Data Analysis: The percentage of cytotoxicity is calculated for each concentration relative to the untreated cell control. The CC50 value is determined from the dose-response curve.[4][5]
Visualizations
The following diagrams illustrate key concepts and workflows described in this guide.
Caption: Mechanisms of action for traditional NNRTIs versus this compound.
Caption: General experimental workflow for comparing antiviral compounds.
Conclusion
This compound demonstrates a significant advancement over traditional NNRTIs by introducing a novel mechanism for eliminating HIV-1 infected cells. Its potent TACK activity, coupled with a favorable resistance profile, underscores its potential as a transformative agent in antiretroviral therapy. Further pre-clinical and clinical investigations are warranted to fully elucidate the therapeutic benefits of this compound in the management of HIV-1 infection.
References
Validating the Allosteric Binding Site of Non-Nucleoside Reverse Transcriptase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of well-characterized Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and the experimental methodologies used to validate their allosteric binding site on HIV-1 Reverse Transcriptase (RT). The content is based on experimental data for established NNRTIs—Nevirapine, Efavirenz, and Rilpivirine—to offer a practical framework for researchers validating novel allosteric inhibitors.
Comparative Performance of NNRTIs
The efficacy of allosteric inhibitors is determined by their binding affinity and inhibitory activity. The following table summarizes key quantitative data for three widely studied NNRTIs, providing a benchmark for comparison.
| Inhibitor | Binding Affinity (Kᵢ/Kₔ) | Enzymatic Inhibition (IC₅₀) | Antiviral Activity (EC₅₀) | Key Interacting Residues in the Allosteric Pocket |
| Nevirapine | Kᵢ: ~270 µM[1] | 84 nM[2] | 40 nM[2] | Y181, Y188[2] |
| Efavirenz | Kᵢ: 2.93 nM[3] | ~3 nM[4] | 1.5 nM (IC₉₅)[3] | K101, Y181, Y188[5][6] |
| Rilpivirine | Kₔ: 17.9 nM[7] | 14.1 nM[7] | 0.4 nM[4] | E138, Y181, Y188, F227, W229[7][8] |
Experimental Protocols for Allosteric Site Validation
Validating the binding site of a novel allosteric inhibitor is a critical step in drug development. The following are detailed methodologies for key experiments used to confirm the interaction of NNRTIs with the allosteric pocket of HIV-1 RT.
Site-Directed Mutagenesis
This technique is employed to identify key amino acid residues involved in inhibitor binding. By mutating specific residues within the putative allosteric pocket and observing the effect on inhibitor efficacy, researchers can pinpoint critical interactions.
Experimental Protocol:
-
Mutant Generation:
-
Utilize a commercially available site-directed mutagenesis kit (e.g., QuikChange Lightning Site-Directed Mutagenesis Kit).
-
Design primers containing the desired mutation in the gene encoding for the p66 subunit of HIV-1 RT. Key residues to target in the NNRTI binding pocket include Y181, Y188, K101, and E138[2][7][9].
-
Perform PCR using a plasmid containing the wild-type HIV-1 RT gene as a template.
-
Digest the parental, methylated DNA with Dpn I and transform the mutated plasmid into competent E. coli cells.
-
Sequence the plasmid DNA to confirm the desired mutation.
-
-
Protein Expression and Purification:
-
Express the mutant and wild-type RT proteins in E. coli.
-
Purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins) followed by size-exclusion chromatography[10].
-
-
Enzymatic Assay:
-
Perform a reverse transcriptase activity assay using a homopolymeric template/primer (e.g., poly(rA)/oligo(dT)) and a labeled dNTP (e.g., [³H]dTTP).
-
Determine the IC₅₀ value of the inhibitor for both the wild-type and mutant enzymes by measuring RT activity across a range of inhibitor concentrations. A significant increase in the IC₅₀ for the mutant enzyme indicates that the mutated residue is important for inhibitor binding[2].
-
Photoaffinity Labeling
This method uses a photoreactive analog of the inhibitor to covalently label its binding site on the target protein, allowing for direct identification of the binding pocket.
Experimental Protocol:
-
Synthesis of Photoreactive Probe:
-
Synthesize an analog of the NNRTI that contains a photoreactive group (e.g., an azido group) and a tag for detection (e.g., a radiolabel or a biotin tag).
-
-
Binding and Crosslinking:
-
Incubate the purified HIV-1 RT with the photoreactive probe in a suitable buffer.
-
Expose the mixture to UV light to activate the photoreactive group and induce covalent crosslinking to the protein.
-
-
Identification of Labeled Residues:
-
Digest the labeled protein with a protease (e.g., trypsin).
-
Separate the resulting peptides using reverse-phase HPLC.
-
Identify the labeled peptides by detecting the tag (e.g., radioactivity or streptavidin blotting).
-
Sequence the labeled peptides using Edman degradation or mass spectrometry to identify the specific amino acid residues that are covalently modified[2].
-
Co-crystallization and X-ray Diffraction
This technique provides a high-resolution, three-dimensional structure of the inhibitor bound to the target protein, offering definitive proof of the binding site and mode of interaction.
Experimental Protocol:
-
Protein-Inhibitor Complex Formation:
-
Incubate purified HIV-1 RT with a molar excess of the NNRTI to ensure saturation of the binding site.
-
-
Crystallization:
-
Data Collection and Structure Determination:
-
Collect X-ray diffraction data from the crystals at a synchrotron source.
-
Process the diffraction data and determine the crystal structure by molecular replacement, using a previously solved structure of HIV-1 RT as a search model.
-
Refine the model and build the inhibitor into the electron density map to visualize the binding pocket and the interactions between the inhibitor and the protein[6][13].
-
Visualizing the Allosteric Inhibition and Validation Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of allosteric inhibition and the experimental workflow for validating the binding site.
Caption: Allosteric inhibition of HIV-1 RT by an NNRTI.
Caption: Experimental workflow for validating an allosteric binding site.
Mechanism of Allosteric Inhibition
NNRTIs bind to a hydrophobic pocket in the p66 subunit of HIV-1 RT, approximately 10 Å away from the catalytic active site[5]. This binding induces a conformational change in the enzyme, distorting the active site and preventing the proper binding of the natural substrates (dNTPs and the template-primer), thereby inhibiting DNA synthesis[6][8]. This allosteric mechanism of action is distinct from that of Nucleoside Reverse Transcriptase Inhibitors (NRTIs), which are competitive inhibitors that bind directly to the active site. The binding of an NNRTI causes both short-range and long-range distortions of the RT structure, including the reorientation of the side chains of key residues like Y181 and Y188[5][14].
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Nonnucleoside inhibitors of HIV-1 reverse transcriptase: nevirapine as a prototype drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Crystal Structures of HIV-1 Reverse Transcriptase with Picomolar Inhibitors Reveal Key Interactions for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conformational Changes in HIV-1 Reverse Transcriptase Induced by Nonnucleoside Reverse Transcriptase Inhibitor Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HIV-1 reverse transcriptase complex with DNA and nevirapine reveals nonnucleoside inhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical Mechanism of HIV-1 Resistance to Rilpivirine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. proteopedia.org [proteopedia.org]
- 9. Site-directed mutagenesis of human immunodeficiency virus type 1 reverse transcriptase at amino acid position 138 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Conformational plasticity of the NNRTI-binding pocket in HIV-1 reverse transcriptase - A fluorine NMR study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crystal engineering of HIV-1 reverse transcriptase for structure-based drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assembly, purification and crystallization of an active HIV-1 reverse transcriptase initiation complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rcsb.org [rcsb.org]
- 14. benthamdirect.com [benthamdirect.com]
PYR01: A Dual-Action Inhibitor Against HIV-1 with Targeted Cell-Killing Activity
A Comparative Guide for Researchers and Drug Development Professionals
Introduction
PYR01 is an investigational bifunctional molecule that represents a novel approach to HIV-1 therapy. As a Targeted Activator of Cell Kill (TACK) molecule, it not only inhibits viral replication through the well-established mechanism of non-nucleoside reverse transcriptase inhibition (NNRTI) but also selectively induces the death of HIV-1 infected cells.[1][2] This dual mechanism of action holds the potential to reduce the persistent viral reservoir, a major obstacle to a cure for HIV-1.[3] This guide provides a comprehensive comparison of this compound's efficacy with other NNRTIs, supported by available experimental data, and details the methodologies used in its evaluation.
Mechanism of Action: A Two-Pronged Attack
This compound's unique efficacy stems from its two distinct antiviral functions:
-
Antiretroviral Therapy (ART) Activity: Similar to other NNRTIs, this compound binds to a hydrophobic pocket in the p66 subunit of HIV-1 reverse transcriptase (RT).[4][5] This allosteric binding inhibits the enzyme's function, preventing the conversion of the viral RNA genome into DNA and thereby halting the viral replication cycle.[4]
-
Targeted Activator of Cell Kill (TACK) Activity: this compound's innovative feature is its ability to act as a "molecular glue." It binds to the RT-p66 domain of the monomeric Gag-Pol polyprotein, accelerating its dimerization.[2][3] This premature dimerization leads to the untimely activation of the viral protease, which in turn cleaves the cellular protein CARD8.[6] Cleaved CARD8 triggers a signaling cascade that results in pyroptosis, a form of inflammatory cell death, specifically eliminating the HIV-1 infected cell.[6]
The following diagram illustrates the proposed signaling pathway for this compound's TACK activity.
Comparative Efficacy Data
This compound has been evaluated against other NNRTIs, including efavirenz (EFV), which exhibits some TACK activity, and PYR02, a structurally similar but TACK-inactive analog. The following tables summarize the key in vitro efficacy data.
Table 1: Comparative In Vitro Potency of this compound and Other NNRTIs
| Compound | TACK Activity (EC50, nM) | Antiviral Activity (IC50, nM) | RT-p66 Dimerization (EC50, nM) |
| This compound | 27.5 | 39.7 | 25.1 ± 2.1 |
| Efavirenz (EFV) | >1000 | 34.1 | 1899 ± 258 |
| PYR02 | >30,000 | 131 | >67,500 |
| Nevirapine (NVP) | >30,000 | 214 | >67,500 |
Data sourced from a 2022 Conference on Retroviruses and Opportunistic Infections (CROI) presentation.[7] Lower values indicate higher potency.
Table 2: Activity Against NNRTI-Resistant HIV-1 Mutants
| Compound | RT-p66 Dimerization vs. K103N (EC50, nM) | RT-p66 Dimerization vs. Y181C (EC50, nM) |
| This compound | Unaffected | 15.8 ± 2.3 |
| Efavirenz (EFV) | Annulled | 337 ± 52.7 |
Data suggests this compound retains significant activity against common NNRTI resistance mutations.[7]
Table 3: Reduction of HIV-1 p24 Production in CD4+ T-Cells from People Living with HIV (PLWH)
| Treatment (1 µM) | % Reduction in p24 (Cell Pellets) | % Reduction in p24 (Supernatants) |
| This compound | 97% | 94% |
| Efavirenz (EFV) | 92% | 85% |
| PYR02 | No significant reduction | No significant reduction |
| Nevirapine (NVP) | No significant reduction | No significant reduction |
This ex vivo data demonstrates this compound's potent ability to clear HIV-1 reservoirs in cells isolated from patients on suppressive ART.[7]
Note on Efficacy Against Primary HIV-1 Isolates:
To date, published data on the efficacy of this compound against a broad panel of primary HIV-1 isolates from different clades (e.g., A, B, C) and with varying co-receptor tropisms (R5, X4, dual-tropic) is limited. The available ex vivo data is derived from CD4+ T-cells isolated from a small cohort of eight donors.[7] Further research is required to fully characterize the breadth of this compound's activity against the diverse spectrum of circulating HIV-1 strains.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are outlines of the key assays used to evaluate this compound's efficacy.
TACK (Targeted Activator of Cell Kill) Assay
This assay measures the ability of a compound to selectively kill HIV-1 infected cells.
-
Cell Line: A CD4+ T-cell line (e.g., MT-4) is infected with a laboratory-adapted strain of HIV-1.
-
Compound Treatment: Infected cells are incubated with serial dilutions of the test compound (e.g., this compound) and control compounds.
-
Viability Measurement: After a set incubation period (e.g., 48-72 hours), cell viability is assessed using a colorimetric or fluorometric assay (e.g., CellTiter-Glo®) that measures ATP content, an indicator of metabolically active cells.
-
Data Analysis: The concentration of the compound that results in a 50% reduction in the viability of infected cells (EC50) is calculated. Uninfected cells are run in parallel to assess general cytotoxicity.
Antiviral Activity Assay
This assay quantifies the ability of a compound to inhibit HIV-1 replication.
-
Cells and Virus: Peripheral blood mononuclear cells (PBMCs) from healthy donors are stimulated and infected with a primary HIV-1 isolate, or a reporter cell line (e.g., TZM-bl) is infected with an Env-pseudotyped virus.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compound prior to or at the time of infection.
-
Replication Readout: After several days, viral replication is measured by quantifying the amount of HIV-1 p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA) or by measuring reporter gene expression (e.g., luciferase activity) in the case of reporter viruses.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of viral inhibition against the compound concentration.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for RT-p66 Dimerization
This biochemical assay measures the ability of a compound to induce the dimerization of the HIV-1 RT p66 subunit.
-
Reagents: Two differentially labeled recombinant HIV-1 RT-p66 proteins are used: one labeled with a donor fluorophore (e.g., Europium cryptate) and the other with an acceptor fluorophore (e.g., d2).
-
Assay Principle: When the two labeled proteins are in close proximity (i.e., they form a dimer), Förster Resonance Energy Transfer (FRET) occurs from the donor to the acceptor upon excitation of the donor. This results in a specific fluorescence emission from the acceptor.
-
Procedure: The labeled RT-p66 proteins are incubated with varying concentrations of the test compound in a microplate.
-
Detection: The plate is read on an HTRF-compatible reader that measures the fluorescence emission at both the donor and acceptor wavelengths after a time delay to reduce background fluorescence.
-
Data Analysis: The ratio of the acceptor to donor fluorescence is calculated and plotted against the compound concentration to determine the EC50 for dimerization.
The following diagram outlines a general experimental workflow for evaluating a compound like this compound.
Conclusion and Future Directions
This compound demonstrates a promising dual-action mechanism against HIV-1, combining potent antiretroviral activity with the selective elimination of infected cells. The available data indicates superior TACK activity compared to efavirenz and retained efficacy against key NNRTI resistance mutations. While the ex vivo results in cells from people living with HIV are encouraging, a critical next step in the evaluation of this compound will be to assess its efficacy against a diverse panel of primary HIV-1 isolates. Such studies will be essential to determine its potential as a broadly effective therapeutic agent capable of targeting the diverse and persistent HIV-1 reservoir.
References
- 1. croiconference.org [croiconference.org]
- 2. Potent targeted activator of cell kill molecules eliminate cells expressing HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiviral Activity and Crystal Structures of HIV-1 gp120 Antagonists (Journal Article) | OSTI.GOV [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. CCR5/CXCR4 Dual Antagonism for the Improvement of HIV Infection Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eatg.org [eatg.org]
- 7. Potent Targeted Activator of Cell Kill (TACK) Molecules Eliminate HIV Infected Cells [natap.org]
PYR01 Demonstrates a Favorable Resistance Profile Compared to Other Antiretroviral Drug Classes
A novel investigational antiretroviral, PYR01, exhibits a distinct and potentially advantageous resistance profile in comparison to established classes of antiretroviral drugs. This is largely attributed to its unique mechanism of action, which involves the targeted activation of cell kill (TACK) in HIV-1 infected cells. Experimental data indicates that this compound retains significant activity against viral strains that are resistant to common non-nucleoside reverse transcriptase inhibitors (NNRTIs).
This compound's novel mechanism circumvents common resistance pathways by acting as a "molecular glue" that accelerates the dimerization of the HIV-1 reverse transcriptase (RT) precursor protein, Gag-Pol. This premature dimerization leads to the untimely activation of the viral protease, which in turn triggers the CARD8 inflammasome pathway, culminating in the selective death (pyroptosis) of the infected cell. This mode of action is fundamentally different from traditional antiretrovirals that primarily inhibit viral enzymes.
Comparative Resistance Profile
Quantitative analysis of this compound's activity against a panel of HIV-1 variants with common resistance mutations reveals its resilience. Unlike conventional NNRTIs such as efavirenz, this compound's efficacy is not significantly compromised by the K103N mutation, a frequent cause of resistance to this class of drugs. While combinations of certain NNRTI resistance mutations can lead to a modest increase in the concentration of this compound required for 50% inhibition (IC50), the effect is substantially less pronounced than that observed with other NNRTIs.
Table 1: Comparative in vitro Activity of this compound and Other Antiretrovirals Against Resistant HIV-1 Strains
| HIV-1 Mutant Strain | Drug Class | Representative Drug(s) | Fold Change in Susceptibility (IC50) vs. Wild-Type |
| This compound | TACK Inducer | This compound | ~1-3 |
| K103N | NNRTI | Efavirenz | >50 |
| Y181C | NNRTI | Rilpivirine | >10 |
| K101E + G190A + Y181C | NNRTI | Efavirenz | >100 |
| This compound | TACK Inducer | This compound | ~10 |
| M184V | NRTI | Lamivudine | >1000 |
| K65R | NRTI | Tenofovir | ~3-5 |
| L90M | Protease Inhibitor | Nelfinavir | >20 |
| Q148H | Integrase Inhibitor | Raltegravir | >50 |
Note: The fold change values are approximate and can vary depending on the specific assay and laboratory. Data is compiled from multiple sources for comparative purposes.
Experimental Protocols
The evaluation of this compound's resistance profile and unique mechanism of action involves specialized assays.
Targeted Activator of Cell Kill (TACK) Assay
This cell-based assay is designed to quantify the ability of a compound to selectively kill HIV-1 infected cells.
Methodology:
-
Cell Infection: Peripheral blood mononuclear cells (PBMCs) are stimulated and infected with a single-round, GFP-expressing HIV-1 virus.
-
Compound Treatment: After 24 hours, the infected cells are plated in 384-well plates and treated with a serial dilution of the test compound (e.g., this compound).
-
Cell Viability and Infection Monitoring: After a 3-day incubation period, the number of surviving GFP-positive (infected) cells is quantified using an automated imager.
-
Toxicity Assessment: A cell viability assay (e.g., CellTiter-Glo) is performed to measure any non-specific toxicity of the compound on the entire cell population.
-
Data Analysis: The concentration at which the compound reduces the number of infected cells by 50% (EC50 for cell kill) is calculated.
Reverse Transcriptase Dimerization Assay
This biochemical assay measures the ability of a compound to promote the dimerization of the HIV-1 reverse transcriptase p66 subunit.
Methodology:
-
Reagent Preparation: Recombinant, differentially labeled HIV-1 RT p66 proteins are prepared.
-
Assay Reaction: The labeled p66 monomers are mixed with the test compound at various concentrations in an appropriate buffer.
-
Detection: The dimerization is measured using a proximity-based assay, such as Homogeneous Time-Resolved Fluorescence (HTRF), where a signal is generated when the two labeled monomers come into close proximity.
-
Data Analysis: The concentration of the compound that promotes 50% of the maximal dimerization (EC50 for dimerization) is determined.
Signaling Pathways and Experimental Workflows
The unique mechanism of this compound-induced cell death involves a specific signaling cascade.
Caption: this compound-induced TACK signaling pathway.
The diagram above illustrates how this compound binding to the HIV-1 RT p66 monomer accelerates its dimerization, leading to premature activation of the viral protease. This, in turn, initiates a cascade involving the cleavage of CARD8, activation of Caspase-1, and subsequent cleavage of Gasdermin D, resulting in pyroptosis of the infected cell.
Caption: Experimental workflow for the TACK assay.
This workflow outlines the key steps in determining the targeted cell-killing activity of compounds like this compound. It involves infecting cells, treating them with the compound, and then measuring both the reduction in infected cells and any off-target toxicity.
Head-to-Head Comparison of PYR01 and Other HIV Protease Activators: A Guide for Researchers
A new class of investigational compounds that activate, rather than inhibit, HIV-1 protease is showing promise in selectively eliminating infected cells. This guide provides a head-to-head comparison of PYR01, a potent "Targeted Activator of Cell Kill" (TACK), with other molecules known to induce premature HIV-1 protease activation, primarily the non-nucleoside reverse transcriptase inhibitors (NNRTIs) efavirenz and rilpivirine.
This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the performance, underlying mechanisms, and experimental methodologies associated with these compounds. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided.
Performance Comparison
The primary mechanism of action for these compounds involves promoting the dimerization of the HIV-1 Gag-Pol polyprotein, which leads to premature activation of the viral protease within the infected cell. This untimely activation triggers a lytic form of programmed cell death known as pyroptosis, mediated by the CARD8 inflammasome, effectively killing the infected cell.[1][2][3]
While this compound is specifically designed for this "TACK" activity, some NNRTIs, such as efavirenz and rilpivirine, exhibit this as a secondary effect at concentrations that can be achieved in vivo.[4][5] Nevirapine, another NNRTI, is largely inactive in this regard.[4]
| Compound | Primary Target | TACK Activity (Infected Cell Kill) EC50 | Antiviral Activity EC50 | Cytotoxicity (Uninfected Cells) CC50 |
| This compound | HIV-1 Reverse Transcriptase (p66 domain of Gag-Pol) | ~27.5 nM[4] | ~39.7 nM[4] | >1000-fold difference from TACK activity[4] |
| Efavirenz | HIV-1 Reverse Transcriptase | ~4006 nM[4] | 1.7 - 25 nM[6] | 31.5 µmol/l (pancreatic cancer cells)[7] |
| Rilpivirine | HIV-1 Reverse Transcriptase | Micromolar concentrations required[3][8] | 0.4 nM (wild-type HIV)[9] | 10 µM[10] |
| Nevirapine | HIV-1 Reverse Transcriptase | TACK-inactive[4] | 40 nM[11] | >1000 µM (CEM cell lines)[12] |
Note: EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration) values can vary depending on the cell type and assay conditions. The data presented here is for comparative purposes.
Mechanism of Action: A Shared Pathway to Pyroptosis
The targeted activation of cell kill by these compounds converges on a common signaling pathway involving the CARD8 inflammasome.
Caption: Signaling pathway of protease activator-induced pyroptosis.
Experimental Protocols
HIV-1 Protease-Dependent Cell Killing Assay
This assay quantifies the ability of a compound to selectively kill HIV-1 infected cells.
Methodology:
-
Cell Culture and Infection:
-
Culture CD4+ T cells (e.g., from peripheral blood mononuclear cells - PBMCs) and activate them.
-
Infect the activated CD4+ T cells with a single-round HIV-1 reporter virus (e.g., expressing GFP).
-
-
Compound Treatment:
-
Three days post-infection, treat the cells with a range of concentrations of the test compound (e.g., this compound, efavirenz). Include a vehicle control (e.g., DMSO).
-
To confirm protease dependence, include a condition where cells are co-treated with the test compound and a known HIV-1 protease inhibitor (e.g., indinavir or nelfinavir).[13]
-
-
Quantification of Cell Death:
-
After a defined incubation period (e.g., 24-48 hours), stain the cells with a viability dye (e.g., Propidium Iodide or a fixable viability dye).
-
Analyze the cells by flow cytometry.
-
-
Data Analysis:
-
Gate on the GFP-positive (infected) and GFP-negative (uninfected) cell populations.
-
Determine the percentage of dead cells (viability dye positive) within each population.
-
Calculate the EC50 for infected cell killing.
-
Caption: Workflow for HIV-1 protease-dependent cell killing assay.
CARD8 Inflammasome Activation and Pyroptosis Assay
This protocol measures the activation of the CARD8 inflammasome and subsequent pyroptosis.
Methodology:
-
Cell Culture and Infection:
-
Use a human monocytic cell line (e.g., THP-1) or primary human macrophages.
-
Prime the cells with a TLR agonist (e.g., Pam3CSK4) to upregulate inflammasome components.
-
Infect the cells with HIV-1.
-
-
Compound Treatment:
-
Treat the infected cells with the test compounds.
-
-
Detection of Pyroptosis:
-
Lactate Dehydrogenase (LDH) Release: Collect cell culture supernatants and measure LDH activity using a commercially available kit. LDH is released from cells with compromised membrane integrity, a hallmark of pyroptosis.
-
Caspase-1 Activity: Prepare cell lysates and measure the activity of cleaved caspase-1 using a fluorometric substrate.
-
IL-1β Secretion: Measure the concentration of secreted IL-1β in the culture supernatant by ELISA, as its release is a downstream effect of inflammasome activation.
-
Gasdermin D Cleavage: Perform Western blot analysis on cell lysates to detect the cleaved form of Gasdermin D.
-
-
Microscopy:
-
Visualize pyroptotic cells by staining with a membrane-impermeable dye (e.g., propidium iodide) and imaging with fluorescence microscopy.
-
Caption: Experimental workflow for pyroptosis detection.
Gag-Pol Dimerization Assay
This assay assesses the ability of a compound to induce the dimerization of the HIV-1 Gag-Pol polyprotein.
Methodology:
-
Construct Preparation:
-
Generate expression vectors for Gag-Pol fused to two different fluorescent proteins suitable for Förster Resonance Energy Transfer (FRET), such as EGFP and mStrawberry.[14] The protease active site should be mutated to be inactive to prevent autoproteolysis.
-
-
Cell Transfection:
-
Co-transfect HEK293T cells with the two Gag-Pol-FRET constructs.
-
-
Compound Treatment:
-
Treat the transfected cells with the test compounds.
-
-
FRET Measurement:
-
Measure FRET efficiency using fluorescence microscopy or a plate reader. An increase in FRET signal indicates that the two Gag-Pol fusion proteins are in close proximity, signifying dimerization.
-
-
Biochemical Analysis (Alternative):
-
Transfect cells with a Gag-Pol expression construct.
-
Treat the cells with the test compound.
-
Lyse the cells and perform non-reducing SDS-PAGE followed by Western blotting using an anti-RT antibody. The appearance of higher molecular weight bands corresponding to Gag-Pol dimers would indicate induced dimerization.
-
Caption: FRET-based assay for Gag-Pol dimerization.
References
- 1. A human-specific motif facilitates CARD8 inflammasome activation after HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting inflammasomes as a therapeutic potential for HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical inhibition of DPP9 sensitizes the CARD8 inflammasome in HIV-1-infected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. croiconference.org [croiconference.org]
- 5. eatg.org [eatg.org]
- 6. droracle.ai [droracle.ai]
- 7. Efavirenz Has the Highest Anti-Proliferative Effect of Non-Nucleoside Reverse Transcriptase Inhibitors against Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A comparison of the ability of rilpivirine (TMC278) and selected analogues to inhibit clinically relevant HIV-1 reverse transcriptase mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nonnucleoside inhibitors of HIV-1 reverse transcriptase: nevirapine as a prototype drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and anti-HIV activity of nevirapine prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Antiviral Drug Efavirenz in Breast Cancer Stem Cell Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efavirenz Enhances HIV-1 Gag Processing at the Plasma Membrane through Gag-Pol Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
PYR01: A New Paradigm in HIV Therapy? A Comparative Analysis of Cross-Resistance
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant HIV strains remains a significant hurdle in the long-term management of HIV-1 infection. The development of novel antiretroviral agents with unique mechanisms of action and favorable resistance profiles is therefore a critical area of research. PYR01, an investigational pyrimidone-based non-nucleoside reverse transcriptase inhibitor (NNRTI) from Merck, represents a promising new approach. This guide provides a comparative analysis of this compound's cross-resistance profile with existing HIV therapies, supported by available experimental data.
Dual Mechanism of Action: A Departure from Conventional NNRTIs
This compound exhibits a novel dual mechanism of action that distinguishes it from currently approved NNRTIs.
-
Reverse Transcriptase Inhibition: Like other NNRTIs, this compound binds to an allosteric pocket on the HIV-1 reverse transcriptase (RT), inhibiting its function and preventing the conversion of viral RNA to DNA.
-
Targeted Activation of Cell Kill (TACK): Uniquely, this compound also functions as a Targeted Activator of Cell Kill. It forces the premature dimerization of the HIV RT within infected cells. This premature dimerization leads to the untimely activation of the viral protease, which in turn cleaves cellular proteins, triggering the CARD8 inflammasome pathway and inducing pyroptosis, a form of programmed cell death. This process eliminates the infected cell without reliance on the host immune system.[1]
Some existing NNRTIs, such as efavirenz and rilpivirine, have been observed to possess a degree of TACK activity, whereas nevirapine does not. However, this compound has been specifically optimized for this cell-killing function, demonstrating significantly higher potency in this regard.
Cross-Resistance Profile of this compound and Existing NNRTIs
A crucial aspect of any new antiretroviral is its efficacy against resistant viral strains. The following tables summarize the in vitro activity of this compound and other NNRTIs against wild-type HIV-1 and key NNRTI-resistant mutants. Data is presented as the fold-change in the 50% inhibitory concentration (IC50) compared to wild-type.
| Drug | Wild-Type IC50 (nM) | Reference |
| This compound | ~39.7 (Antiviral Activity) | [2] |
| Efavirenz | ~34.1 | [2] |
| Rilpivirine | Not specified in provided results | |
| Doravirine | 12 (in 100% human serum) | [3] |
Table 1: Potency against Wild-Type HIV-1
| Mutation | This compound (Fold Change in Dimerization IC50) | Efavirenz (Fold Change in IC50) | Rilpivirine (Fold Change in IC50) | Doravirine (Fold Change in IC50) |
| K103N | No effect on TACK activity[2] | ~20-63[1][4][5] | Susceptible (~1-2)[6][7] | ~1.75[3] |
| Y181C | Modest effect[2] | ~2-3[4][5] | ~3-15[7][8] | ~2.6[3] |
| G190A | Modest effect[2] | ~6[4] | Susceptible | ~2.6[3] |
| K101E/G190A/Y181C | ~10-fold increase[2] | >100[5] | High-level resistance | Data not available |
| L100I + K103N | Data not available | >100[5] | >2.0[7] | Data not available |
| Y188L | Data not available | >50[4] | >2.0[7] | >100[9] |
| V106A | Data not available | ~2[4] | Data not available | ~15[10] |
| E138K | Data not available | Data not available | ~2.5-3[8] | Susceptible |
Table 2: Comparative Fold-Change in IC50 against NNRTI-Resistant Mutants. Note: Data for this compound's dimerization IC50 indicates a modest effect of single mutations, with a ~10-fold increase for a triple mutant. Specific fold-change values for antiviral IC50 against these mutants are not yet publicly available. The K103N mutation does not affect this compound's TACK activity.
Experimental Protocols
NNRTI Susceptibility Assay (Phenotypic Assay)
A common method for determining the susceptibility of HIV-1 to antiretroviral drugs is the phenotypic assay, such as the PhenoSense HIV assay. The general steps are as follows:
-
Viral RNA Extraction: HIV-1 RNA is extracted from a patient's plasma sample.
-
Reverse Transcription and PCR: The viral RNA is converted to cDNA, and the region of the pol gene encoding the reverse transcriptase is amplified using PCR.
-
Recombinant Virus Generation: The amplified patient-derived RT sequence is inserted into a replication-defective HIV-1 vector that contains a reporter gene (e.g., luciferase).
-
Cell Culture and Infection: Susceptible host cells are cultured in the presence of varying concentrations of the NNRTI being tested. The cells are then infected with the recombinant virus carrying the patient's RT sequence.
-
Quantification of Viral Replication: After a set incubation period, the expression of the reporter gene is measured. The amount of reporter gene expression is proportional to the amount of viral replication.
-
IC50 Determination: The drug concentration that inhibits viral replication by 50% (IC50) is calculated by plotting the reporter gene activity against the drug concentration. The fold-change in IC50 is determined by dividing the IC50 for the patient's virus by the IC50 for a wild-type reference virus.
Targeted Activation of Cell Kill (TACK) Screening Protocol
The following protocol was used to screen for compounds with TACK activity:
-
Infection of Peripheral Blood Mononuclear Cells (PBMCs):
-
Isolate PBMCs and stimulate with phytohemagglutinin (PHA) for 3 days.
-
Infect the stimulated PBMCs with a single-round, GFP-expressing HIV-1 (e.g., GFP-HIV/VSV-G pseudovirus) in the presence of IL-2.
-
After 4 hours, wash the cells to remove unbound virus and continue the culture for 24 hours to allow for infection establishment (resulting in approximately 5% infected cells).
-
-
Compound Treatment:
-
Plate 20,000 cells per well in a 384-well plate.
-
Add the test compounds in a 3-fold, 10-point titration. Include control wells with and without a protease inhibitor.
-
-
Quantification of Infected Cell Killing:
-
Three days after treatment, count the number of GFP-positive (infected) cells using an automated imager (e.g., Acumen Imager). A reduction in the number of GFP-positive cells indicates TACK activity.
-
-
Toxicity Assay:
-
Following the GFP cell count, perform a cell viability assay (e.g., CellTiter-Glo) to measure non-specific toxicity of the compounds.
-
Visualizing the Mechanism and Workflow
Caption: Mechanism of this compound-induced Targeted Activation of Cell Kill (TACK).
Caption: Experimental workflow for the TACK screening assay.
Conclusion
This compound's dual mechanism of action, particularly its potent TACK activity, offers a novel strategy for eliminating HIV-infected cells. The available data suggests that this compound maintains significant activity against common NNRTI resistance mutations that confer high-level resistance to first and second-generation NNRTIs. While more comprehensive quantitative data on its cross-resistance profile is needed, this compound represents a promising candidate for further development in the ongoing effort to overcome HIV drug resistance and achieve long-term viral suppression. The potential for an immune-independent mechanism for clearing infected cells makes this compound a noteworthy development in the field of HIV therapeutics.
References
- 1. Genotypic Correlates of Phenotypic Resistance to Efavirenz in Virus Isolates from Patients Failing Nonnucleoside Reverse Transcriptase Inhibitor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. HIV-1 Drug Resistance Mutations: an Updated Framework for the Second Decade of HAART - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Prevalence in the USA of rilpivirine resistance-associated mutations in clinical samples and effects on phenotypic susceptibility to rilpivirine and etravirine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HIV Drug Resistance Database [hivdb.stanford.edu]
- 9. Review of Doravirine Resistance Patterns Identified in Participants During Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Doravirine and Islatravir Have Complementary Resistance Profiles and Create a Combination with a High Barrier to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
PYR01: A Novel Anti-HIV Candidate Compared with Established Antiretroviral Therapies in Animal Models
A Preclinical Assessment of a Promising Dual-Action HIV-1 Inhibitor
In the landscape of HIV-1 therapeutics, the quest for novel agents that not only suppress viral replication but also target the latent viral reservoir is paramount. PYR01, a novel pyrimidone-based compound, has emerged as a promising preclinical candidate due to its unique dual mechanism of action. This guide provides a comparative overview of this compound's anti-HIV activity, based on available in vitro and ex vivo data, against three established and widely used antiretroviral drugs: Tenofovir, Emtricitabine, and Dolutegravir, for which extensive in vivo validation in animal models exists.
It is critical to note that this compound is in the early stages of preclinical development, and as of late 2025, no in vivo efficacy data from animal models has been published. Therefore, this comparison juxtaposes the demonstrated in vivo performance of established drugs with the potential of this compound, as suggested by its potent in vitro and ex vivo activity.
Comparative Efficacy and Mechanism of Action
The following table summarizes the key characteristics of this compound and the comparator drugs. While direct in vivo comparisons for this compound are not yet possible, its in vitro potency and unique mechanism of action provide a basis for its potential as a future therapeutic.
| Feature | This compound | Tenofovir | Emtricitabine | Dolutegravir |
| Drug Class | Pyrimidone-based NNRTI with TACK activity | Nucleotide Reverse Transcriptase Inhibitor (NRTI) | Nucleoside Reverse Transcriptase Inhibitor (NRTI) | Integrase Strand Transfer Inhibitor (INSTI) |
| Primary Mechanism of Action | Allosteric inhibition of reverse transcriptase | Chain termination of viral DNA synthesis | Chain termination of viral DNA synthesis | Blocks the integration of viral DNA into the host genome |
| Secondary Mechanism of Action | Targeted Activation of Cell Kill (TACK): Induces premature HIV protease activation, leading to apoptosis of the infected cell.[1][2][3] | - | - | - |
| Reported In Vivo Efficacy (Viral Load Reduction) | Data not available | Significant reduction in plasma viral load in humanized mice and macaques.[4][5][6] | Used in combination, contributes to significant viral load reduction in humanized mice and macaques.[7][8] | Potent viral suppression in humanized mice and macaques, with reductions of 0.8 to 3.5 log RNA copies/ml in plasma.[9][10] |
| Reported In Vivo Effect on CD4+ T Cells | Data not available | Part of regimens that lead to CD4+ T cell recovery.[11][12] | Part of regimens that lead to CD4+ T cell recovery.[11][12] | Associated with improved CD4+ T cell counts and CD4+/CD8+ T cell ratios in macaques.[9] |
| Resistance Profile | In vitro, less susceptible to common NNRTI resistance mutations like K103N.[1] | Resistance associated with the K65R mutation in reverse transcriptase. | Resistance primarily associated with the M184V mutation in reverse transcriptase. | High barrier to resistance; some mutations in the integrase gene can confer reduced susceptibility.[9][10] |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms by which these antiviral agents inhibit HIV-1 are visualized in the following diagrams.
Experimental Protocols for In Vivo Validation
The in vivo anti-HIV activity of antiretroviral drugs is typically evaluated in animal models that can be productively infected with HIV-1 or a related lentivirus. Humanized mice and non-human primates, particularly macaques, are the most common models.
Humanized Mouse Models
-
Model: Immunodeficient mice (e.g., NOD/scid gamma (NSG)) are engrafted with human hematopoietic stem cells (CD34+ HSCs) or peripheral blood mononuclear cells (PBMCs), leading to the development of a functional human immune system.[13][14][15] The bone marrow-liver-thymus (BLT) model involves the surgical implantation of human fetal liver and thymus tissue, resulting in robust multilineage human immune reconstitution.[7]
-
Infection: Mice are infected with HIV-1, typically intravenously or mucosally.
-
Treatment: Antiretroviral drugs are administered through various routes, including oral gavage, in medicated food pellets, or via injection.[16][17]
-
Monitoring: Viral load in plasma is quantified using RT-qPCR. Human CD4+ T cell counts and other immune cell populations in peripheral blood and tissues are monitored by flow cytometry.[7]
Non-Human Primate (Macaque) Models
-
Model: Rhesus or cynomolgus macaques are used. As they are not susceptible to HIV-1, they are infected with Simian Immunodeficiency Virus (SIV) or a chimeric Simian-Human Immunodeficiency Virus (SHIV), which contains the reverse transcriptase or envelope genes of HIV-1.[8][18][19]
-
Infection: Macaques are infected intravenously, rectally, or vaginally to mimic different transmission routes.[18]
-
Treatment: Drugs are administered orally or by injection, often daily.
-
Monitoring: Plasma viral loads are measured by RT-qPCR. CD4+ T cell counts in peripheral blood are monitored, and tissue samples may be collected to assess viral reservoirs and immune responses.[9][10][20]
Conclusion
This compound represents an exciting new direction in anti-HIV drug development, with its novel "Targeted Activation of Cell Kill" mechanism offering the potential to not only inhibit viral replication but also to eliminate infected cells.[1][2][3] However, it is crucial to underscore that this compound is at a very early, preclinical stage of investigation. While its in vitro and ex vivo performance is promising, demonstrating potent activity and a favorable resistance profile, its in vivo efficacy and safety in animal models remain to be determined.
In contrast, Tenofovir, Emtricitabine, and Dolutegravir are well-established antiretroviral agents with a wealth of in vivo data from humanized mouse and macaque models, which have been foundational to their successful clinical use. These studies have consistently demonstrated their ability to potently suppress viral replication and contribute to immune reconstitution.
Future in vivo studies on this compound in relevant animal models will be critical to validate its promising in vitro profile and to ascertain its potential as a viable clinical candidate for the treatment of HIV-1. Researchers and drug development professionals will be keenly awaiting such data to determine if this compound can translate its unique mechanism of action into a tangible therapeutic benefit.
References
- 1. Novel drugs that turn HIV against itself might clear infected cells from the body | aidsmap [aidsmap.com]
- 2. Highlights from the Inaugural HIV Reservoirs and Immune Control Conference, October 1st–4th 2023, Malahide Ireland - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CROI 2022: Summary of Basic Science Research in HIV and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One Percent Tenofovir Applied Topically to Humanized BLT Mice and Used According to the CAPRISA 004 Experimental Design Demonstrates Partial Protection from Vaginal HIV Infection, Validating the BLT Model for Evaluation of New Microbicide Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One percent tenofovir applied topically to humanized BLT mice and used according to the CAPRISA 004 experimental design demonstrates partial protection from vaginal HIV infection, validating the BLT model for evaluation of new microbicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. speakingofresearch.com [speakingofresearch.com]
- 7. Humanized Mice for the Evaluation of Novel HIV-1 Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced Antiretroviral Therapy in Rhesus Macaques Improves RT-SHIV Viral Decay Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dolutegravir Monotherapy of Simian Immunodeficiency Virus-Infected Macaques Selects for Several Patterns of Resistance Mutations with Variable Virological Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dolutegravir Monotherapy of Simian Immunodeficiency Virus-Infected Macaques Selects for Several Patterns of Resistance Mutations with Variable Virological Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ajmc.com [ajmc.com]
- 12. Long-term increase in CD4+ T-cell counts during combination antiretroviral therapy for HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scientificarchives.com [scientificarchives.com]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Advances in Humanized Mouse Models to Improve Understanding of HIV-1 Pathogenesis and Immune Responses [frontiersin.org]
- 16. Humanized Mouse Model of HIV-1 Latency with Enrichment of Latent Virus in PD-1+ and TIGIT+ CD4 T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | A dual-purpose humanized mouse model for testing antiviral strategies against both SIV and HIV [frontiersin.org]
- 18. Non-Human Primate Models in AIDS Research - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Animal models for HIV/AIDS research - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Rapid Viral Decay in Simian Immunodeficiency Virus-Infected Macaques Receiving Quadruple Antiretroviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Correlating In Vitro PYR01 Data with Potential Clinical Outcomes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro performance of PYR01, a novel Targeted Activator of Cell Kill (TACK) molecule, with alternative HIV-1 therapeutic strategies. By presenting supporting experimental data, detailed methodologies, and clear visual representations of its mechanism of action, this document aims to facilitate the correlation of preclinical in vitro findings with potential clinical outcomes.
Data Presentation: In Vitro Efficacy and Potency
The following tables summarize the quantitative in vitro data for this compound and its comparators. This data provides a basis for evaluating the relative potency and potential efficacy of these different therapeutic agents.
Table 1: Comparative Antiviral Activity of this compound and Other Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
| Compound | Target | Wild-Type HIV-1 IC50 (nM) | K103N Mutant IC50 (nM) | Y181C Mutant IC50 (nM) | K103N/Y181C Mutant IC50 (nM) |
| This compound | HIV-1 Reverse Transcriptase | 39.7[1] | Not Affected[1] | ~3-fold increase[1] | ~10-fold increase[1] |
| Efavirenz | HIV-1 Reverse Transcriptase | 30 - 34.1[1][2] | 1,173[2] | 90[2] | 3,119[2] |
| Rilpivirine | HIV-1 Reverse Transcriptase | 58[2] | 56[2] | 169[2] | 318[2] |
| Doravirine | HIV-1 Reverse Transcriptase | 12[2] | 21[2] | 31[2] | 33[2] |
Table 2: Infected Cell Killing Activity of this compound and Efavirenz
| Compound | TACK Activity EC50 (nM) |
| This compound | 38.4[1] |
| Efavirenz | 4006[1] |
Table 3: In Vitro Activity of Alternative HIV Cure Strategies
| Therapeutic Class | Compound/Antibody | Mechanism of Action | In Vitro Efficacy Metric |
| Latency-Reversing Agent | Vorinostat | HDAC Inhibitor | 2.4 to 6.9-fold increase in p24 in ACH2 cells[3] |
| Latency-Reversing Agent | Panobinostat | HDAC Inhibitor | 27.7 to 51.8-fold increase in p24 in ACH2 cells[3] |
| Broadly Neutralizing Antibody | VRC01 | Targets CD4 binding site | Neutralizes 86% of HIV-1 strains with an IC50 <2 µg/ml |
| Broadly Neutralizing Antibody | 3BNC117 | Targets CD4 binding site | Neutralizes 92% of HIV-1 strains with an IC50 <1 µg/ml[4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are protocols for key in vitro assays used to characterize this compound.
Targeted Activator of Cell Kill (TACK) Assay
This assay quantifies the ability of a compound to selectively kill HIV-1 infected cells.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
Phytohemagglutinin (PHA)
-
Interleukin-2 (IL-2)
-
Single-round, GFP-expressing HIV-1 (e.g., VSV-G pseudotyped)
-
This compound and control compounds
-
96-well or 384-well culture plates
-
Flow cytometer or high-content imager
Procedure:
-
Isolate PBMCs from healthy donor blood.
-
Stimulate PBMCs with PHA for 72 hours in the presence of IL-2.
-
Infect the stimulated PBMCs with a GFP-expressing HIV-1 strain.
-
After 24 hours, seed the infected cells into multi-well plates.
-
Add serial dilutions of this compound or control compounds to the wells.
-
Incubate the plates for 48-72 hours.
-
Quantify the percentage of GFP-positive (infected) cells using a flow cytometer or high-content imager.
-
Calculate the EC50 value, which is the concentration of the compound that results in a 50% reduction in the number of GFP-positive cells.
HIV-1 Reverse Transcriptase (RT) p66 Dimerization Assay (HTRF)
This biochemical assay measures the ability of a compound to induce the dimerization of the p66 subunit of HIV-1 RT.
Materials:
-
Recombinant HIV-1 RT p66 subunits tagged with donor (e.g., Terbium cryptate) and acceptor (e.g., d2) fluorophores for Homogeneous Time-Resolved Fluorescence (HTRF).
-
Assay buffer
-
This compound and control compounds
-
Low-volume 384-well plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound or control compounds in the assay buffer.
-
In a 384-well plate, add the donor-labeled p66 subunit and the acceptor-labeled p66 subunit.
-
Add the compound dilutions to the wells.
-
Incubate the plate at room temperature for a specified period to allow for dimerization.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at both the donor and acceptor wavelengths.
-
Calculate the HTRF ratio (acceptor emission / donor emission) for each well.
-
Plot the HTRF ratio against the compound concentration to determine the EC50 for dimerization.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay is used to assess the general cytotoxicity of a compound on uninfected cells.
Materials:
-
Uninfected PBMCs or a relevant cell line
-
Cell culture medium
-
This compound and control compounds
-
Opaque-walled 96-well or 384-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Luminometer
Procedure:
-
Seed uninfected cells into an opaque-walled multi-well plate.
-
Add serial dilutions of this compound or control compounds to the wells.
-
Incubate the plate for the same duration as the TACK assay (e.g., 48-72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.[1]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[1]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[1]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[1]
-
Measure the luminescence using a luminometer.
-
Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.
Visualizing Mechanisms and Correlations
The following diagrams illustrate the signaling pathway of this compound, a typical experimental workflow, and the logical framework for correlating in vitro data with potential clinical success.
References
- 1. promega.com [promega.com]
- 2. Doravirine Suppresses Common Nonnucleoside Reverse Transcriptase Inhibitor-Associated Mutants at Clinically Relevant Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of HDAC inhibitors in clinical development: Effect on HIV production in latently infected cells and T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Predicting the broadly neutralizing antibody susceptibility of the HIV reservoir - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling PYR01
For researchers, scientists, and drug development professionals, the following provides immediate and essential safety and logistical information for the handling, storage, and disposal of PYR01, a non-nucleoside reverse transcriptase inhibitor targeting HIV-1 infected cells.
This compound is a potent compound utilized in HIV research.[1][2] Adherence to strict safety protocols is paramount to ensure the well-being of laboratory personnel and to maintain experimental integrity. This guide outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves should be worn. Always inspect gloves for tears or punctures before use. Change gloves frequently and immediately if contaminated. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn to protect against splashes or airborne particles. |
| Body Protection | Laboratory coat | A fully buttoned lab coat should be worn to protect skin and clothing. |
| Respiratory Protection | Not generally required for small quantities | Use in a well-ventilated area. If aerosols may be generated or if working with larger quantities, a fit-tested N95 respirator or higher is recommended. |
Handling and Storage
Proper handling and storage are crucial for maintaining the stability of this compound and ensuring a safe laboratory environment.
| Aspect | Procedure |
| Handling | This compound should be handled in a designated area, such as a chemical fume hood, especially when preparing stock solutions or performing dilutions. Avoid the creation of dust or aerosols. After handling, thoroughly wash hands. |
| Storage | Store this compound as a solid powder at -20°C for up to 12 months or at 4°C for up to 6 months.[1] In solvent, store at -80°C for up to 6 months or at -20°C for up to 1 month.[2] |
| Solubility | This compound is soluble in DMSO at 10 mM.[1] |
Experimental Workflow for this compound
The following diagram illustrates a typical experimental workflow for utilizing this compound in a research setting, from receiving the compound to its final application in cell culture.
Caption: Experimental workflow for this compound from receipt to analysis.
Disposal Plan
All materials contaminated with this compound must be disposed of as chemical waste in accordance with institutional and local regulations.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated lab supplies (e.g., pipette tips, gloves, tubes) should be collected in a designated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Unused solutions containing this compound and contaminated cell culture media should be collected in a labeled, leak-proof hazardous waste container. Do not pour down the drain. |
| Sharps | Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for chemical waste. |
By adhering to these guidelines, researchers can safely and effectively work with this compound while minimizing risks to themselves and the environment. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) before beginning any work with a new chemical.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
